molecular formula C15H21NO4 B8754937 METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

Cat. No.: B8754937
M. Wt: 279.33 g/mol
InChI Key: OCQYRBSHPIUCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)

InChI Key

OCQYRBSHPIUCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Structural Profiling and Synthetic Methodologies of Methyl (R)-N-Boc-3-phenyl-beta-alaninate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and application of chiral building blocks not merely as chemical transformations, but as strategic decisions in pharmacokinetic design. Methyl (R)-N-Boc-3-phenyl-beta-alaninate is a highly versatile, orthogonally protected


-amino acid derivative. By introducing an additional methylene carbon into the peptide backbone, 

-amino acids fundamentally alter the topological landscape of resulting peptidomimetics, conferring profound resistance to enzymatic degradation. This technical whitepaper details the physicochemical profile, the causal logic behind its synthesis, and its structural applications in modern drug discovery.

Physicochemical Profiling & Structural Significance

This compound (CAS: 158807-51-3) serves as a foundational intermediate for synthesizing protease-resistant therapeutics. The molecule features a phenyl ring at the


-position, which dictates the steric bulk and hydrophobic interactions of the resulting peptide side chain. The (R)-configuration is critical; stereochemical fidelity directly dictates the secondary structure (e.g., 14-helices or 

-hairpins) that the synthesized

-peptide will ultimately adopt[1].
Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 158807-51-3
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.34 g/mol
Stereochemistry (R)-configuration at C3
Purity Standard Typically Synthesized at NLT 98% for R&D[2]
Protecting Groups N-terminus: Boc (tert-Butyloxycarbonyl); C-terminus: Methyl Ester

Mechanistic Synthesis Workflow: A Self-Validating Protocol

To ensure high fidelity in drug development, synthetic workflows must be designed as self-validating systems. The synthesis of this compound involves two primary transformations starting from the unprotected amino acid. Every reagent choice is dictated by the need to maintain stereochemical integrity and orthogonal protection.

Step 1: N-Terminal Protection via Boc Anhydride
  • Methodology : Suspend (R)-3-amino-3-phenylpropanoic acid in a 1:1 mixture of 1,4-Dioxane and water. Adjust the pH to 9.5 using 1M NaOH. Slowly add Di-tert-butyl dicarbonate (Boc₂O) at 0°C, then allow the reaction to warm to room temperature over 4 hours.

  • Causality : The basic aqueous environment ensures the primary amine remains deprotonated and highly nucleophilic, while Dioxane solubilizes the hydrophobic Boc₂O. Strict temperature control at 0°C during addition prevents the rapid, non-productive hydrolysis of Boc₂O.

  • Self-Validation : The reaction's progress is confirmed via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine (which stains deep purple) and the emergence of a UV-active, ninhydrin-negative spot confirms quantitative protection.

Step 2: C-Terminal Methyl Esterification
  • Methodology : Dissolve the resulting (R)-N-Boc-3-phenyl-beta-alanine intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous K₂CO₃, followed by 1.2 equivalents of Methyl Iodide (MeI). Stir at room temperature for 4 hours.

  • Causality : K₂CO₃ acts as a mild base to generate the carboxylate anion without cleaving the base-stable Boc group. DMF, a polar aprotic solvent, minimizes anion solvation, thereby maximizing the nucleophilicity of the carboxylate for the Sₙ2 attack on the electrophilic MeI.

  • Self-Validation : ¹H NMR spectroscopy will reveal a distinct, sharp singlet at approximately

    
     3.6 ppm, corresponding to the newly formed methoxy (-OCH₃) group. LC-MS will show a mass shift corresponding to the exact molecular weight of 279.34  g/mol .
    

SynthesisWorkflow A (R)-3-amino-3-phenylpropanoic acid (Starting Material) B Boc2O, NaOH, Dioxane/H2O (Amine Protection) A->B Step 1 C (R)-N-Boc-3-phenyl-beta-alanine (Intermediate) B->C D MeI, K2CO3, DMF (Esterification) C->D Step 2 E This compound (Target Compound) D->E

Synthesis workflow of this compound.

Applications in Peptidomimetics and Structural Biology

The incorporation of


-amino acids into peptide backbones is a paradigm-shifting strategy in modern pharmacology. Natural 

-peptides often suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous proteases in the gastrointestinal tract and blood serum.

By utilizing orthogonally protected building blocks like this compound, chemists can synthesize


-peptides that exhibit profound protease resistance. The extra methylene carbon in the backbone introduces steric hindrance and alters the spatial arrangement of the amide bonds, rendering them unrecognizable to standard proteolytic enzymes.

Furthermore,


-peptides are capable of forming highly stable, predictable secondary structures. For example, derivatives of Boc-

-Phe-OMe have been crystallographically proven to nucleate chain reversals and form infinitely extended

-pleated sheets and

-hairpins, even at remarkably short sequence lengths[1]. The orthogonal protection strategy—where the Boc group can be removed by acid (TFA) and the methyl ester removed by base (saponification)—allows for precise, iterative coupling in both solid-phase and solution-phase peptide synthesis.

BetaPeptideStability A Alpha-Peptide Bond (Natural) B Protease Enzyme Recognition A->B C Rapid Degradation (Short Half-Life) B->C D Beta-Peptide Bond (Methyl (R)-N-Boc... derived) E Steric Hindrance & Extra Methylene Group D->E F Protease Resistance (Extended Half-Life) E->F

Mechanism of protease resistance in beta-peptides.

References

3.[1] Title : Infinite pleated beta-sheet formed by the beta-hairpin Boc-beta-Phe-beta-Phe-D-Pro-Gly-beta-Phe-beta-Phe-OMe Source : PubMed (Proceedings of the National Academy of Sciences) URL :[Link]

Sources

Molecular weight and formula of Boc-(R)-beta-Phe-OMe

Molecular Weight and Formula of Boc-(R)- -Phe-OMe: A Technical Guide

Executive Summary

Boc-(R)-


-Phe-OMe



This guide focuses on the


-amino acid variant



Key Chemical Metrics
PropertyValue
Chemical Name Methyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Common Name Boc-(R)-

-Phe-OMe
Molecular Formula C

H

NO

Molecular Weight 279.33 g/mol
CAS Number (Free Acid) 161024-80-2 (Refers to Boc-(R)-

-Phe-OH)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Chemical Identity & Structural Analysis[4][6][7]

The structural integrity of Boc-(R)-




Structural Visualization

The following diagram illustrates the chemical structure and the distinction between the



Gcluster_0Structural ComponentsTargetBoc-(R)-beta-Phe-OMe(Target Molecule)C15H21NO4 | MW: 279.33BocBoc Group(N-Protection)Target->BocN-TerminusCorebeta-Amino Acid Core(3-Amino-3-phenylpropanoate)Target->CoreContainsOMeMethyl Ester(C-Protection)Target->OMeC-TerminusAlphaBoc-Phe-OMe(Alpha Isomer)C15H21NO4 | MW: 279.33HomoBoc-beta-homoPhe-OMe(Homolog)C16H23NO4 | MW: 293.36Core->AlphaConstitutional Isomer(Different Connectivity)Core->HomoHomolog(+1 CH2 Group)

Figure 1: Structural decomposition of Boc-(R)-

Synthetic Routes & Experimental Protocols

The synthesis of Boc-(R)-

Arndt-Eistert homologation

Rodionov reaction

Protocol: Methylation of Boc-(R)- -Phe-OH

This protocol assumes the starting material is the commercially available free acid, Boc-(R)-3-amino-3-phenylpropionic acid (CAS: 161024-80-2).

Reagents Required:
  • Boc-(R)-

    
    -Phe-OH (1.0 eq)
    
  • Iodomethane (MeI) (1.5 eq) or TMS-Diazomethane (2.0 eq)[2]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)[2]
  • Dimethylformamide (DMF, anhydrous)[2]

  • Ethyl Acetate (EtOAc) for extraction[2]

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of Boc-(R)-

    
    -Phe-OH in 5 mL of anhydrous DMF under an inert atmosphere (N
    
    
    or Ar).
  • Base Addition: Add 2.0 mmol of finely ground anhydrous K

    
    CO
    
    
    to the solution. Stir at 0°C for 15 minutes.
  • Methylation: Dropwise add 1.5 mmol of Iodomethane (MeI).[2] Caution: MeI is a carcinogen; use a fume hood.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The product (R

    
     ~0.[2]6) should appear as the starting material (R
    
    
    ~0.[2]2) disappears.[2]
  • Work-up:

    • Dilute the reaction mixture with 50 mL EtOAc.

    • Wash sequentially with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.[2]

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      .[2][3]
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).[2]

Alternative Route: Arndt-Eistert Homologation (Note on Specificity)

Note: This route typically yields

NOT

Analytical Characterization

Validating the identity of Boc-(R)-

Expected NMR Data (in CDCl )
  • 
    H NMR (400 MHz): 
    
    • 
       7.25–7.35 (m, 5H, Ar-H ) – Phenyl protons.[2]
      
    • 
       5.45 (br s, 1H, NH ) – Carbamate NH.[2]
      
    • 
       5.10 (m, 1H, CH -Ar) – The 
      
      
      -proton (distinctive deshielding due to phenyl ring).
    • 
       3.65 (s, 3H, OcCH 
      
      
      ) – Methyl ester singlet.[2]
    • 
       2.85 (dd, 1H, J=15.5, 6.0 Hz, CH 
      
      
      a) –
      
      
      -proton.[2]
    • 
       2.75 (dd, 1H, J=15.5, 8.0 Hz, CH 
      
      
      b) –
      
      
      -proton.[2]
    • 
       1.42 (s, 9H, C(CH 
      
      
      )
      
      
      ) – Boc group.[2]
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 279.33 Da.[4][2]

  • Observed [M+H]

    
    :  280.3 Da.
    
  • Observed [M+Na]

    
    :  302.3 Da (Common adduct).
    
  • Fragment: Loss of Boc group often yields [M-Boc+2H]

    
     at ~180.2 Da.[2]
    
Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Purpose: To confirm the enantiomeric excess (ee) of the (R)-isomer against the racemic standard.

Applications in Drug Development[2][3][5][6][10][11]

Boc-(R)-


2
Protease Resistance

The incorporation of a

22
Secondary Structure Formation


Workflow: Peptidomimetic Synthesis

WorkflowStartBoc-(R)-beta-Phe-OMeDeprotectDeprotection(TFA/DCM or HCl/Dioxane)Start->DeprotectRemove BocCouplingPeptide Coupling(EDC/HOBt or HATU)Deprotect->CouplingFree Amine + Next AAProductbeta-Peptide / Peptidomimetic(Protease Resistant)Coupling->ProductPurification

Figure 2: Integration of Boc-(R)-

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly sealed.[2]

  • Stability: Stable for >2 years if stored correctly.[2] Avoid prolonged exposure to strong acids (removes Boc) or strong bases (hydrolyzes Ester) unless intended.[2]

  • Safety: Classified as an Irritant (H315, H319) .[2] Wear standard PPE (gloves, goggles, lab coat).[2] Avoid inhalation of dust.[2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Boc-beta-Phe Derivatives. National Center for Biotechnology Information.[2] Link

    • Sigma-Aldrich Product Specification: Boc-Phe-OMe (Alpha Isomer Comparison).Link[2]

  • Synthesis Methodologies

    • Rodionov, V. M. (1926).[2] "Über die Synthese von

      
      -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic synthesis of 
      
      
      -phenyl-
      
      
      -alanine).
    • Podlech, J., & Seebach, D. (1995).[2] "On the Preparation of

      
      -Amino Acids from 
      
      
      -Amino Acids using the Arndt-Eistert Reaction." Angewandte Chemie International Edition. Link[2]
  • Peptidomimetic Applications

    • Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on

      
      -peptide folding). Link[2]
      
  • Commercial Availability & CAS Verification

    • Chem-Impex International: Boc-(R)-3-amino-3-phenylpropionic acid (Precursor).Link[2]

Technical Monograph: Methyl (R)-N-Boc-3-phenyl-beta-alaninate

[1]

Part 1: Identity & Physicochemical Profile

Chemical Identity

This compound is the methyl ester derivative of a chiral



1
Parameter Technical Specification
Chemical Name Methyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Common Synonyms Boc-D-

-Phe-OMe; Boc-(R)-3-amino-3-phenylpropionic acid methyl ester
CAS Number (Acid) 161024-80-2 (Refers to the parent free acid: (R)-3-(Boc-amino)-3-phenylpropanoic acid)
CAS Number (Ester) Not widely indexed in public registries.[1][2][3] (Typically synthesized in situ from CAS 161024-80-2)
Molecular Formula C

H

NO

Molecular Weight 279.33 g/mol
Chiral Center R (at the

-carbon)
SMILES COC(=O)CNC(=O)OC(C)(C)C

⚠️ CRITICAL WARNING: Do not confuse this compound with Boc-Phe-OMe (CAS 51987-73-6), which is the


-amino acid derivative (Phenylalanine).[1] The 

-position of the amine is the defining feature here, derived structurally from Phenylglycine homologation, not Phenylalanine.
Physicochemical Properties[1][4]
  • Physical State: White to off-white crystalline powder.

  • Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.

  • Melting Point: Typically 85–90 °C (for the free acid); esters often have lower melting ranges depending on purity.

  • Stability: Stable under standard storage conditions (2–8 °C). The Boc group is acid-labile (cleaved by TFA/HCl).[1]

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of this compound typically follows the Arndt-Eistert Homologation pathway starting from Boc-D-Phenylglycine.[1] This method inserts a methylene (CH



1
Synthesis Workflow (Graphviz)[1]

SynthesisPathStartBoc-D-Phenylglycine(CAS 33125-05-2)MixedAnhydrideMixed AnhydrideIntermediateStart->MixedAnhydrideiBuOCOCl, NMM-15°CDiazoDiazoketoneIntermediateMixedAnhydride->DiazoCH2N2(Diazomethane)WolffWolff Rearrangement(Ag+ Catalyst)Diazo->WolffAgOBz, MeOHHeat/SonicationProductMethyl (R)-N-Boc-3-phenyl-beta-alaninateWolff->ProductKetene Trappingby MeOH

Caption: Figure 1. Arndt-Eistert homologation pathway converting Boc-D-Phenylglycine to the target beta-amino ester via a diazoketone intermediate.[1]

Mechanistic Explanation[1]
  • Activation: The carboxylic acid of Boc-D-Phenylglycine is activated as a mixed anhydride using isobutyl chloroformate.[1]

  • Diazotization: Treatment with diazomethane yields the

    
    -diazoketone. This step preserves the chiral center configuration.
    
  • Wolff Rearrangement: Silver benzoate catalyzes the expulsion of nitrogen and rearrangement to a ketene intermediate.

  • Nucleophilic Attack: The solvent (Methanol) attacks the highly reactive ketene, forming the methyl ester directly.

Part 3: Structural Biology & Medicinal Chemistry Applications

Peptidomimetics & Foldamers
foldamers
  • Helix Formation: Oligomers containing (R)-3-phenyl-beta-alanine can form stable 14-helices (stabilized by H-bonds between residue i and i+2).[1]

  • Proteolytic Stability: The unique backbone geometry prevents recognition by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs in vivo.

Drug Discovery Utility[1]
  • 
    -Turn Inducers:  When inserted into peptide chains, this residue forces a kink in the backbone, mimicking natural 
    
    
    -turns found in protein loops.
  • Integrin Inhibitors: Used as a scaffold to orient RGD (Arg-Gly-Asp) mimetics for selective binding to integrin receptors.[1]

Part 4: Experimental Protocols

Protocol: Methyl Esterification from Free Acid

If starting from the commercially available acid (CAS 161024-80-2), use this mild esterification protocol to avoid racemization.[1]

Reagents:

  • (R)-3-(Boc-amino)-3-phenylpropanoic acid (1.0 eq)[1]

  • Iodomethane (MeI) (1.5 eq) or TMS-Diazomethane[1]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)[1]
  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the free acid in 10 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add finely powdered K

    
    CO
    
    
    (2.0 eq) and stir at 0 °C for 15 minutes.
  • Alkylation: Dropwise add Iodomethane (1.5 eq). Caution: MeI is toxic and volatile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over Na

    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The product usually crystallizes or can be purified via flash chromatography.

Quality Control: NMR Interpretation

To validate the structure, look for these diagnostic signals in


  • 
     1.40 ppm:  Singlet, 9H (Boc tert-butyl group).
    
  • 
     2.80–2.95 ppm:  Multiplet, 2H (
    
    
    -protons, CH
    
    
    adjacent to ester).
  • 
     3.60 ppm:  Singlet, 3H (Methyl ester O-CH
    
    
    ).
  • 
     5.10 ppm:  Broad doublet, 1H (
    
    
    -proton, chiral center).
  • 
     7.20–7.40 ppm:  Multiplet, 5H (Phenyl aromatic ring).
    

References

  • PubChem Compound Summary. "(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid (CAS 161024-80-2)."[1] National Center for Biotechnology Information. Link

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of beta-Amino Acids from alpha-Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen. (Foundational method for synthesis).[4]

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.
  • Sigma-Aldrich. "Boc-D-Phe-OMe (CAS 51987-73-6) Product Sheet."[1] (Cited for exclusion/differentiation purposes). Link

Physicochemical Profiling and Synthetic Utility of N-Boc-Protected β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Compendium for Drug Discovery & Peptide Science

Executive Summary

N-Boc-protected


-amino acid esters represent a critical class of intermediates in the synthesis of peptidomimetics, specifically 

-peptides. Unlike their

-amino acid counterparts, these molecules possess an additional methylene group in the backbone, conferring unique folding properties (helices, sheets) and significant resistance to proteolytic degradation. This guide synthesizes the physical properties, spectroscopic signatures, and synthetic protocols required to manipulate these building blocks with high fidelity.
Structural Architecture & Nomenclature

The defining feature of a


-amino acid is the insertion of a methylene group into the backbone. This results in two main substitution patterns:
  • 
    -amino acids:  Side chain attached to the 
    
    
    
    -carbon (derived from
    
    
    -amino acids).
  • 
    -amino acids:  Side chain attached to the 
    
    
    
    -carbon.[1]

In N-Boc-protected esters, the amine is capped with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is masked as an alkyl ester (typically methyl or ethyl).

Electronic Environment: The Boc group functions as a carbamate, reducing the nucleophilicity of the nitrogen via resonance delocalization into the carbonyl. This electronic withdrawal, combined with the ester functionality, creates a molecule with distinct dipole moments and solubility profiles compared to the free zwitterionic amino acids.

Synthetic Strategies: From to

While de novo synthesis (e.g., Mannich reactions) is possible, the most reliable routes for medicinal chemistry involve homologation of chiral


-amino acids to preserve stereochemistry.
Method A: The Arndt-Eistert Homologation (Classic)

Historically the gold standard, this method inserts a methylene group via a diazoketone intermediate.

  • Mechanism: Activation of N-Boc

    
    -amino acid 
    
    
    
    Diazoketone formation (CH
    
    
    N
    
    
    )
    
    
    Wolff Rearrangement (Ag
    
    
    cat.)
    
    
    
    
    -amino ester.
  • Critical Note: Requires handling of diazomethane (explosive/toxic).

Method B: The Meldrum’s Acid Route (Safer Alternative)

A scalable, non-explosive alternative utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate the necessary carbon framework.

Protocol:

  • Activation: React N-Boc-

    
    -amino acid with EDC/DMAP and Meldrum's acid.
    
  • Cyclization/Reduction: The resulting acyl-Meldrum's acid intermediate is refluxed in alcohol (e.g., MeOH) to induce decarboxylation and ring opening, yielding the

    
    -keto ester.
    
  • Reduction: The ketone is removed (if a simple homologue is desired) or retained for further functionalization.

Synthesis_Workflow AlphaAA N-Boc-α-Amino Acid MixedAnh Mixed Anhydride AlphaAA->MixedAnh iBuOCOCl / NMM Meldrum Acyl-Meldrum's Acid (Safer) AlphaAA->Meldrum EDC / DMAP Diazo Diazoketone (Hazardous) MixedAnh->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+ / ROH) Diazo->Wolff Reflux Reflux in ROH Meldrum->Reflux Decarboxylation BetaEst N-Boc-β-Amino Ester Wolff->BetaEst Reflux->BetaEst

Caption: Comparative workflow of Arndt-Eistert (Red path) vs. Meldrum's Acid (Green path) homologation strategies.

Physicochemical Characterization
Solubility Profile

N-Boc


-amino esters are lipophilic organic molecules. Unlike free amino acids, they are insoluble in water but highly soluble in organic solvents.
Solvent ClassExamplesSolubility StatusApplication
Chlorinated DCM, ChloroformHighSynthesis, NMR, Extraction
Esters Ethyl AcetateHighExtraction, Crystallization
Alcohols Methanol, EthanolHighHomologation solvent, Deprotection
Ethers THF, Diethyl EtherModerate/HighReaction solvent
Alkanes Hexanes, PentaneLowAnti-solvent for crystallization
Aqueous Water, BrineInsolubleWashing/Workup

Purification Tip: A common recrystallization system is EtOAc/Hexane .[2] Dissolve the ester in minimal hot EtOAc, then add Hexane until turbidity persists. Cool slowly to 4°C.

Melting Point Trends
  • State: Lower molecular weight esters (e.g.,

    
    -Ala, 
    
    
    
    -Val) are often oils or low-melting solids.
  • Aromaticity: Derivatives with aromatic side chains (e.g.,

    
    -Phe, 
    
    
    
    -Trp) are typically crystalline solids.
  • Chirality: Racemic mixtures often exhibit lower melting points than enantiopure forms due to packing efficiency differences.

    • Example: Enantiopure N-Boc-

      
      -Phe-OMe typically melts higher than its racemate.
      
Optical Rotation

Specific rotation (


) is the primary metric for assessing enantiomeric purity post-synthesis.
  • Trend: The insertion of the methylene group often changes the magnitude but not necessarily the sign of rotation compared to the

    
    -parent.
    
  • Requirement: Always report concentration (

    
    ) and solvent (usually MeOH or CHCl
    
    
    
    ).
Spectroscopic Fingerprinting

Correct identification relies on distinguishing the


 and 

protons.
Nuclear Magnetic Resonance (NMR)

In a


-amino ester (R-CH(NHBoc)-CH

-COOMe):
  • 
    -Proton (CH-N):  Resonates downfield (~3.8 - 4.5 ppm) due to the urethane nitrogen.
    
  • 
    -Protons (CH
    
    
    
    -CO):
    Resonate upfield (~2.3 - 2.6 ppm) as a multiplet (diastereotopic protons if a chiral center exists at
    
    
    ).
  • Boc Group: Strong singlet at ~1.44 ppm (9H).

  • Methyl Ester: Singlet at ~3.6 - 3.7 ppm (3H).

NucleusAssignmentChemical Shift (

ppm)
Multiplicity

H
Boc (-C(CH

)

)
1.40 - 1.45Singlet (9H)

H

-CH

(CH

-CO)
2.30 - 2.60Multiplet/Doublet of Doublets

H
Methyl Ester (OCH

)
3.60 - 3.70Singlet (3H)

H

-CH (CH -N)
3.80 - 4.50Multiplet (1H)

H
Amide NH5.00 - 6.00Broad Doublet

C
Boc Methyls~28.0-

C

-Carbon
~35.0 - 40.0-

C

-Carbon
~45.0 - 55.0-

C
Boc Carbonyl~155.0-

C
Ester Carbonyl~171.0 - 172.0-
Infrared Spectroscopy (IR)

The carbonyl region is diagnostic. You will observe two distinct carbonyl stretches:

  • Ester C=O: 1735 - 1750 cm

    
     (Higher frequency).
    
  • Urethane (Boc) C=O: 1680 - 1710 cm

    
     (Lower frequency, often broader due to H-bonding).
    
Stability & Orthogonal Deprotection

The utility of N-Boc esters lies in their orthogonality . The N-terminus and C-terminus can be deprotected independently using different chemical conditions.

  • Acid Lability (N-Terminus): The Boc group is cleaved by moderate acids (TFA, HCl/Dioxane) to yield the free amine salt.[] The ester remains intact.

  • Base Lability (C-Terminus): The methyl/ethyl ester is cleaved by saponification (LiOH/THF/H

    
    O) to yield the free acid. The Boc group remains intact.[]
    

Deprotection_Logic cluster_acid Acidic Pathway cluster_base Basic Pathway Start N-Boc-β-Amino Ester (Fully Protected) AcidCond 50% TFA/DCM or 4M HCl/Dioxane Start->AcidCond BaseCond LiOH, THF/H2O Start->BaseCond FreeAmine Free Amine Salt (H3N+-β-AA-COOMe) AcidCond->FreeAmine Boc Cleavage FreeAcid Free Acid (Boc-NH-β-AA-COOH) BaseCond->FreeAcid Ester Hydrolysis

Caption: Orthogonal deprotection scheme demonstrating selective cleavage of N-terminal Boc (Acid) vs. C-terminal Ester (Base).

References
  • Arndt-Eistert Homologation Overview: Organic Chemistry Portal. "Arndt-Eistert Synthesis". Available at: [Link]

  • NMR Characterization: Royal Society of Chemistry. "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters". RSC Advances. Available at: [Link]

  • IR Spectroscopy Data: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups". Available at: [Link]

  • Physical Properties (Solubility/MP): National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines". Available at: [Link]

Sources

The Strategic Role of Methyl (R)-N-Boc-3-phenyl-beta-alaninate in Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native


-peptides to therapeutically viable drugs is historically bottlenecked by two critical flaws: rapid proteolytic degradation and lack of conformational stability in vivo. As a Senior Application Scientist, I frequently guide drug development teams toward structural modifications that bypass these limitations without sacrificing target affinity.

The incorporation of


-amino acids—specifically 

-homologues—represents a paradigm shift in peptidomimetic design. This whitepaper provides an in-depth technical analysis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate (CAS: 158807-51-3) , a highly versatile, orthogonally protected building block. By dissecting its physicochemical profile, mechanistic advantages, and synthetic integration, this guide serves as a comprehensive blueprint for engineering proteolysis-resistant foldamers and targeted receptor antagonists.

Mechanistic Foundations of -Amino Acid Substitution

Native peptides are rapidly cleaved by endogenous proteases (e.g., trypsin, chymotrypsin, and exopeptidases) because these enzymes have evolved to recognize the precise spatial distance between the


-carbon side chains and the scissile amide bond.

Introducing this compound into a peptide backbone fundamentally alters this interaction. The addition of a single methylene (-CH


-) group between the amino and carboxyl termini expands the backbone.
  • Proteolytic Resistance: The causality here is purely steric and geometric. The extra carbon atom misaligns the peptide bond relative to the catalytic triad (typically Ser-His-Asp) of the protease active site, rendering the modified sequence virtually invisible to enzymatic cleavage.

  • Conformational Control (Foldamers):

    
    -amino acids restrict the Ramachandran dihedral angles, forcing the peptidomimetic into highly stable, predictable secondary structures, such as the 14-helix. This rigidity reduces the entropic cost of receptor binding.
    
  • Hydrophobic Targeting: The (R)-phenyl group at the

    
    -position mimics the side chain of phenylalanine. In the design of RGD (Arg-Gly-Asp) mimetics, 
    
    
    
    -phenyl-
    
    
    -alanine derivatives act as potent Asp-Phe mimetics. The (R)-stereocenter precisely vectors the phenyl ring into the hydrophobic S1 pocket of integrin receptors (e.g., GPIIb/IIIa), effectively inhibiting platelet aggregation .

G A Native Alpha-Peptide B Protease Degradation A->B Susceptible C Methyl (R)-N-Boc-3-phenyl- beta-alaninate Substitution A->C Structural Modification D Proteolytic Resistance C->D Extra CH2 Disrupts Cleavage E Conformational Stability (Foldamer) C->E R-Phenyl Orientation F Bioactive Peptidomimetic D->F E->F

Fig 1: Logical pathway of how β-amino acid substitution rescues native peptides from degradation.

Physicochemical and Pharmacokinetic Data

To effectively utilize this building block, one must understand both its chemical identity and its theoretical impact on the final drug candidate.

Table 1: Structural Profile of this compound
PropertySpecification / Value
Chemical Name This compound
CAS Number 158807-51-3
Molecular Formula C

H

NO

Molecular Weight 279.34 g/mol
Stereochemistry (R)-enantiomer (Critical for spatial vectoring)
N-Terminus Protection tert-Butyloxycarbonyl (Boc) - Acid labile
C-Terminus Protection Methyl Ester - Base labile
Table 2: Comparative Pharmacokinetic Impact of -Substitution
ParameterNative

-Peptide

-Substituted Peptidomimetic
Causality / Mechanism
Proteolytic Half-Life Minutes to hoursDaysExtra CH

disrupts protease scissile bond recognition.
Conformational Rigidity Highly flexibleFoldamer formationSteric hindrance from

-substituent restricts dihedral angles.
Receptor Affinity BaselineMaintained / Enhanced(R)-phenyl group docks into S1 hydrophobic pockets.

Experimental Workflow: Synthesis of a -Peptidomimetic Scaffold

To integrate this compound into a larger sequence, we utilize a solution-phase orthogonal deprotection strategy. Every step in this protocol is designed as a self-validating system to ensure high fidelity and prevent the loss of stereochemical integrity.

Step 1: Base-Catalyzed Saponification (Methyl Ester Hydrolysis)
  • Objective: Unmask the C-terminus for downstream peptide coupling while leaving the N-Boc group intact.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H

      
      O.
      
    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add Lithium Hydroxide (LiOH·H

      
      O, 1.5 eq) dropwise. Stir for 2 hours at 0 °C.
      
    • Acidify to pH 3 using 1M KHSO

      
       and extract with Ethyl Acetate.
      
  • Causality: Why LiOH at 0 °C? The (R)-stereocenter adjacent to the phenyl ring is susceptible to base-catalyzed racemization. Using a mild base (LiOH instead of NaOH) at strictly 0 °C suppresses proton abstraction at the chiral center, preserving enantiomeric excess.

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 1:1). The starting material spot must completely disappear. Validate the product via LC-MS; look for the

    
     peak corresponding to the free carboxylic acid.
    
Step 2: Amide Bond Formation (Peptide Coupling)
  • Objective: Couple the free acid to the N-terminus of the next amino acid in the sequence.

  • Protocol:

    • Dissolve the intermediate acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and cool to 0 °C.

    • Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Causality: HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-aza-OBt ester intermediate, which drastically accelerates the coupling rate and minimizes the window for epimerization. DIPEA is used because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Self-Validation Check: Analyze the crude mixture via analytical HPLC. A single major peak indicates successful coupling without epimerization (which would present as a closely eluting diastereomeric doublet).

Step 3: Acid-Catalyzed N-Boc Deprotection
  • Objective: Remove the Boc protecting group to expose the primary amine for the next coupling cycle.

  • Protocol:

    • Dissolve the coupled product in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 1 hour.

    • Evaporate the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Causality: The Boc group is cleaved via the formation of a stable tert-butyl cation in acidic conditions. TFA is strong enough to achieve this rapidly but mild enough not to cleave the newly formed peptide bonds.

  • Self-Validation Check: Perform a Kaiser (Ninhydrin) test. A deep blue color confirms the successful unmasking of the free primary amine.

Workflow Step1 This compound Step2 1. Ester Hydrolysis (LiOH, THF/H2O, 0°C) Step1->Step2 Step3 Free Carboxylic Acid Intermediate Step2->Step3 Preserves R-Stereocenter Step4 2. Peptide Coupling (HATU, DIPEA, Amine, DMF) Step3->Step4 Step5 3. Boc Deprotection (TFA/DCM, RT) Step4->Step5 Orthogonal Protection Step6 Purified Peptidomimetic (LC-MS / HPLC Validated) Step5->Step6

Fig 2: Self-validating synthetic workflow for incorporating the β-amino acid building block.

Conclusion

The rational design of peptidomimetics requires building blocks that offer both synthetic tractability and profound biological impact. This compound fulfills both criteria. Its orthogonal protection scheme allows for seamless integration into complex peptide scaffolds, while its


-phenyl architecture provides the steric bulk necessary to evade proteolysis and the spatial precision required to target hydrophobic receptor pockets. By adhering to the self-validating protocols outlined above, researchers can reliably translate this building block into highly stable, potent drug candidates.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: Current Medicinal Chemistry URL: [Link][1][2]

  • Title: Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3][4][5][6]

  • Title: Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic Source: Acta Poloniae Pharmaceutica (PubMed) URL: [Link][7]

Sources

Technical Guide: Alpha- vs. Beta-Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between


-phenylalanine (

-Phe) and its homologue,

-phenylalanine (

-Phe). While

-Phe serves as a fundamental building block for proteinogenic signaling, its susceptibility to rapid enzymatic hydrolysis limits its utility in peptide therapeutics.

-Phe derivatives, characterized by an extended carbon backbone, offer a "stealth" profile against proteases and the ability to form unique secondary structures (foldamers). This guide provides actionable protocols for synthesis and stability profiling, designed for researchers optimizing peptide-based drug candidates.

Part 1: Structural & Stereochemical Divergence

The fundamental difference between


- and 

-amino acids lies in the backbone topology. In

-Phe, the amino group is attached to the

carbon (the same carbon bearing the benzyl side chain).[] In

-Phe, a methylene group (

) is inserted, creating two distinct positional isomers for the side chain.
Isomeric Classification
  • 
    -Phenylalanine:  The amine and side chain are on the same carbon (
    
    
    
    ).[]
  • 
    -Phenylalanine:  The side chain is on the 
    
    
    
    -carbon (adjacent to the amine). This is the most common product of homologation reactions.
  • 
    -Phenylalanine:  The side chain is on the 
    
    
    
    -carbon (adjacent to the carboxyl), but the amine is on the
    
    
    -carbon.
Physicochemical Comparison

The insertion of the methylene unit fundamentally alters the Ramachandran space available to the molecule.

Feature

-Phenylalanine

-Phenylalanine (

)
Backbone Atoms per Residue 3 (N-C

-C')
4 (N-C

-C

-C')
Degrees of Freedom 2 Torsion angles (

)
3 Torsion angles (

)
Proteolytic Stability Low (

minutes in serum)
High (

hours/days)
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (approx. 3 residues/turn)
H-Bond Direction


(10-helix) or

(14-helix)

Part 2: Synthetic Methodologies

Synthesizing


-Phe is more complex than accessing the abundant 

-Phe. The standard laboratory method for converting

-Phe to

-Phe is the Arndt-Eistert Homologation . This sequence inserts a methylene group via a diazoketone intermediate.
The Arndt-Eistert Homologation Pathway

This reaction preserves the stereochemistry of the original amino acid active site. The process involves activating the protected


-amino acid to a mixed anhydride or acid chloride, reacting with diazomethane, and inducing a Wolff Rearrangement.

ArndtEistert AlphaPhe N-Protected alpha-Phe Activation Activation (Mixed Anhydride) AlphaPhe->Activation ClCO2Et / NMM Diazoketone Alpha-Diazoketone Intermediate Activation->Diazoketone CH2N2 (Diazomethane) Wolff Wolff Rearrangement (Ketene Formation) Diazoketone->Wolff Ag+ Catalyst / Heat BetaPhe Beta-Phe Derivative Wolff->BetaPhe H2O (Acid) or ROH (Ester)

Figure 1: The Arndt-Eistert homologation pathway for converting N-protected


-phenylalanine to 

-phenylalanine. Note the critical Wolff Rearrangement step mediated by silver catalysis.

Part 3: Proteolytic Stability & Pharmacokinetics

The primary driver for incorporating


-Phe into drug candidates is proteolytic resistance .
Mechanism of Resistance

Proteases like Chymotrypsin are evolved to cleave peptide bonds adjacent to aromatic residues (like Phe). However, the active site of Chymotrypsin relies on a precise spatial arrangement of the scissile amide bond relative to the hydrophobic pocket.

  • 
    -Phe:  The carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic serine triad.
    
  • 
    -Phe:  The extra methylene group shifts the scissile bond by approximately 1.5 Å. This steric mismatch prevents the catalytic triad from engaging the carbonyl, rendering the bond effectively inert to hydrolysis [1].
    
Pharmacokinetic Implications

Peptides containing


-amino acids ("

-peptides") exhibit significantly prolonged half-lives in plasma. While natural peptides are often cleared within minutes,

-peptide mimetics can persist for 24+ hours, maintaining therapeutic concentrations without the need for continuous infusion [2].

Part 4: Experimental Protocols

Protocol A: Synthesis of Boc- -Homophenylalanine (Arndt-Eistert)

Use Caution: Diazomethane is explosive and toxic. Use a dedicated blast shield and specialized glassware (Clear-Seal joints).

Reagents:

  • Boc-L-Phenylalanine (10 mmol)

  • Isobutyl chloroformate (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Diazomethane (etherial solution, excess)

  • Silver Benzoate (catalyst)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-Phe in dry THF (50 mL) at -15°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Diazotization: Filter off the NMM salts rapidly. Add the filtrate to a cold (0°C) solution of diazomethane in ether. Allow to warm to room temperature (RT) and stir for 3 hours.

  • Quench/Workup: Evaporate excess diazomethane/solvent under a stream of nitrogen (in a hood). The yellow residue is the

    
    -diazoketone.
    
  • Wolff Rearrangement: Dissolve the diazoketone in THF/H2O (9:1). Add Silver Benzoate (10 mol%) and sonicate or heat to 50°C. Evolution of

    
     gas indicates reaction progress.
    
  • Isolation: Once gas evolution ceases, acidify with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate. Purify via column chromatography.[2]
    
Protocol B: Comparative Proteolytic Stability Assay

This assay validates the "stealth" properties of


-Phe compared to 

-Phe using LC-MS.

Reagents:

  • Substrate A: Ac-Phe-Ala-NH2 (

    
    -control)
    
  • Substrate B: Ac-

    
    Phe-Ala-NH2 (Test compound)
    
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 1 mg/mL in PBS.
    
  • Internal Standard: Fmoc-Gly-OH.

Workflow Visualization:

StabilityAssay Prep Preparation Substrate (200 uM) + Chymotrypsin Incubate Incubation 37°C in Phosphate Buffer (pH 7.4) Prep->Incubate Sampling Time Point Sampling (0, 15, 30, 60, 120, 240 min) Incubate->Sampling At intervals Quench Quenching Add 10% TFA/Acetonitrile Sampling->Quench Stop Reaction Analysis LC-MS Analysis Quantify Parent Ion vs. Internal Std Quench->Analysis

Figure 2: Workflow for assessing the proteolytic stability of phenylalanine derivatives against chymotrypsin.

Step-by-Step Methodology:

  • Preparation: Prepare 200

    
    M stock solutions of Substrate A and B in PBS (pH 7.4).
    
  • Initiation: Add Chymotrypsin (final concentration 1

    
    M) to each tube. Maintain at 37°C.
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile containing 1% TFA to stop the enzyme.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) to pellet precipitated protein. Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Expected Result:

      
      -Phe substrate degrades rapidly (
      
      
      
      min).
      
      
      -Phe substrate remains >90% intact after 4 hours [3].

Part 5: Conformational Dynamics (Foldamers)

Beyond stability,


-Phe derivatives are used to construct Foldamers —synthetic oligomers that mimic protein secondary structure.

While


-peptides form 

-helices (3.6 residues/turn, 13-atom H-bond ring),

-peptides containing

-Phe often adopt a 14-Helix .
  • Structure: Stabilized by H-bonds between amide proton

    
     and carbonyl 
    
    
    
    (forming a 14-membered ring).
  • Significance: This helix has approximately 3 residues per turn. It creates a defined scaffold for displaying side chains (like the phenyl ring of Phe) in specific orientations, useful for disrupting protein-protein interactions (PPIs) [4].

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry. Link

  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[4] Chemistry & Biodiversity.[5] Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

Sources

Applications of Chiral Beta-Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Beta-Anomaly

In the landscape of modern drug discovery, chiral beta-amino acids (β-AAs) represent a "privileged scaffold"—a structural motif capable of providing ligands for diverse receptors with high affinity. Unlike their alpha-amino acid (α-AA) counterparts, which dominate biology, β-AAs introduce an additional methylene group (


) into the backbone. This simple homologation creates a profound "beta-anomaly": it confers near-absolute resistance to peptidases while simultaneously enabling the formation of discrete, stable secondary structures (foldamers) that mimic protein surfaces.

This guide details the structural pharmacology, industrial-scale enantioselective synthesis, and therapeutic integration of β-AAs, moving beyond basic definitions to actionable chemical intelligence.

Structural & Pharmacological Advantages

The incorporation of β-AAs addresses two failure modes common in peptide therapeutics: proteolytic instability and conformational entropy .

Proteolytic Stability (The "Stealth" Effect)

Endogenous proteases (trypsin, chymotrypsin, pepsin) are evolved to recognize the specific spatial arrangement of the


-peptide bond. The insertion of the 

-carbon alters the distance and electronic environment of the scissile amide bond, rendering it unrecognizable to the catalytic triads of most proteases.

Table 1: Comparative Pharmacological Profiles

Feature

-Amino Acid Peptides

-Amino Acid Peptides
Drug Discovery Impact
Backbone Unit



-peptides have greater rotational freedom but form more stable helices.
Proteolytic Half-life Minutes to HoursHours to Days (often inert)Enables oral bioavailability and longer duration of action.
H-Bond Direction

(

-helix)

(14-helix) or

(12-helix)
Mimicry of protein-protein interaction (PPI) domains.
Dipole Moment Macrodipole builds upNullified or reversedAltered membrane permeability and solubility profiles.
Foldamers: Engineering Secondary Structure

-peptides do not form random coils; they fold into specific helices defined by their substitution pattern.
  • 
    -amino acids  (side chain on C
    
    
    
    ) favor the 14-helix (approx. 3 residues per turn).
  • 
    -amino acids  (side chain on C
    
    
    
    ) favor the 12-helix .
  • Cyclic

    
    -AAs  (e.g., ACHC) impose rigid constraints, forcing specific turn geometries used to design nanomolar inhibitors of protein-protein interactions.
    

FoldamerLogic cluster_0 Monomer Selection cluster_1 Secondary Structure Beta3 Beta-3 Amino Acid (R on C-beta) Helix14 14-Helix (3.14 residues/turn) Beta3->Helix14 Favored Beta2 Beta-2 Amino Acid (R on C-alpha) Helix12 12-Helix (2.5 residues/turn) Beta2->Helix12 Favored Cyclic Cyclic Beta-AA (Constraint) Cyclic->Helix12 Strong Inducer Sheet Beta-Sheet Mimic Cyclic->Sheet Alternating stereochem Function Therapeutic Outcome Helix14->Function PPI Inhibition Helix12->Function Antimicrobial

Figure 1: Decision matrix for designing beta-peptide foldamers based on monomer substitution patterns.

Synthetic Methodologies: The Industrial Standard

While the Arndt-Eistert homologation is a classic laboratory method, it is unsuitable for large-scale drug production due to the use of diazomethane. Modern drug discovery relies on Asymmetric Hydrogenation or Biocatalysis .

Below is the optimized protocol for the synthesis of the


-amino acid core of Sitagliptin , utilizing Rhodium-catalyzed asymmetric hydrogenation. This method is chosen for its high enantioselectivity (

ee) and atom economy.
Protocol: Asymmetric Synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid Derivative

Objective: Synthesis of the chiral


-amino acid moiety via asymmetric hydrogenation of an unprotected enamine.

Reagents & Equipment:

  • Substrate: 3-oxo-4-(2,4,5-trifluorophenyl)butanamide (Beta-keto amide).

  • Ammonium Source: Ammonium acetate (

    
    ).
    
  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).
    
  • Chiral Ligand:

    
     (ferrocenyl diphosphine ligand).
    
  • Solvent: Methanol (degassed).

  • Equipment: High-pressure hydrogenation autoclave (Parr reactor).

Step-by-Step Methodology:

  • Enamine Formation (One-Pot):

    • Charge the reaction vessel with the

      
      -keto amide substrate and methanol.
      
    • Add 5 equivalents of ammonium acetate (

      
      ).
      
    • Heat to 50°C for 2-4 hours. The ammonium acetate condenses with the ketone to form the unprotected enamine amide .

    • Checkpoint: Monitor by HPLC for disappearance of the keto-amide. The enamine is often stable enough to be hydrogenated directly without isolation.

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or under Argon, mix

      
       (0.15 mol%) and 
      
      
      
      (0.16 mol%) in degassed methanol.
    • Stir for 30 minutes to form the active cationic Rh-diphosphine complex.

  • Asymmetric Hydrogenation:

    • Transfer the catalyst solution to the autoclave containing the enamine mixture.[1]

    • Pressurize the reactor with Hydrogen gas (

      
      ) to 200-250 psi (14-17 bar) .
      
    • Heat to 50°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Run for 12-18 hours.

  • Workup & Analysis:

    • Vent

      
       and purge with Nitrogen.
      
    • Concentrate the methanol solution under reduced pressure.

    • Purification: The product can often be crystallized directly from isopropanol/heptane.

    • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Target ee should be

      
      .[1][2][3][4]
      

Why this works: The Josiphos ligand creates a chiral pocket around the Rhodium center that coordinates the enamine nitrogen and the alkene. This rigid coordination forces


 addition from only one face (Re-face), establishing the (R)-stereocenter at the 

-position with high fidelity.

Therapeutic Applications & Case Studies

Diabetes: Sitagliptin (Januvia)

Sitagliptin is the archetypal success story of


-amino acids in medicine. It is a DPP-4 inhibitor used to treat Type 2 Diabetes.[4]
  • Role of

    
    -AA:  The trifluorophenyl-substituted 
    
    
    
    -amino acid moiety binds in the S1 and S2 pockets of the DPP-4 enzyme. Crucially, the
    
    
    -amino group forms a salt bridge with Glu205 and Glu206 in the active site.
  • Advantage: The

    
    -backbone prevents the drug itself from being cleaved by the DPP-4 enzyme (which targets N-terminal 
    
    
    
    -amino dipeptides), ensuring a long half-life.

SitagliptinFlow Start 2,4,5-Trifluorophenylacetic Acid Step1 Meldrum's Acid Activation (+ Weinreb Amine) Start->Step1 Intermediate1 Beta-Keto Amide Step1->Intermediate1 Step2 Enamine Formation (NH4OAc, MeOH) Intermediate1->Step2 Intermediate2 Enamine Amide Step2->Intermediate2 Step3 Asymmetric Hydrogenation (Rh-Josiphos, 250 psi H2) Intermediate2->Step3 Product Chiral Beta-Amino Acid Core (>95% ee) Step3->Product Final Sitagliptin (Coupling with Triazolopyrazine) Product->Final

Figure 2: Industrial synthesis workflow for the Sitagliptin beta-amino acid core.

HIV: Maraviroc

Maraviroc is a CCR5 antagonist preventing HIV entry into cells.

  • Structure: Contains a

    
    -amino acid derivative (a tropane-like scaffold derived from beta-amino ester logic).
    
  • Mechanism: The bulky, chiral

    
    -substituents lock the molecule into a conformation that fits the deep hydrophobic pocket of the CCR5 receptor, blocking gp120 binding.
    
Peptidomimetics: Antimicrobial Peptides (AMPs)

Natural AMPs (like Magainin) disrupt bacterial membranes but are toxic and unstable in human blood.

  • Beta-Peptide Mimics: Global amphiphilic

    
    -peptides (forming 14-helices) segregate cationic and hydrophobic residues on opposite faces of the helix.
    
  • Result: These "magainin mimics" disrupt bacterial membranes (negative charge) but are unable to penetrate mammalian cell membranes (zwitterionic) and are immune to serum proteases.

References

  • Steinhuebel, D., et al. (2009).[1] "Asymmetric Synthesis of Sitagliptin via an Enamine Hydrogenation." Journal of the American Chemical Society.[1][2]

  • Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[1][2]

  • Seebach, D., & Gardiner, J. (2008). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research.

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

  • Savvi, C., et al. (2013). "Process Development of the Sitagliptin Transaminase Route." Organic Process Research & Development.

  • FDA Drug Approval Package. (2006). "Januvia (Sitagliptin) Pharmacology Review."

Sources

Literature review on (R)-beta-phenylalanine derivatives

The Chiral Scaffold: (R)- -Phenylalanine Derivatives in Drug Discovery

Executive Directive: The "Beta" Advantage

In the landscape of peptidomimetics and small molecule drug discovery, (R)-


-phenylalanine derivatives



This "homologation" confers two distinct advantages that drive the synthesis of this scaffold:

  • Proteolytic Stability: The unique backbone geometry renders

    
    -peptides resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending half-life (in vivo stability).
    
  • Foldamer Formation:

    
    -Amino acids adopt stable, predictable secondary structures (e.g., the 14-helix) that mimic protein epitopes without the metabolic liability.
    

This guide synthesizes the most robust synthetic methodologies for accessing the (R)-enantiomer , with a specific focus on the industrial evolution of Sitagliptin (Januvia®) , the quintessential success story of this chemical class.

Structural & Mechanistic Significance[1][2][3][4]

The pharmacological value of (R)-



The Stability Mechanism

In


  • 
    -Peptides:  Form 13-membered ring hydrogen bonds (
    
    
    -helix).
  • 
    -Peptides:  Can form 14-membered (14-helix), 12-membered (12-helix), or 10-membered rings depending on substitution. The (R)-configuration specifically dictates the "handedness" of these helices, which is often crucial for receptor binding affinity.
    

Strategic Synthesis: From Flask to Fermenter

The synthesis of (R)-

Method A: Classical Resolution (Rodionov-Johnson)
  • Mechanism: Condensation of benzaldehyde with malonic acid and ammonium acetate yields the racemic

    
    -amino acid.
    
  • Pros: Cheap starting materials; scalable.

  • Cons: Requires fractional crystallization with chiral acids (e.g., tartaric acid) to isolate the (R)-isomer. Max yield is 50% (without racemization recycling).

Method B: Asymmetric Hydrogenation (The Chemist's Route)[5]
  • Mechanism: Hydrogenation of

    
    -enamino esters using Rhodium (Rh) or Ruthenium (Ru) catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos).
    
  • Pros: High enantiomeric excess (ee > 95%); 100% theoretical yield.

  • Cons: Heavy metal contamination requires scavenging; high-pressure equipment needed.

Method C: Biocatalysis (The Green Route)
  • Mechanism:

    • Lipases (Kinetic Resolution): Selective hydrolysis of the (S)-ester, leaving the (R)-ester intact (or vice versa).

    • Transaminases (

      
      -TAs):  Direct asymmetric amination of a prochiral ketone.
      
  • Pros: Ambient temperature/pressure; no heavy metals; extremely high selectivity (ee > 99.9%).

  • Cons: Enzyme engineering may be required for bulky substrates.

Visualization: Synthetic Pathways

SynthesisPathwaysStartStarting MaterialBenzaldehydeBenzaldehyde+ Malonic AcidStart->BenzaldehydeKetoEsterBeta-Keto EsterStart->KetoEsterProchiralKetoneProchiral KetoneStart->ProchiralKetoneRacemateRacemicBeta-PhenylalanineBenzaldehyde->RacemateResolutionChiral Resolution(Tartaric Acid)Racemate->ResolutionProduct1(R)-Beta-Phenylalanine(50% Yield)Resolution->Product1EnamineBeta-Enamino EsterKetoEster->EnamineRhCatRh-JosiphosHydrogenationEnamine->RhCatProduct2(R)-Beta-Amino Ester(>95% ee)RhCat->Product2TransaminaseEngineeredTransaminaseProchiralKetone->TransaminaseProduct3(R)-Beta-Amine(>99% ee, No Metal)Transaminase->Product3

Figure 1: Comparative synthetic workflows for accessing (R)-

Case Study: The Sitagliptin Revolution

Sitagliptin (Januvia) is a DPP-4 inhibitor used for Type 2 Diabetes.[1] Its core structure contains a trifluorophenyl-substituted

Phase 1: The Rhodium Route (First Generation)

Merck initially used an asymmetric hydrogenation of an enamine using a Rhodium catalyst and a Josiphos ligand.

  • Issue: The process required high-pressure hydrogenation (200 psi) and expensive Rhodium. Stereoselectivity was good (97% ee) but required a crystallization step to reach >99% purity, reducing overall yield.

Phase 2: The Transaminase Route (Second Generation)

Merck partnered with Codexis to engineer a transaminase enzyme (from Arthrobacter sp.) that could accept the bulky trifluorophenyl ketone substrate.

  • Innovation: Directed evolution created an enzyme with a binding pocket expanded to fit the substrate.[2]

  • Result: The biocatalytic route eliminated the metal catalyst, operated at ambient pressure, and increased the yield by >10% while eliminating the need for chiral purification (ee >99.95%).

Key Insight: This shift demonstrated that biocatalysis is not just "green" but economically superior for

Detailed Experimental Protocol

For a research setting, Enzymatic Kinetic Resolution is the most accessible method. It does not require high-pressure reactors (hydrogenation) or custom-engineered enzymes (transaminase).

Protocol: Lipase-Catalyzed Resolution of -Phenylalanine Ethyl Ester[4][7]

Objective: Isolate (R)-

Enzyme:
Reagents:
  • Racemic

    
    -phenylalanine ethyl ester (10 mmol)
    
  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous)

  • Acyl Donor: Ethyl acetate (or vinyl acetate for irreversible acylation)

  • Catalyst: CAL-B (Novozym 435), 20 mg/mmol substrate

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of racemic

    
    -phenylalanine ethyl ester in 50 mL of anhydrous DIPE.
    
  • Acyl Donor Addition: Add 3 equivalents of ethyl acetate.

  • Initiation: Add 200 mg of Novozym 435.

  • Incubation: Shake the mixture at 200 rpm at 45°C.

    • Mechanism:[3][4] The enzyme selectively acetylates the (S)-enantiomer , converting it to the amide. The (R)-enantiomer remains as the unreacted amine ester because it does not fit the enzyme's active site for acylation.

  • Monitoring (Self-Validation):

    • Take 50

      
      L aliquots every 2 hours.
      
    • Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

    • Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

  • Work-up:

    • Filter off the immobilized enzyme (can be recycled).[3]

    • Evaporate the solvent.

  • Separation:

    • Dissolve the residue in dilute HCl (1M). The (R)-amine ester will protonate and dissolve in the aqueous layer. The (S)-amide will remain in the organic layer (extract with DCM).

    • Basify the aqueous layer (pH 10) with NaOH and extract the pure (R)-

      
      -phenylalanine ethyl ester  with ethyl acetate.
      

Validation Criteria:

  • Yield: ~45% (of theoretical 50%).

  • Enantiomeric Excess (ee): >99% (determined by HPLC).

Data Summary: Methodology Comparison

FeatureKinetic Resolution (Lipase)Asymmetric Hydrogenation (Rh/Ru)Transaminase (Biocatalysis)
Selectivity (ee) >99%95-97%>99.9%
Max Yield 50% (unless DKR used)100%100%
Metal Waste NoneHigh (requires scavenging)None
Pressure AmbientHigh (10-50 bar)Ambient
Scalability HighHighVery High
Cost Driver Enzyme (Recyclable)Ligand & MetalEnzyme Development

Visualizing the Sitagliptin Evolution

SitagliptinProcesscluster_chemGen 1: Chemical Route (Rh)cluster_bioGen 2: Biocatalytic Route (Transaminase)KetoamidePro-Sitagliptin KetoneEnamineFormEnamine Formation(NH4OAc)Ketoamide->EnamineFormRhHydroRh-Josiphos Hydrogenation(200 psi H2)EnamineForm->RhHydroSitaCrudeSitagliptin (97% ee)RhHydro->SitaCrudeRecrystRecrystallization(Yield Loss)SitaCrude->RecrystFinalChemPure SitagliptinRecryst->FinalChemKetoamide2Pro-Sitagliptin KetoneDirectAmineDirect Amination(DMSO/Buffer)Ketoamide2->DirectAmineEngineeredEnzEngineered Transaminase(Arthrobacter sp.)EngineeredEnz->DirectAmineFinalBioPure Sitagliptin(>99.95% ee)DirectAmine->FinalBio

Figure 2: The process intensification of Sitagliptin synthesis. The shift from Gen 1 to Gen 2 removed high-pressure steps and purification bottlenecks.

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. 
    
  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[2] Science, 2010.

  • Weiner, B., et al. "Biocatalytic reactions of squalene hopene cyclase and transaminases." Chemical Society Reviews, 2010. (Context on Transaminase mechanisms).

  • Gotor, V., et al.

    
    -amino esters." Journal of Organic Chemistry, 2005. (Basis for the detailed protocol). 
    
  • Hsiao, Y., et al. "Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 2004. 
    

Methodological & Application

Application Note: High-Fidelity Boc Deprotection of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

[1]

Abstract

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Methyl (R)-N-Boc-3-phenyl-beta-alaninate.[1] As a

Method A (TFA/DCM)Method B (HCl/Dioxane)1

1

Introduction & Strategic Context

1This compound
  • Boc Carbamate: Acid-labile protecting group.[1][2]

  • Methyl Ester: Acid-stable (relative to Boc) but susceptible to hydrolysis under aqueous acidic conditions or transesterification in alcoholic solvents.[1]

  • Benzylic Chiral Center: The

    
    -carbon is benzylic.[1] While the electron-withdrawing ammonium group formed during deprotection stabilizes the stereocenter, excessive heat or strong Lewis acids could theoretically promote elimination (to the cinnamate) or racemization via a benzylic carbocation intermediate.
    

Therefore, the deprotection protocol must be chemoselective (cleaving Boc without touching the ester) and mild (preventing racemization).[1]

Mechanistic Insight

The deprotection proceeds via an acid-catalyzed

1
Figure 1: Reaction Mechanism & Pathway

Boc_Deprotection_MechanismSubstrateThis compoundProtonationProtonated CarbamateIntermediateSubstrate->Protonation+ H+ (TFA or HCl)CleavageCarbamic Acid +t-Butyl CationProtonation->CleavageRate Limiting Step(E1 Elimination)ScavengingIsobutylene / t-Bu-ScavengerCleavage->ScavengingCation TrappingProductProduct (Ammonium Salt)+ CO2Cleavage->Product- CO2 (Gas Evolution)

Caption: Acid-catalyzed cleavage of the Boc group involves protonation, ejection of the tert-butyl cation, and spontaneous decarboxylation.[1]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) / DCM

Best for: Immediate use in subsequent coupling reactions; solution-phase synthesis.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Solvent: Dichloromethane (DCM), HPLC Grade

  • Acid: Trifluoroacetic Acid (TFA), ReagentPlus® (99%)

  • Scavenger (Optional): Triethylsilane (TES) or Water (2.5% v/v)[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).

    • Note: DCM is preferred over THF or dioxane for TFA reactions due to better solubility of the TFA salt and inertness.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling controls the rate of gas evolution (CO

      
       and isobutylene) and minimizes potential thermal degradation of the benzylic center.[1]
      
  • Acid Addition: Add TFA dropwise. The final ratio should be DCM:TFA (2:1 to 4:1 v/v) .

    • Scavenger Note: If the batch is large (>10g), add 2.5% v/v water or TES to trap tert-butyl cations, preventing re-alkylation of the phenyl ring (Friedel-Crafts alkylation), though this risk is low for simple phenyl groups compared to electron-rich rings like tyrosine.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 1–2 hours .

    • Monitoring: Monitor by TLC (stain with Ninhydrin; product spot will be at baseline) or LC-MS (disappearance of [M+Na]

      
       peak of SM, appearance of [M+H]
      
      
      of amine).[1]
  • Workup (Evaporation): Concentrate the mixture under reduced pressure (rotary evaporator, <35 °C).

  • Azeotroping (Critical): Redissolve the oily residue in Toluene (approx. 2x reaction volume) and re-evaporate.[1] Repeat 2–3 times.

    • Why? Toluene forms an azeotrope with residual TFA, ensuring complete removal of the excess acid which could interfere with subsequent couplings.[1]

  • Result: The product is obtained as the Trifluoroacetate salt (viscous oil or semi-solid).[1]

Method B: HCl in Dioxane

Best for: Isolation of the product as a stable solid; storage; avoiding fluorinated byproducts.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent (Diluent): 1,4-Dioxane or Ethyl Acetate (anhydrous)[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or Ethyl Acetate (approx. 3–5 mL per gram of substrate).[1]

  • Cooling: Cool to 0 °C .

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl relative to substrate).

    • Safety: Ensure the system is vented through a drying tube to handle CO

      
       evolution while excluding atmospheric moisture.[1]
      
  • Reaction: Stir at Room Temperature for 1–3 hours .

    • Observation: The product (Ammonium Hydrochloride salt) often precipitates out of the solution as a white solid during the reaction.[1]

  • Workup (Precipitation):

    • If solid precipitates:[1] Dilute with cold Diethyl Ether or Hexanes to maximize precipitation.[1] Filter the solid under nitrogen/argon.[1]

    • If no precipitate:[1] Concentrate the solvent to ~1/3 volume, then add Diethyl Ether dropwise with vigorous stirring to induce crystallization.[1]

  • Drying: Dry the solid under high vacuum for 4–6 hours to remove traces of dioxane.

  • Result: The product is obtained as the Hydrochloride salt (White powder).[1]

Comparative Analysis & Decision Matrix

The choice between Method A and Method B depends on the downstream application.

FeatureMethod A (TFA/DCM)Method B (HCl/Dioxane)
Product Form TFA Salt (Oil/Hygroscopic Solid)HCl Salt (Crystalline Solid)
Stability Moderate (TFA traces can degrade ester over time)High (Excellent for long-term storage)
Ester Stability High (Anhydrous conditions)High (Must ensure anhydrous to prevent hydrolysis)
Workup Speed Fast (Evaporation only)Moderate (Filtration/Drying)
Suitability Immediate "One-Pot" coupling stepsStockpiling intermediate; Crystallography
Figure 2: Workflow Decision Tree

Decision_TreeStartStart: this compoundDecisionWhat is the next step?Start->DecisionPath_AImmediate Peptide CouplingDecision->Path_ASynthesisPath_BStorage / Shipping / CrystallizationDecision->Path_BLogisticsProtocol_AMethod A: TFA / DCM(Yields TFA Salt)Path_A->Protocol_AProtocol_BMethod B: HCl / Dioxane(Yields HCl Salt)Path_B->Protocol_B

Caption: Select the deprotection method based on whether the product is an intermediate (TFA) or a final deliverable (HCl).

Critical Process Parameters (CPPs) & Troubleshooting

Methyl Ester Stability[1][3]
  • Risk: Hydrolysis of the methyl ester to the carboxylic acid.[1]

  • Control: Ensure all solvents are anhydrous. In Method B, avoid old bottles of HCl/Dioxane that may have absorbed moisture.[1] If using TFA (Method A), avoid prolonged exposure (>4 hours) at room temperature.[1]

  • Validation:

    
    H NMR signal for the methyl ester (singlet, ~3.6 ppm) should integrate to 3H relative to the phenyl ring protons.
    
Racemization Check
  • Risk: Benzylic position racemization.[1]

  • Control: Maintain temperature

    
     25 °C. Avoid strong Lewis acids.
    
  • Validation: Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1] Compare with the racemic standard (synthesized via racemic starting material).

Scavenging (TFA Method)
  • Observation: Pink or dark coloration of the reaction mixture.[1]

  • Cause: Alkylation of the phenyl ring by tert-butyl cations (Friedel-Crafts) or oxidation.[1]

  • Solution: Add Triethylsilane (TES) (2 eq.) or Water (2.5%) to the TFA cocktail.[1] The resulting tert-butyl-TES or tert-butanol is easily removed.[1]

Safety Information

  • TFA: Highly corrosive, causes severe skin burns.[1] Inhalation toxic.[1] Use only in a fume hood.

  • HCl/Dioxane: Corrosive and flammable.[1] Dioxane is a potential carcinogen and forms peroxides upon storage.[1] Test for peroxides before use.[1]

  • Gas Evolution: Both methods generate CO

    
     and isobutylene gas.[1] Do not seal reaction vessels tightly; use a bubbler or drying tube.
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1] [1]

  • Boc-Protected Amino Groups in Multi-step Syntheses . Organic Chemistry Portal. Retrieved October 2023.[1]

  • Suppression of alpha-carbon racemization in peptide synthesis . Nature Communications (via PMC).[1] (2023).[1][3]

  • Methyl 3-amino-3-phenylpropanoate Properties . PubChem. (2023).[1]

  • Selective Thermal Deprotection of N-Boc Protected Amines . Journal of Organic Chemistry (via PMC).[1] (2024).[1][4][5][6]

Peptide coupling reactions using Boc-beta-Phe-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling & Synthesis Protocols using Boc-β-Phe-OMe

Executive Summary

Boc-β-Phe-OMe (Boc-3-amino-4-phenylbutyric acid methyl ester) is a critical building block in the synthesis of β-peptides and peptidomimetics .[1] Unlike natural α-peptides, β-peptides possess an extra methylene group (


) in the backbone, conferring unique properties:
  • Proteolytic Stability: They are resistant to degradation by endogenous peptidases, significantly extending plasma half-life.[1]

  • Foldamer Formation: They adopt stable, predictable secondary structures (e.g.,

    
    -helices) even at short chain lengths.[1]
    

However, the synthesis of β-peptides presents distinct challenges compared to standard SPPS or solution-phase α-peptide synthesis.[1] The β-amino group is slightly less nucleophilic, and the flexibility of the backbone can introduce entropic barriers to coupling. This guide details optimized protocols for the deprotection, activation, and coupling of Boc-β-Phe-OMe to ensure high yield and purity.[1]

Strategic Considerations & Mechanism

Reactivity Profile: α vs. β
  • Nucleophilicity: The amino group in β-Phe is less sterically hindered than in valine but more flexible than in alanine. However, the nucleophilicity is comparable to primary amines.

  • Racemization: A major advantage of

    
    -amino acids (like β-Phe) is their resistance to racemization during activation.[1] The classic oxazolone mechanism, which plagues α-amino acid coupling, requires the formation of a 5-membered ring.[1] β-amino acids would require a 6-membered ring, which is kinetically disfavored.[1]
    
  • Coupling Reagents: While carbodiimides (EDC/DCC) work, uronium/guanidinium salts (HATU, HBTU) are recommended for β-peptide synthesis to drive the reaction to completion and overcome the entropic penalty of the extra backbone methylene.

Solubility Management

As β-peptide chains grow, they often aggregate more aggressively than α-peptides due to stable helix formation.[1]

  • Preferred Solvent: DMF or NMP is superior to DCM for coupling reactions involving >3 residues.

  • H-Bond Disruptors: For difficult sequences, adding pseudoproline-like disruptors or using backbone protection is rare; instead, elevated temperatures (

    
    ) or stronger solvents (HFIP mixtures) may be required during analysis, though standard coupling usually proceeds in DMF.[1]
    

Experimental Protocols

Workflow Visualization

The following diagram outlines the divergent pathways for utilizing Boc-β-Phe-OMe as either an N-terminal acceptor or a C-terminal donor.

BetaPeptideSynthesis Start Starting Material Boc-β-Phe-OMe TFA_Deprot 1. N-Deprotection (TFA/DCM) Start->TFA_Deprot Path A: Amine Acceptor LiOH_Hyd 1. Ester Hydrolysis (LiOH/THF/H2O) Start->LiOH_Hyd Path B: Acid Donor Free_Amine Intermediate A H-β-Phe-OMe (Salt) TFA_Deprot->Free_Amine Neutralize 2. Neutralization (DIPEA/NMM) Free_Amine->Neutralize Couple_N 3. Coupling (Activated Carboxylic Acid) Neutralize->Couple_N Product_N Product (Elongated N-Terminus) Couple_N->Product_N Free_Acid Intermediate B Boc-β-Phe-OH LiOH_Hyd->Free_Acid Activate 2. Activation (HATU/DIPEA) Free_Acid->Activate Couple_C 3. Coupling (Amine Component) Activate->Couple_C Product_C Product (Elongated C-Terminus) Couple_C->Product_C

Caption: Divergent synthesis pathways for Boc-β-Phe-OMe. Path A removes the Boc group to accept an acyl donor. Path B hydrolyzes the ester to donate the acyl group to an amine.

Protocol A: N-Terminal Elongation (Boc Removal)

Use this when coupling Boc-β-Phe-OMe to a carboxylic acid (e.g., Boc-Ala-OH).[1]

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3][4]

  • Dichloromethane (DCM)[1][3][5][6]

  • Diethyl ether (cold)[1][7]

  • Base: Diisopropylethylamine (DIPEA)[1][6]

Step-by-Step:

  • Dissolution: Dissolve Boc-β-Phe-OMe (1.0 mmol) in DCM (2 mL).

  • Acidolysis: Cool to

    
    . Add TFA (2 mL) dropwise. Note: A 1:1 TFA:DCM ratio is standard.
    
  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup (Precipitation): Evaporate volatiles under reduced pressure. Add cold diethyl ether to the residue to precipitate the trifluoroacetate salt (

    
    ).[1]
    
  • Isolation: Filter or centrifuge the white solid. Dry under high vacuum.

    • Expert Tip: If the salt is hygroscopic or an oil, evaporate TFA repeatedly with toluene to remove traces of acid (azeotropic removal) and use directly.

  • Neutralization (In-situ): Prior to coupling, dissolve the salt in DMF/DCM and add DIPEA (2.5 eq) to liberate the free amine.

Protocol B: C-Terminal Elongation (Ester Hydrolysis)

Use this when coupling Boc-β-Phe-OMe to an amine (e.g., H-Ala-OMe).[1]

Reagents:

  • Lithium Hydroxide (LiOH[1][8][9]·H₂O)

  • THF/Water (3:1 mixture)[1]

  • 1N HCl

Step-by-Step:

  • Dissolution: Dissolve Boc-β-Phe-OMe (1.0 mmol) in THF (3 mL).

  • Saponification: Add a solution of LiOH (2.0 mmol, 2 eq) in Water (1 mL).

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to room temperature. Monitor by TLC.[5][7][10]
    
    • Caution: Do not heat. While β-AAs are robust, excessive heat with base can lead to side reactions.[1]

  • Workup: Evaporate THF under reduced pressure. The aqueous residue remains.

  • Acidification: Cool the aqueous layer to

    
    . Carefully acidify to pH 2–3 using 1N HCl.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][5]
  • Result: Boc-β-Phe-OH (Free Acid) is obtained as a white foam/solid, ready for coupling.[1]

Protocol C: High-Efficiency Coupling (HATU Method)

This is the "Gold Standard" for β-peptide bond formation.[1]

Reagents:

  • Carboxylic Acid: Boc-AA-OH (1.0 eq)[1]

  • Amine: H-β-Phe-OMe (or peptide fragment) (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (2.5–3.0 eq)[1]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3–5 mL).

  • Base Addition: Add DIPEA (1.0 mmol) to initiate activation. Stir for 1–2 minutes. The solution often turns yellow.

  • Coupling: Add the Amine component (1.0 mmol) followed by the remaining DIPEA (1.5–2.0 mmol).

    • Why split the base? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring: Use HPLC or LC-MS.

    • Note: Ninhydrin stain (Kaiser test) works for solution phase TLC (spot on plate, heat) but is less sensitive for secondary amines.[1]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1N HCl (remove unreacted amine/base)[1]

    • Sat.

      
       (remove unreacted acid)
      
    • Brine

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Coupling Reagents

The following table summarizes reagent performance specifically for sterically demanding β-amino acid couplings.

ReagentCostReactivityRacemization RiskRecommendation
EDC / HOBt LowModerateLowUse for simple, unhindered dimers.[1] Slower reaction times.
HBTU / DIPEA MediumHighLowStandard for solid-phase; good for solution phase if activation is fast.
HATU / HOAt HighVery HighVery LowPreferred for β-peptides, fragment condensations, and hindered sequences.[1]
PyBOP HighHighLowGood alternative if uronium salts (HATU) fail; generates carcinogenic HMPA byproduct (handle with care).[1]

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling.

    • Cause: Formation of stable secondary structures (turn/helix) preventing reagent access.

    • Solution: Switch solvent to NMP or use a chaotic solvent mixture (DMF/DCM/HFIP). Increase temperature to

      
      .
      
  • Issue: Poor Solubility of Intermediate.

    • Cause: β-peptides are known to aggregate.[11][12]

    • Solution: Do not dry the peptide completely between steps if possible. Perform "telescoped" synthesis where intermediates are extracted but not solidified.

  • QC Validation:

    • NMR: Look for the distinct diastereotopic splitting of the

      
      -methylene protons (approx 2.5–3.0 ppm) in the β-residue.
      
    • Mass Spec: β-peptides ionize well in ESI+. Watch for

      
       and 
      
      
      
      .

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[1][11] β-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1][11] Helvetica Chimica Acta, 79(4), 913–941.[1] [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).[1] β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers.[1] Journal of the American Chemical Society, 118(51), 13071–13072.[1] [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[1] β-Amino acids: Versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811–822.[1] [Link]

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).[1] Structural chemistry of peptides containing backbone expanded amino acid residues: Conformational features of β, γ, and hybrid peptides. Chemical Reviews, 111(2), 657–687.[1] [Link]

Sources

Application Notes & Protocols for the Synthesis of β-Phenylalanine Esters via Arndt-Eistert Homologation

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-phenylalanine esters utilizing the Arndt-Eistert homologation. This document offers a blend of theoretical principles, detailed experimental protocols, and practical insights to ensure successful and safe execution of this valuable synthetic transformation.

Introduction: The Significance of β-Phenylalanine Esters and the Arndt-Eistert Homologation

β-Phenylalanine and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Their incorporation into peptides can enhance metabolic stability against enzymatic degradation, a crucial attribute for developing more robust therapeutic agents.[4][5] These non-natural amino acids serve as versatile scaffolds, offering unique conformational properties that can be exploited for designing novel bioactive molecules.[1][2][3]

The Arndt-Eistert homologation is a classic and reliable method for the one-carbon extension of carboxylic acids, making it a favored approach for converting readily available α-amino acids, such as phenylalanine, into their β-homologues.[6][7][8] This reaction sequence is particularly valued for its ability to preserve the stereochemistry of the starting α-amino acid, a critical consideration in the synthesis of chiral drug candidates.[6]

Mechanistic Overview: A Step-by-Step Transformation

The Arndt-Eistert synthesis is a multi-step process that culminates in the formation of a homologated carboxylic acid derivative.[6][9] The key transformation is the Wolff rearrangement of an α-diazoketone intermediate.[10][11]

The process can be broken down into three primary stages:

  • Activation of the Carboxylic Acid: The starting N-protected α-amino acid (e.g., Boc-L-phenylalanine) is first converted into a more reactive species, typically an acid chloride or a mixed anhydride.[4][6] This activation is necessary to facilitate the subsequent reaction with diazomethane.

  • Formation of the α-Diazoketone: The activated carboxylic acid derivative is then reacted with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the activated acid, leading to the formation of an α-diazoketone with the concomitant loss of a leaving group.[4][11]

  • Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone is then induced to undergo the Wolff rearrangement, which can be promoted thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate.[8][10][11] During this rearrangement, dinitrogen gas is expelled, and a 1,2-rearrangement of the alkyl group occurs to form a highly reactive ketene intermediate.[6][10] This ketene is immediately trapped by a nucleophile present in the reaction mixture. When an alcohol (e.g., methanol or benzyl alcohol) is used as the nucleophile, the corresponding β-amino ester is formed.[4][12]

Arndt_Eistert_Mechanism

Caption: Reaction mechanism of the Arndt-Eistert homologation.

Experimental Protocol: Synthesis of Boc-L-β-Homophenylalanine Methyl Ester

This protocol is adapted from established procedures for the Arndt-Eistert homologation of N-protected amino acids.[8]

3.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )PurposeSupplier
Boc-L-phenylalanineC₁₄H₁₉NO₄265.31Starting MaterialSigma-Aldrich
N-Methylmorpholine (NMM)C₅H₁₁NO101.15BaseSigma-Aldrich
Isobutyl ChloroformateC₅H₉ClO₂136.58Activating AgentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventSigma-Aldrich
Diazomethane (ethereal solution)CH₂N₂42.04ReagentPrepared in situ
Silver BenzoateC₇H₅AgO₂228.98CatalystSigma-Aldrich
Anhydrous MethanolCH₄O32.04Nucleophile/SolventSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous WashFisher Scientific
BrineNaCl (aq)58.44Aqueous WashFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentFisher Scientific

3.2. Step-by-Step Procedure

Workflow

Caption: Experimental workflow for β-phenylalanine ester synthesis.

Part A: Mixed Anhydride and Diazoketone Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Slowly add N-methylmorpholine (NMM) (1.1 eq) to the cooled solution while maintaining the temperature at -15 °C.

  • After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir the resulting suspension for an additional 15 minutes.

  • In a separate, well-ventilated fume hood, add a freshly prepared ethereal solution of diazomethane (2.0-3.0 eq) to the mixed anhydride suspension at -15 °C. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care using appropriate personal protective equipment and specialized glassware.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 3 hours, or until the yellow color of diazomethane persists.

  • Quench any excess diazomethane by the careful, dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification. A common side product is the methyl ester of the starting amino acid, which can be separated after the next step.[13]

Part B: Wolff Rearrangement and Ester Formation

  • Dissolve the crude α-diazoketone in anhydrous methanol.

  • To this solution, add a catalytic amount of silver benzoate (0.1 eq). Note: Other silver salts like Ag₂O can also be used.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC). Gentle heating may be required to initiate or complete the reaction.

  • Once the reaction is complete (cessation of gas evolution and disappearance of the diazoketone spot on TLC), filter the mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-L-β-homophenylalanine methyl ester.

Application Notes: Insights for Success

  • Temperature Control: Maintaining a low temperature (-15 °C) during the formation of the mixed anhydride and the addition of diazomethane is crucial to minimize side reactions and prevent the decomposition of the thermally sensitive intermediates.

  • Purity of Reagents: The use of anhydrous solvents and reagents is paramount for the success of this reaction. Water can hydrolyze the mixed anhydride and react with diazomethane, leading to the formation of byproducts and reduced yields.[13]

  • Handling Diazomethane: Diazomethane is a hazardous reagent and should only be handled by trained personnel in a well-ventilated fume hood.[7][12] Use of appropriate safety measures, such as a blast shield and specialized glassware (e.g., with fire-polished joints), is mandatory. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, have been developed and can be considered.[6][7][12]

  • Catalyst Choice for Wolff Rearrangement: While silver benzoate or silver(I) oxide are commonly used, photochemical or thermal conditions can also induce the Wolff rearrangement.[10][11] The choice of method may depend on the substrate and the desired reaction conditions. Ultrasound has also been reported to promote the Wolff rearrangement.[14]

  • Troubleshooting:

    • Low Yield of Diazoketone: This can be due to incomplete activation of the carboxylic acid or premature quenching of diazomethane. Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous conditions. The use of an acid scavenger like calcium oxide can improve the synthesis of α-diazoketones.[15]

    • Formation of α-Chloromethylketone Side Product: This can occur if the HCl generated during the acid chloride formation is not effectively scavenged. Using a base like triethylamine or an excess of diazomethane can mitigate this issue.[7]

    • Incomplete Wolff Rearrangement: If the reaction stalls, gentle heating or the addition of more catalyst may be necessary. Ensure the catalyst has not been deactivated.

Safety Considerations and Modern Alternatives

The primary safety concern associated with the Arndt-Eistert homologation is the use of diazomethane, which is both toxic and explosive.[7][12] For this reason, several safer alternatives have been developed:

  • (Trimethylsilyl)diazomethane (TMSCHN₂): This reagent is a stable and less hazardous substitute for diazomethane and is commercially available.[12] It can be used in a similar manner for the Arndt-Eistert synthesis.

  • Kowalski Ester Homologation: This method provides a safer alternative as it avoids the use of diazomethane altogether.[4][7]

  • Flow Chemistry: Continuous flow synthesis offers a safer and more scalable approach to the Arndt-Eistert reaction by generating and consuming hazardous intermediates like diazomethane in situ, minimizing their accumulation.[16][17][18]

References

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Arndt-Eister reaction. Chemistry LibreTexts. [Link]

  • Wolff-Rearrangement. Organic Chemistry Portal. [Link]

  • Arndt-eistert reaction. Purechemistry. [Link]

  • Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 17. Trimethylsilyldiazomethane (TMSCHN2) as a Stable and Safe Substitute for Hazardous Diazomethane. Its Application to the Arndt-Eistert Synthesis. Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255. [Link]

  • Wolff rearrangement. Wikipedia. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Shekh, S., & Gunjal, K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]

  • A novel approach to C1 homologation of carboxylic acids. HIMS - University of Amsterdam. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis. [Link]

  • Exploitation of the Arndt–Eistert Homologation of N-Methyl-a-Amino Acids for Concomitant Ester and N-Methyl Peptide Formation. ConnectSci. [Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PMC. [Link]

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]

  • Pace, V., Verniest, G., Sinisterra, J.-V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760–5763. [Link]

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure. [Link]

Sources

Incorporating Methyl (R)-N-Boc-3-phenyl-beta-alaninate into beta-peptides

Strategic Incorporation of this compound: Protocols for -Peptide Foldamer Synthesis

Introduction & Compound Analysis

The incorporation of


2This compound14-helical

-peptides
12
Structural Definition

Unlike



phenyl ring directly attached to the

-carbon (C3)
12
  • IUPAC Name: Methyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate[1][2]

  • Stereochemistry: The (R)-configuration is critical.[1][2] While natural L-amino acid-derived

    
    -peptides (S-configuration) typically fold into Left-Handed (M)  14-helices, the incorporation of (R)-enantiomers induces a Right-Handed (P)  helical twist.[1][2]
    
The "Dual-Path" Strategy

This building block is supplied as a methyl ester .[2] This dictates a bifurcated synthetic strategy depending on the intended position of the residue within the oligomer:

  • C-Terminal Incorporation: Used directly as the amine acceptor in solution-phase synthesis.[1][2]

  • Internal/N-Terminal Incorporation: Requires saponification (hydrolysis) to the free acid form for use as an acyl donor in Solid Phase Peptide Synthesis (SPPS) or solution-phase chain extension.[1][2]

Experimental Protocols

Protocol A: Preparation of the Free Acid (Saponification)

For use in SPPS or as an N-terminal building block.

The methyl ester is robust but must be removed without affecting the acid-labile Boc group or causing racemization at the sensitive C3 benzylic position.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (3.0 eq)

  • Solvent System: THF / Methanol / Water (3:1:1 v/v)[1][2]

  • 1 M HCl (for acidification)[1][2][3]

  • Ethyl Acetate (EtOAc)[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester (1.0 mmol) in 10 mL of the THF/MeOH/H₂O mixture. Cool to 0°C.[2][3]

  • Hydrolysis: Add LiOH·H₂O (3.0 mmol) in one portion.[1][2] Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (50% EtOAc/Hexanes).[1][2]

    • Checkpoint: The starting material (

      
      ) should disappear, and the baseline spot (acid) should appear.
      
  • Workup (Critical):

    • Evaporate volatiles (THF/MeOH) under reduced pressure at <30°C.[1][2]

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove non-polar impurities.

    • Acidification: Cool the aqueous phase to 0°C. Carefully add 1 M HCl dropwise until pH reaches ~3.0. Do not use strong acids or low pH (<2) to prevent Boc removal.[2]

    • Extract the cloudy suspension immediately with EtOAc (3 x 15 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Yield: Expect >90% as a white foam/solid.[2]

    • Storage: Store at -20°C. Use within 2 weeks to prevent autocatalytic Boc degradation.[1][2]

Protocol B: Solution-Phase Coupling (Chain Extension)

Coupling the (R)-N-Boc-3-phenyl-beta-alanine (Free Acid) to an amine partner.[1][2]

Due to the steric bulk of the phenyl group at the

HATU12

Reagents:

  • (R)-N-Boc-3-phenyl-beta-alanine (Free Acid) (1.1 eq)[1][2]

  • Amine Component (e.g., H-beta-peptide-OMe) (1.0 eq)[1][2]

  • HATU (1.1 eq)[1][2]

  • HOAt (1.1 eq) (Optional, enhances rate)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Anhydrous DMF[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve the Free Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes. The solution should turn slightly yellow.

  • Coupling: Add the Amine Component (1.0 eq) dissolved in minimal DMF.[2] Add the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: HPLC or TLC.[2][3] If incomplete after 4 hours, add 0.2 eq more HATU.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1][2]

    • Wash sequentially with: 5% KHSO₄ (removes basic byproducts), Water, 5% NaHCO₃, and Brine.[2]

    • Note: The KHSO₄ wash is preferred over HCl to ensure Boc stability.

Structural Characterization & Validation

Incorporating this residue drives the formation of the 14-helix , defined by H-bonds between the backbone amide proton (


Circular Dichroism (CD) Spectroscopy

CD is the primary validation tool. The (R)-configuration will invert the standard spectra observed for L-derived

12
FeatureStandard (S)-

-Peptide (M-Helix)
(R)-

-Peptide (P-Helix)
Helix Type Left-Handed 14-HelixRight-Handed 14-Helix
Minima ~214 nmMaxima at ~214 nm
Maxima ~198 nmMinima at ~198 nm
Solvent MeOH (Promotes Folding)MeOH (Promotes Folding)
  • Protocol: Dissolve purified peptide in Methanol (0.1 mM). Record spectra from 260 nm to 190 nm.[2]

  • Interpretation: A strong maximum at 214 nm confirms the formation of a stable, Right-Handed 14-helix induced by the (R)-stereocenters.[1][2]

NMR Spectroscopy[1][2]
  • Signature: In CDCl₃ or CD₃OH, 14-helical protons (

    
    ) are involved in H-bonds and typically appear downfield (7.5 – 9.0 ppm).[1][2]
    
  • Solvent Titration: Add DMSO-d6 to a CDCl₃ sample.[1][2] Non-H-bonded protons will shift significantly (>0.2 ppm), while H-bonded protons (stabilizing the helix) will show minimal shifts (<0.1 ppm).[1][2]

Visual Workflows

Synthesis Decision Matrix

This diagram illustrates the processing logic for the starting material.

GStartMethyl (R)-N-Boc-3-phenyl-beta-alaninateDecisionIntended Positionin Peptide?Start->DecisionPathAC-TerminalResidueDecision->PathAC-TermPathBInternal orN-TerminalDecision->PathBInternal/N-TermProcessADirect Coupling(Remove Boc)PathA->ProcessATFA DeprotectionProcessBSaponification(LiOH / THF / H2O)PathB->ProcessBIntermediateFree Acid(Boc-Protected)ProcessB->IntermediateAcidify pH 3CouplingCoupling (HATU/DIPEA)to Resin or AmineIntermediate->Coupling

Caption: Decision matrix for processing the methyl ester precursor based on peptide design requirements.

14-Helix Stabilization Network

This diagram visualizes the H-bonding pattern (

Helixcluster_backboneBeta-Peptide Backbone (14-Helix)Res1Residue i(C=O)Res2Residue i+1Res1->Res2Peptide BondRes3Residue i+2(N-H)Res2->Res3Peptide BondRes3->Res1H-Bond (14-atom ring)NotePhenyl Group on Beta-Carbonstabilizes this turn viahydrophobic stackingNote->Res2

Caption: Schematic of the i to i-2 hydrogen bonding network defining the 14-helix structure.

References

  • Seebach, D., & Matthews, J. L. (1997).[2]

    
    -Peptides: a surprise at every turn. Chemical Communications.[2] Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[2]

    
    -Peptides: from structure to function. Chemical Reviews. Link[1][2]
    
  • Pomerantz, W. C., et al. (2008).[2][5] Distinctive circular dichroism signature for 14-helix-bundle formation by

    
    -peptides. Organic Letters. Link[1][2]
    
  • Kaur, K., et al. (2008).[2][5] Right-handed 14-helix in

    
    -peptides from L-aspartic acid monomers. Biochimica et Biophysica Acta. Link
    
  • BenchChem Application Notes. (2025). Protocols for Reactions Involving

    
    -Alanine Methyl Ester Hydrochloride. Link
    

Asymmetric synthesis methods for (R)-beta-amino acid esters

Application Note: Advanced Asymmetric Synthesis Methods for (R)- -Amino Acid Esters

Executive Summary & Scope

12

This application note provides an in-depth technical guide to three highly robust, stereoselective methodologies for synthesizing (R)-

Transition-Metal Catalyzed Asymmetric HydrogenationOrganocatalytic Mannich ReactionsBiocatalytic Asymmetric Amination

Method 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Mechanism

The asymmetric hydrogenation of unprotected

13

Rh_Catalytic_CyclePrecatalystRh(I) Precatalyst[Rh(cod)Cl]2 + JosiphosActiveCatActive Rh(I) Catalyst(Solvent-coordinated)Precatalyst->ActiveCat H2, -codSubCoordSubstrate Coordination(β-enamino ester)ActiveCat->SubCoordOxAddOxidative Addition(H2 binding & splitting)SubCoord->OxAdd +H2MigInsertMigratory Insertion(Hydride transfer)OxAdd->MigInsertRedElimReductive Elimination(Product release)MigInsert->RedElimRedElim->ActiveCat RegenerationProduct(R)-β-Amino Acid EsterRedElim->Product Release

Mechanistic cycle of the Rh-Josiphos catalyzed asymmetric hydrogenation.

Protocol: Rh-Josiphos Catalyzed Hydrogenation

Reference Standard:[3]

  • Catalyst Preparation : In a nitrogen-filled glovebox, dissolve

    
     (0.5 mol%) and (R)-(S)-Josiphos (1.05 mol%) in degassed methanol. Stir for 30 minutes at room temperature to form the active pre-catalyst complex.
    
  • Substrate Addition : Add the unprotected

    
    -enamino ester (1.0 equiv, 0.5 M concentration) to the catalyst solution.
    
  • Hydrogenation : Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with

    
     gas three times, then pressurize to 90 psig (approx. 6.2 bar)[3].
    
  • Reaction : Heat the reaction to 50 °C and stir vigorously for 18 hours[3].

  • Validation Checkpoint 1 (Conversion) : Vent the reactor and take a 50 µL aliquot. Evaporate the solvent and analyze via

    
     NMR. Complete conversion is confirmed by the disappearance of the characteristic vinylic proton signal (
    
    
    ~4.5–5.5 ppm).
  • Workup & Isolation : Pass the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst. Concentrate under reduced pressure.

  • Validation Checkpoint 2 (Enantiopurity) : Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >95%[3].

Method 2: Organocatalytic Asymmetric Mannich Reaction

Causality & Mechanism

Organocatalysis provides a metal-free pathway to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



D-proline
Protocol: D-Proline Catalyzed Mannich Reaction

Reference Standard:[4]

  • Reaction Assembly : In a round-bottom flask, dissolve the N-PMP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -imino ester (1.0 equiv) in a solvent mixture of 1,4-dioxane and water (9:1 v/v). The addition of water is crucial for accelerating the reaction and ensuring high stereoselection by facilitating proton transfer.
    
  • Catalyst Addition : Add D-proline (20 mol%) to the solution.

  • Nucleophile Addition : Cool the mixture to 4 °C, then add the aldehyde donor (1.5 equiv) dropwise.

  • Reaction : Stir the mixture at 4 °C for 12–24 hours.

  • Validation Checkpoint 1 (Reaction Progress) : Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow color of the imine dissipates and the starting material spot is consumed.

  • Workup : Quench with half-saturated aqueous

    
     and extract with dichloromethane (3x). Dry the combined organic layers over 
    
    
    and concentrate.
  • Validation Checkpoint 2 (Diastereoselectivity) : Analyze the crude mixture by

    
     NMR to determine the syn/anti diastereomeric ratio (dr).
    
  • Purification : Purify the (R)-

    
    -amino acid ester derivative via flash column chromatography.
    

Method 3: Biocatalytic Asymmetric Amination via -Transaminases

Causality & Mechanism

Biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions. Engineered


25

26

Biocatalytic_WorkflowSubstrateβ-Keto EsterSubstrateReactionBiocatalyticTransamination(pH 7.5, 30°C)Substrate->ReactionEnzymeω-Transaminase+ PLP CofactorEnzyme->ReactionAmineDonorAmine Donor(Isopropylamine)AmineDonor->ReactionExtractionLiquid-LiquidExtractionReaction->Extraction Conversion >95%AnalysisChiral HPLCAnalysisExtraction->AnalysisProduct(R)-β-Amino AcidEsterAnalysis->Product ee >99%

Workflow for biocatalytic asymmetric amination of β-keto esters via ω-transaminases.

Protocol: -Transaminase Catalyzed Amination

Reference Standard:[2][7]

  • Buffer Preparation : Prepare a 100 mM triethanolamine (TEA) buffer at pH 7.5. Add pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (IPA, 1 M) as the amine donor[7].

  • Enzyme Addition : Add the engineered (R)-selective

    
    -transaminase (e.g., 5–10 mg/mL of lyophilized cell-free extract) to the buffer[5].
    
  • Substrate Addition : Dissolve the

    
    -keto ester (100 mM) in a minimal amount of DMSO (up to 10% v/v final concentration) to aid solubility, and add to the reaction matrix.
    
  • Reaction : Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Validation Checkpoint 1 (pH Control) : The transamination consumes the amine donor, potentially altering the pH. Monitor and maintain pH at 7.5 using 1 M HCl or NaOH.

  • Workup : Adjust the pH to >10 using 5 M NaOH to free-base the product. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3x).

  • Validation Checkpoint 2 (Enantiopurity) : Dry the organic layer, concentrate, and analyze via chiral HPLC. Biocatalytic routes typically yield >99% ee[2][5].

Data Presentation: Comparative Analysis of Synthetic Methods

MethodologyTypical YieldEnantiomeric Excess (ee)ScalabilityGreen Chemistry ProfileKey Limitation
Rh-Josiphos Hydrogenation 90–98%93–97%Excellent (Tons)Moderate (Heavy metal use)Requires high-pressure H₂ infrastructure
Organocatalytic Mannich 75–85%90–99%Good (Kilograms)High (Metal-free, mild)Requires protection/deprotection steps
Biocatalytic Amination 85–95%>99%Excellent (Tons)Very High (Aqueous, renewable)Substrate scope limited by enzyme pocket

References

  • Hsiao, Y., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. URL:[Link]

  • Kobayashi, S., et al. (2004). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems (Includes Chowdari et al. Proline-Catalyzed Mannich Reactions). ResearchGate. URL:[Link]

  • Mathew, S., & Yun, H. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 17-30. URL:[Link]

  • Savile, C. K., et al. (2012). Transaminase biocatalysts (US Patent 8293507B2). Google Patents.

Application Note: Reagents and Protocols for Coupling Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Molecule: Methyl (R)-N-Boc-3-phenyl-beta-alaninate (CAS: 158807-51-3)

Mechanistic Context & Synthetic Strategy

The incorporation of


-amino acids into peptidomimetics is a cornerstone of modern drug development. 

-peptides exhibit profound resistance to proteolytic degradation and can fold into highly stable secondary structures, such as 14-helices, which are invaluable for disrupting protein-protein interactions .

However, This compound presents a unique synthetic challenge. It is a fully protected, zwitterionic precursor. To participate in peptide bond formation, it cannot be used "as is"; it requires strategic, selective deprotection based on the desired direction of chain elongation. Furthermore, the presence of the phenyl ring at the


-position (C3) introduces severe local steric hindrance. This extra methylene group and bulky side chain alter the bite angle for nucleophilic attack, slowing down coupling kinetics compared to standard 

-amino acids [[1]]([Link]).

As a result, selecting the correct coupling reagent is not merely a matter of yield, but of overcoming the kinetic barriers of steric bulk while preventing the premature hydrolysis of the activated ester .

SyntheticWorkflow cluster_A Pathway A: Acyl Donor cluster_B Pathway B: Amine Nucleophile Start This compound (Fully Protected Precursor) DeprotectA 1. Saponification (LiOH, THF/H2O) Start->DeprotectA DeprotectB 1. Acidic Cleavage (TFA/DCM or HCl/Dioxane) Start->DeprotectB FreeAcid (R)-N-Boc-3-phenyl-beta-alanine (Free Carboxylic Acid) DeprotectA->FreeAcid CoupleA 2. Coupling (HATU or PyBOP + DIPEA) FreeAcid->CoupleA FreeAmine Methyl (R)-3-phenyl-beta-alaninate (Free Amine) DeprotectB->FreeAmine CoupleB 2. Coupling (Activated Incoming Acid) FreeAmine->CoupleB

Caption: Bifurcated synthetic workflow for coupling this compound.

Pathway A: Utilization as an Acyl Donor (C-Terminal Extension)

To utilize this building block as an electrophile, the C-terminal methyl ester must be saponified to yield the free carboxylic acid. Because


-amino acids do not readily form oxazolone intermediates, racemization at the chiral center during activation is inherently lower than with 

-amino acids. However, their activated esters form more slowly and are susceptible to hydrolysis by trace water .
Reagent Selection
  • HATU / DIPEA: The gold standard for sterically hindered sequences. HATU generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester. The pyridine nitrogen of HOAt provides anchimeric assistance (neighboring group participation), drastically accelerating the coupling of the hindered

    
    -amino acid .
    
  • PyBOP / DIPEA: Generates an OBt ester. Time-resolved

    
    H-NMR studies demonstrate that PyBOP forms highly stable active esters with 
    
    
    
    -amino acids that resist unwanted hydrolysis for hours, making it an excellent choice for prolonged coupling reactions .
Protocol 1: Saponification and HATU-Mediated Coupling

This protocol is a self-validating system utilizing LC-MS tracking to ensure complete conversion before proceeding.

Step 1: Saponification (Deprotection)

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H

    
    O (0.2 M concentration).
    
  • Add LiOH·H

    
    O (2.0 eq) and stir at room temperature for 2–4 hours.
    
  • Validation: Monitor by LC-MS. The starting material peak (m/z 279.3) must completely disappear, replaced by the free acid (m/z 265.3).

  • Acidify the mixture to pH 3 using 1M HCl at 0 °C, extract with Ethyl Acetate (3x), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Step 2: HATU Coupling

  • Dissolve the resulting (R)-N-Boc-3-phenyl-beta-alanine (1.2 eq) and the target amine nucleophile (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise. The reaction will turn a pale yellow as the active OAt ester forms.

  • Stir at room temperature for 2 hours.

  • Validation: Perform an LC-MS analysis of the crude mixture to confirm the presence of the desired amide product mass and the absence of the free amine.

Pathway B: Utilization as an Amine Nucleophile (N-Terminal Extension)

To act as a nucleophile, the N-terminal Boc group must be cleaved. The resulting free primary amine is severely hindered by the adjacent C3-phenyl group, requiring highly efficient activation of the incoming carboxylic acid.

Reagent Selection
  • COMU / DIPEA: COMU is a uronium salt based on the Oxyma Pure leaving group. It is highly soluble, non-explosive, and exhibits superior coupling efficiency for sterically hindered amines compared to traditional HOBt-based reagents . It also drastically reduces the risk of epimerization of the incoming

    
    -amino acid .
    
Protocol 2: Boc Cleavage and COMU-Mediated Coupling

Step 1: Acidic Cleavage (Deprotection)

  • Dissolve this compound in a 1:1 mixture of TFA/DCM (0.1 M).

  • Stir at room temperature for 1 hour.

  • Validation: Perform a Kaiser (Ninhydrin) test on a micro-aliquot. A deep blue color confirms the presence of the free primary amine.

  • Evaporate the solvent under a stream of N

    
    . Co-evaporate with toluene (3x) to remove residual TFA.
    

Step 2: COMU Coupling

  • In a separate flask, dissolve the incoming N-protected amino acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) and pre-activate for 5 minutes.

  • Add this activated mixture to the crude Methyl (R)-3-phenyl-beta-alaninate (1.0 eq) from Step 1.

  • Stir for 1–2 hours at room temperature.

  • Validation: Perform a Kaiser test. The reaction is complete when the test transitions from positive (blue) to negative (yellow/colorless), indicating complete acylation of the hindered amine.

Quantitative Reagent Comparison for -Amino Acid Coupling

The following table summarizes the performance metrics of various coupling reagents specifically in the context of sterically hindered


-amino acid synthesis , .
Coupling ReagentActive Ester FormedCoupling Efficiency (Hindered Substrates)Epimerization RiskByproduct Management
HATU OAtVery High LowSoluble in DMF/DCM; requires chromatography.
COMU OxymaVery High Extremely Low Highly soluble; easily washed away.
PyBOP OBtHighVery LowSoluble in organic solvents; stable active ester.
EDC·HCl / HOBt OBtModerateLowWater-soluble urea; easy aqueous extraction.

References

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." JPT. Available at: [Link]

  • Mándity, István M., et al. "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" Organic & Biomolecular Chemistry, PMC, 2019. Available at:[Link]

  • Forsythe, J. G., et al. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." Life (Basel), MDPI, 2022. Available at:[Link]

  • Mándity, István M., et al. "α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol." Amino Acids, CORE, 2019. Available at:[Link]

  • Jiménez-Osés, G., et al. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid." Organic & Biomolecular Chemistry, RSC, 2023. Available at:[Link]

Sources

Application Note: Scale-Up Synthesis of N-Boc-3-phenyl-β-alanine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Strategic Overview & Chemical Context

The robust synthesis of enantiopure or racemic N-Boc-3-phenyl-β-alanine methyl ester (N-Boc-β-Phe-OMe) is a foundational requirement in the development of peptidomimetics, β-lactam antibiotics, and active pharmaceutical ingredients (APIs), such as CGRP receptor antagonists[1].

When transitioning a synthesis from the medicinal chemistry bench (milligram scale) to the pilot plant (kilogram scale), traditional methodologies often fail due to reliance on non-scalable purification techniques like silica gel chromatography. This application note details a field-proven, self-validating two-step protocol starting from 3-amino-3-phenylpropanoic acid. By leveraging precise thermodynamic control and phase-directed crystallization, this route completely eliminates the need for column chromatography, ensuring high atom economy and process safety[2].

Reaction Pathway & Mechanistic Rationale

The synthetic workflow comprises two sequence-dependent transformations:

  • Thionyl Chloride-Mediated Esterification: Conversion of the zwitterionic β-amino acid into its methyl ester hydrochloride salt.

  • Chemoselective N-Boc Protection: Shielding of the primary amine using Di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions.

Workflow SM β-Phenylalanine Step1 SOCl2 / MeOH 0°C to Reflux SM->Step1 Int Ester HCl Salt Step1->Int Esterification Step2 Boc2O / TEA DCM, 0°C to RT Int->Step2 Prod N-Boc-β-Phe-OMe Step2->Prod N-Protection

Caption: Two-step scale-up synthetic workflow for N-Boc-3-phenyl-beta-alanine methyl ester.

Causality Behind Experimental Choices (E-E-A-T)
  • Why SOCl₂ over Fischer Esterification? Standard Fischer esterification (H₂SO₄/MeOH) generates water, which establishes an equilibrium and limits total conversion. Thionyl chloride (SOCl₂) reacts with methanol to generate anhydrous HCl and methyl sulfite in situ. This drives the reaction to absolute completion by Le Chatelier's principle while off-gassing SO₂ and HCl, yielding a pristine hydrochloride salt that readily precipitates[3].

  • Why Triethylamine (TEA) in DCM? For the Boc protection, the intermediate amine hydrochloride must be neutralized. TEA serves as an organic-soluble base that liberates the free amine, allowing it to act as a nucleophile against Boc₂O. Dichloromethane (DCM) provides optimal solubility for the reactants, while the resulting TEA·HCl byproduct remains highly water-soluble for easy removal during aqueous workup[1].

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-phenylpropanoic acid methyl ester hydrochloride

Objective: Complete esterification with strict thermal control to manage the exothermic addition of SOCl₂.

Materials:

  • 3-Amino-3-phenylpropanoic acid: 1.0 eq (100 g, 0.605 mol)

  • Methanol (Anhydrous): 5.0 volumes (500 mL)

  • Thionyl Chloride (SOCl₂): 1.5 eq (108 g, 66 mL, 0.908 mol)

Step-by-Step Procedure:

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with an overhead stirrer, an addition funnel, an internal temperature probe, and a reflux condenser connected to a caustic scrubber (mandatory for neutralizing SO₂ and HCl gases).

  • Suspension: Suspend the 3-amino-3-phenylpropanoic acid (100 g) in anhydrous methanol (500 mL) under a nitrogen atmosphere.

  • Thermal Mitigation: Chill the reactor jacket to 0 °C to 5 °C.

  • Controlled Addition: Add SOCl₂ (66 mL) dropwise via the addition funnel over 1.5 hours.

    • Causality: The reaction of SOCl₂ with MeOH is violently exothermic. Maintaining the internal temperature below 10 °C prevents solvent boil-over and controls the rate of gas evolution.

  • Reflux & Maturation: Once addition is complete, gradually heat the reactor to 65 °C (reflux) and stir for 12 hours.

    • Self-Validation Checkpoint: The initial white slurry will transition into a clear, pale-yellow solution as the soluble ester hydrochloride forms. The cessation of active gas bubbling indicates reaction completion.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and residual HCl.

  • Crystallization: Add 300 mL of methyl tert-butyl ether (MTBE) to the resulting viscous oil. Stir vigorously for 1 hour to precipitate the product.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE (2 × 100 mL), and dry under vacuum at 40 °C to constant weight.

Step 2: Synthesis of N-Boc-3-phenyl-β-alanine methyl ester

Objective: Chemoselective N-protection while managing CO₂ off-gassing and avoiding chromatographic purification.

Materials:

  • 3-Amino-3-phenylpropanoic acid methyl ester HCl: 1.0 eq (120 g, 0.556 mol)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.05 eq (127.5 g, 0.584 mol)

  • Triethylamine (TEA): 2.2 eq (123.8 g, 170 mL, 1.22 mol)

  • Dichloromethane (DCM): 8.0 volumes (960 mL)

Step-by-Step Procedure:

  • Solubilization: In a 3 L vented reactor, suspend the ester hydrochloride (120 g) in DCM (960 mL). Cool the mixture to 0 °C.

  • Neutralization: Add TEA (170 mL) dropwise over 30 minutes.

    • Causality: The first equivalent of TEA neutralizes the HCl salt, liberating the active free amine. The remaining 1.2 equivalents act as an acid scavenger.

  • Boc Addition: Dissolve Boc₂O (127.5 g) in DCM (100 mL) and add dropwise to the reactor over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality: The decomposition of the intermediate carbamic acid releases equimolar amounts of CO₂ gas. Slow addition is critical to prevent reactor pressurization and foaming[4].

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

    • Self-Validation Checkpoint: The reaction is complete when CO₂ evolution completely stops.

  • Aqueous Workup:

    • Quench by adding 500 mL of cold 1M HCl (aq) to neutralize excess TEA. Separate the layers.

    • Wash the organic layer with saturated NaHCO₃ (aq) (500 mL) to remove unreacted acidic impurities.

    • Wash with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Phase-Directed Purification: Concentrate the DCM filtrate under reduced pressure to approximately 20% of its original volume. Slowly add hexanes (400 mL) under high-shear stirring to induce crystallization.

  • Isolation: Filter the resulting white crystals, wash with cold hexanes, and dry under vacuum.

Logic Hazard1 Hazard: Exotherm from SOCl2 + MeOH Mitigation1 Mitigation: Dropwise addition at 0°C Hazard1->Mitigation1 Result1 Result: Prevents solvent boil-over Mitigation1->Result1 Hazard2 Hazard: CO2 Gas Evolution from Boc2O Mitigation2 Mitigation: Vented reactor & slow addition Hazard2->Mitigation2 Result2 Result: Prevents reactor pressurization Mitigation2->Result2

Caption: Causality mapping of process hazards and engineering mitigations during scale-up.

Quantitative Data & Quality Metrics

To facilitate batch tracking and quality assurance, the expected quantitative outcomes for a 100 g scale-up are summarized below. Data reflects typical yields when following the strict thermal and stoichiometric controls outlined above.

Process ParameterStep 1: EsterificationStep 2: Boc Protection
Starting Material Input 100.0 g (β-Phenylalanine)120.0 g (Ester HCl salt)
Theoretical Yield 130.5 g155.3 g
Actual Yield (Expected) 120.0 g142.0 g
Percentage Yield 92%91%
Physical State White crystalline powderWhite crystalline solid
Purity (HPLC) > 98.5%> 99.0%
Key Impurities to Monitor Unreacted diacid (<0.5%)Des-Boc amine (<0.2%)
Reaction Time 12 hours (Reflux)6 hours (Ambient)

References

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity.National Institutes of Health (NIH) / PMC.
  • US20070265225A1 - Substituted monocyclic CGRP receptor antagonists.Google Patents.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.ResearchGate.
  • Synthesis of Optically Active Constrained 2-Substituted Norstatines: A Straightforward Application of Seebach's “SRS” Synthetic Principle.ACS Publications.

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Beta-Amino Acid Synthesis & Stability .

As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected loss of chiral integrity when working with β-amino acid derivatives. Unlike standard α-amino acids, molecules like Methyl (R)-N-Boc-3-phenyl-β-alaninate possess unique electronic environments that make them highly susceptible to specific base-catalyzed degradation pathways.

This guide is designed to dissect the root causes of β-amino ester racemization and provide field-proven, self-validating protocols to preserve your enantiomeric excess (ee) during critical synthetic steps.

Visualizing the Problem: The E1cB Racemization Pathway

To prevent racemization, we must first understand the mechanism. In α-amino acids, racemization typically occurs via an oxazolone (azlactone) intermediate during carboxyl activation[1]. However, β-amino esters degrade through a completely different pathway: the E1cB Retro-Aza-Michael Elimination [2][3].

G A Methyl (R)-N-Boc-3-phenyl-β-alaninate (Enantiopure) B α-Enolate Intermediate (Deprotonated at C2) A->B Base (-H+) C Methyl Cinnamate + BocNH2 (Achiral Retro-Michael Products) B->C E1cB Elimination (Leaving Group: BocNH-) D Methyl (R/S)-N-Boc-3-phenyl-β-alaninate (Racemic Mixture) C->D Non-stereoselective Aza-Michael Addition

E1cB Retro-Aza-Michael Racemization Pathway of β-Amino Esters.

Frequently Asked Questions (FAQs)

Q: Why does Methyl (R)-N-Boc-3-phenyl-β-alaninate racemize so easily during saponification? A: The chiral center in this molecule is located at the β-carbon (C3), while the protons at the α-carbon (C2) are highly acidic due to the adjacent methyl ester. When exposed to a base, the α-carbon is deprotonated to form an enolate. This enolate rapidly collapses, expelling the N-Boc amino group as a leaving group (E1cB elimination) to form an achiral, highly conjugated methyl cinnamate derivative[3]. The cleaved amine then re-adds to the planar cinnamate double bond via a non-stereoselective aza-Michael addition, resulting in a racemic mixture[2]. The β-phenyl group severely exacerbates this issue by thermodynamically stabilizing the cinnamate intermediate.

Q: Can I use standard NaOH or KOH for the hydrolysis of the methyl ester? A: Absolutely not. Standard hydroxide bases are highly basic (pKa of H₂O ~ 15.7), which triggers the α-deprotonation and subsequent E1cB cascade. Historical data from validated procedures demonstrates that substituting specialized conditions with standard NaOH causes the enantiomeric ratio (e.r.) of similar β-amino systems to plummet from >99.9% to 90:10[4].

Q: Are there alternative methods that guarantee 100% stereoretention? A: Yes. For chemical hydrolysis, the LiOH/H₂O₂ protocol is the gold standard[4]. For biocatalytic applications, Lipase PSIM (from Burkholderia cepacia) can be used to hydrolyze β-amino esters in aqueous/organic mixtures at 45 °C, consistently delivering product acids with ≥99% ee by completely bypassing enolate formation[5].

Quantitative Comparison of Hydrolysis Conditions

To highlight the causality between reagent choice and stereochemical outcome, review the following data summary:

Hydrolysis ConditionReagent NucleophilicityBasicity (pKa of Conj. Acid)Enantiomeric Ratio (e.r.) / eeMechanistic Outcome
Standard Alkali (NaOH/H₂O)ModerateHigh (~15.7)e.r. drops to 90:10[4]α-deprotonation outcompetes hydrolysis; E1cB elimination occurs.
Peroxide-Assisted (LiOH/H₂O₂)Very High (α-effect)Moderate (~11.6)e.r. > 99.9%[4]Rapid carbonyl attack outcompetes α-deprotonation.
Enzymatic (Lipase PSIM)EnzymaticNeutralee ≥ 99.0%[5]Stereospecific cleavage; enolate formation is chemically impossible.

Troubleshooting Guide: Racemization-Free Saponification Protocol

If you must chemically hydrolyze Methyl (R)-N-Boc-3-phenyl-β-alaninate to its free acid, use the peroxide-assisted protocol.

Authoritative Grounding: This methodology leverages the "α-effect." The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide anion (HO⁻) but a much weaker base. This kinetic advantage ensures that nucleophilic acyl substitution (ester cleavage) vastly outpaces α-proton abstraction, trapping the molecule as a stable carboxylate salt (which resists further deprotonation due to charge repulsion) and completely shutting down the retro-Michael pathway[4].

Step 1: Substrate Dissolution

  • Action: Dissolve Methyl (R)-N-Boc-3-phenyl-β-alaninate (1.0 eq) in a 2:1 mixture of THF and deionized H₂O.

  • Causality: THF provides necessary solvation for the lipophilic N-Boc ester, while water is required to solvate the inorganic salts and facilitate the generation of the hydroperoxide nucleophile.

Step 2: Peroxide Activation (Critical)

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 30% aqueous H₂O₂ (4.0 eq).

  • Causality: Thermal control is paramount; lower temperatures exponentially decrease the rate of the E1cB elimination. H₂O₂ must be dispersed prior to base addition to ensure the immediate formation of HOO⁻ upon the introduction of the base.

Step 3: Base Addition

  • Action: Add LiOH monohydrate (2.0 eq) portion-wise. Stir at 0 °C for 1–2 hours.

  • Causality: LiOH reacts with H₂O₂ to generate the active LiOOH species. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl, perfectly directing the hydroperoxide attack[4].

Step 4: Reductive Quenching

  • Action: Quench the reaction by adding a 1.5 M aqueous solution of Na₂SO₃ (sodium sulfite) (4.0 eq) at 0 °C. Stir vigorously for 15 minutes.

  • Causality: Unreacted peroxides pose a severe explosive hazard upon concentration and can oxidize the product. Na₂SO₃ safely and rapidly reduces residual H₂O₂ to water. This is a critical self-validating safety step.

Step 5: Acidification and Isolation

  • Action: Carefully acidify the aqueous layer to pH 2–3 using 1M KHSO₄. Extract the aqueous phase with Ethyl Acetate (3x).

  • Causality: The N-Boc protecting group is highly acid-sensitive. Utilizing a mild acid like KHSO₄ at low temperatures prevents premature Boc deprotection, while ensuring the β-amino acid is fully protonated for efficient partitioning into the organic phase.

References

  • [1] 7.4 Racemization Assays. Source: thieme-connect.de. 1

  • [2] michael addition reactions. Source: science.gov. 2

  • [3] Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Source: PMC (nih.gov). 3

  • [4] (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Source: Organic Syntheses. 4

  • [5] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Source: MDPI. 5

Sources

Technical Support Center: Synthesis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.

Synthesis Overview

This compound is a valuable chiral building block in medicinal chemistry, often used in the synthesis of peptidomimetics and other biologically active molecules.[1][2][3] A common and effective method for its preparation is the Arndt-Eistert homologation of N-Boc-(R)-phenylalanine.[4][5][6] This process involves the conversion of an α-amino acid into its corresponding β-amino acid, thereby extending the carbon chain by one methylene unit.[6]

The general sequence involves three key steps:

  • Activation of the Carboxylic Acid: The starting material, N-Boc-(R)-phenylalanine, is first converted into a more reactive species, typically an acid chloride.

  • Formation of a Diazoketone: The activated acid chloride reacts with diazomethane to form an α-diazoketone intermediate.

  • Wolff Rearrangement and Nucleophilic Trapping: The diazoketone, in the presence of a silver catalyst (e.g., silver benzoate or silver oxide), undergoes a Wolff rearrangement to form a ketene.[6][7] This highly reactive intermediate is then trapped by a nucleophile, in this case, methanol, to yield the desired methyl ester product.[7]

Reaction Mechanism: Arndt-Eistert Homologation

Arndt_Eistert cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Esterification A N-Boc-(R)-phenylalanine B N-Boc-(R)-phenylalanine acid chloride A->B SOCl₂ or (COCl)₂ C α-Diazoketone B->C CH₂N₂ (2 eq.) - HCl, -N₂ D Ketene Intermediate C->D Ag₂O or AgOBz (Catalyst) - N₂ E Methyl (R)-N-Boc-3-phenyl -beta-alaninate D->E Methanol (MeOH) (Nucleophile)

Caption: General workflow of the Arndt-Eistert homologation for β-amino acid ester synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis, leading to low yields or impure products.

Issue 1: Low or No Yield of the Final Product

Q: My final yield is significantly lower than expected, or I've isolated no product at all. What are the most likely causes?

A: Low yield is a common problem with several potential root causes. Systematically evaluating each stage of the reaction is crucial.[8][9][10]

  • Cause A: Incomplete Acid Chloride Formation

    • Explanation: The conversion of the carboxylic acid to the acid chloride is the foundation of the synthesis. If this step is inefficient, all subsequent steps will be compromised. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents, but they are highly sensitive to moisture.

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Use freshly distilled or high-purity anhydrous solvents.

      • Reagent Quality: Use a fresh bottle of thionyl chloride or oxalyl chloride. Older bottles may have degraded due to exposure to atmospheric moisture.

      • Reaction Time/Temperature: Ensure the reaction proceeds for a sufficient duration. For thionyl chloride, gentle reflux is often required to drive the reaction to completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cause B: Degradation of Diazomethane or Diazoketone

    • Explanation: Diazomethane is a toxic and potentially explosive gas that is also sensitive to acid.[5][6] The HCl generated during the acid chloride formation will react with and consume diazomethane, forming an undesired chloromethyl ketone side-product.[5] The α-diazoketone intermediate can also be unstable.

    • Solution:

      • Use Excess Diazomethane: At least two equivalents of diazomethane are required. The first equivalent reacts with the acid chloride, and the second neutralizes the generated HCl.[4][5]

      • Newman-Beal Modification: Add a non-nucleophilic base like triethylamine (Et₃N) to the diazomethane solution. The triethylamine will scavenge the HCl, preserving the diazomethane for the desired reaction.[5]

      • Low Temperature: Perform the reaction with diazomethane at 0 °C or below to minimize side reactions and improve the stability of the diazoketone.

  • Cause C: Inefficient Wolff Rearrangement

    • Explanation: The Wolff rearrangement requires a catalyst to proceed efficiently at a reasonable temperature. An inactive or insufficient amount of catalyst will stall the reaction.

    • Solution:

      • Catalyst Quality: Use high-purity silver(I) oxide (Ag₂O) or freshly prepared silver benzoate (AgOBz). Silver catalysts can be light-sensitive and should be stored properly.

      • Catalyst Loading: Ensure an adequate catalytic amount is used. While catalytic, a sufficient concentration is needed to drive the reaction rate.

      • Proper Nucleophile Addition: The methanol should be present to trap the ketene as it is formed. Adding the diazoketone solution to a solution of the silver catalyst in methanol is a common and effective procedure.[7]

Issue 2: Formation of Significant Side Products

Q: My crude NMR spectrum is complex, indicating the presence of multiple byproducts. What are they and how can I avoid them?

A: Side product formation is often linked to the reactive intermediates and reagents used.

  • Side Product A: α-Chloromethyl Ketone

    • Explanation: As mentioned above, this arises from the reaction of the α-diazoketone intermediate with HCl.

    • Prevention: Use at least two equivalents of diazomethane or add triethylamine to the reaction mixture to neutralize HCl as it forms.[5]

  • Side Product B: Unreacted N-Boc-(R)-phenylalanine

    • Explanation: This indicates an incomplete reaction at the very first step.

    • Prevention: Re-evaluate the acid chloride formation step. Ensure anhydrous conditions and use fresh reagents. Consider increasing the reaction time or temperature for this step.[8]

  • Side Product C: Dimerization or Polymerization Products

    • Explanation: The ketene intermediate is highly reactive. If it is not efficiently trapped by methanol, it can react with itself or other species in the reaction mixture.

    • Prevention: Ensure a sufficient concentration of methanol is present during the Wolff rearrangement. A slow addition of the diazoketone to the methanol/catalyst mixture can help maintain a low concentration of the ketene, favoring the desired trapping reaction.[7]

Troubleshooting Logic Flowchart

Troubleshooting Start Low Yield or Impure Product Q1 Check TLC/NMR: Is starting material present? Start->Q1 Sol1 Problem in Step 1: - Check anhydrous conditions - Use fresh SOCl₂/(COCl)₂ - Increase reaction time/temp Q1->Sol1 Yes Q2 Is α-chloromethyl ketone byproduct observed? Q1->Q2 No End Yield Improved Sol1->End Sol2 Problem in Step 2: - Use >2 eq. CH₂N₂ - Add Et₃N to scavenge HCl - Maintain low temperature (0°C) Q2->Sol2 Yes Q3 Is α-diazoketone isolated but fails to react? Q2->Q3 No Sol2->End Sol3 Problem in Step 3: - Use fresh/active Ag₂O catalyst - Ensure sufficient MeOH nucleophile - Check reaction temperature Q3->Sol3 Yes Loss Product lost during workup? - Check aqueous layer - Rinse glassware/drying agent - Avoid overly harsh rotovap conditions Q3->Loss No Sol3->End Loss->End

Caption: Decision-making workflow for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Diazomethane is hazardous. Are there safer alternatives for this homologation? A: Yes. The toxicity and explosive nature of diazomethane have driven the development of safer alternatives.[6] One common alternative is the use of (trimethylsilyl)diazomethane. Another approach is the Kowalski ester homologation, which uses ynolates and avoids diazomethane entirely.[7] While these methods are safer, they may require different reaction conditions and optimization. For researchers not equipped to handle diazomethane, exploring these alternative protocols is highly recommended.[11][12]

Q2: How can I best monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Step 1 (Acid Chloride): You can't easily TLC an acid chloride. The best way to confirm completion is to take a small aliquot, carefully quench it with methanol to form the methyl ester, and compare its TLC mobility to the starting carboxylic acid. The ester will be less polar (higher Rf).

  • Step 2 (Diazoketone): The diazoketone is significantly less polar than the starting acid. You should see the spot for the starting material disappear and a new, higher Rf spot appear.

  • Step 3 (Wolff Rearrangement): The final product, the methyl ester, will have a different Rf from the diazoketone. You can monitor the disappearance of the diazoketone spot and the appearance of the product spot.

Q3: My final product is an oil and difficult to purify. What are the best purification strategies? A: Boc-protected amino esters can sometimes be oils or low-melting solids.

  • Flash Column Chromatography: This is the most common and effective method. Use a solvent system like hexane/ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity to elute your product.

  • Recrystallization: If you can solidify the crude product, recrystallization is an excellent method for achieving high purity.[13] A common solvent system is ethyl acetate/hexane. Dissolve the crude oil in a minimal amount of warm ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allowing it to cool slowly can yield pure crystals.[13]

  • Workup Considerations: During the aqueous workup, ensure you perform sufficient extractions with an organic solvent (e.g., ethyl acetate) as the product may have some water solubility. Always rinse the drying agent (e.g., MgSO₄ or Na₂SO₄) thoroughly with the extraction solvent to recover all the product.[8]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Safety Note: Diazomethane is toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.

Step 1: Synthesis of N-Boc-(R)-phenylalanine acid chloride

  • Place N-Boc-(R)-phenylalanine (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Synthesis of the α-Diazoketone

  • Prepare an ethereal solution of diazomethane (~0.4 M) using a standard procedure (e.g., from Diazald®). Crucially, ensure all glassware is fire-polished and free of sharp edges.

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add the acid chloride solution via a dropping funnel to a stirred solution of diazomethane (2.2 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The solution should turn a persistent yellow, indicating a slight excess of diazomethane.

  • Carefully quench any remaining diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution stops.

Step 3: Wolff Rearrangement and Esterification

  • In a separate flask, suspend silver(I) oxide (0.1 eq) in anhydrous methanol.

  • Cool the methanol/Ag₂O suspension to 0 °C.

  • Slowly add the diazoketone solution from Step 2 to the stirred methanol/Ag₂O suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the diazoketone.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the silver catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

Step 4: Workup and Purification

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure product.

Comparative Yield Data
MethodKey ReagentsTypical YieldSafety ConsiderationsReference
Arndt-Eistert SOCl₂, CH₂N₂, Ag₂O60-80%High (Diazomethane)[5],[6]
Kowalski Homologation Et₂Zn, CH₂Br₂, Ester70-90%Moderate (Pyrophoric reagent)[7]
Wittig-type Reaction Phosphonium salt, K₂CO₃~75% (multi-step)Low[11]

References

  • Arndt Eistert Homologation Reaction. Scribd. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Arndt-Eister reaction. Chemistry LibreTexts. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Synthesis - General tips for improving yield?. Reddit. [Link]

  • Synthesis of N-BOC-N-methyl-d,l-phenylalanine. PrepChem.com. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-8392-BETA Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out

System Overview & Molecular Profile

Before initiating purification, it is critical to understand the physicochemical behavior of Methyl (R)-N-Boc-3-phenyl-beta-alaninate . This molecule possesses three distinct hydrophobic domains (Boc, Phenyl, Methyl ester) surrounding a polar amide backbone.

  • Lipophilicity: High. The combination of the tert-butyl carbamate (Boc) and the phenyl ring makes this compound significantly less soluble in water than its unprotected counterparts.

  • Crystallinity Risk: High risk of "oiling out." Many Boc-protected beta-amino esters have low melting points (<80°C). If the crystallization temperature exceeds the melting point of the solvated impurity mixture, the compound will separate as a viscous oil rather than a crystal lattice.

  • Thermal Stability: The Boc group is acid-labile and thermally unstable at high temperatures (>150°C neat, but lower in acidic solution). Avoid prolonged boiling in high-boiling solvents.

Solvent Selection Logic

We do not recommend a single "magic solvent." Instead, we use a Binary Solvent System based on polarity balancing.

Solvent Compatibility Matrix
RoleRecommended SolventBoiling Point (°C)Rationale
Solvent A (Good) Ethyl Acetate (EtOAc) 77.1Excellent solubility for Boc-amino esters; moderate boiling point allows safe heating without thermal degradation.
Solvent A (Alt) Dichloromethane (DCM) 39.6Use only if the compound is sparingly soluble in EtOAc. Note: Low BP makes it harder to dissolve large quantities.
Solvent B (Anti) Hexanes / Heptane ~69 / 98Standard non-polar anti-solvent. Induces precipitation of the lipophilic ester slowly.
Solvent B (Alt) Diethyl Ether 34.6Good for very low-melting solids, but high flammability risk. Use only if Hexanes fail.
The Decision Tree

Use the following logic flow to determine your specific solvent ratio.

SolventSelection Start Start: Crude Solid/Oil SolubilityCheck Test Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddHex Add Warm Hexanes (Dropwise until cloudy) Soluble->AddHex Yes AddDCM Switch to DCM (Stronger Solvation) Soluble->AddDCM No CloudPoint Cloud Point Reached? AddHex->CloudPoint CloudPoint->AddHex No Clarify Add 1-2 drops EtOAc to clarify CloudPoint->Clarify Yes Cooling Slow Cooling Protocol (RT -> 4°C -> -20°C) Clarify->Cooling

Figure 1: Decision tree for selecting the optimal binary solvent system.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (EtOAc / Hexanes)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to dissolve the solid.

    • Tip: If the solution is colored, add activated charcoal, boil for 2 mins, and filter through Celite while hot.

  • The Cloud Point: While keeping the solution warm (not boiling), add warm Hexanes dropwise. Swirl constantly. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–3 drops of hot EtOAc to make the solution clear again. This establishes a saturated solution near the nucleation threshold.

  • Nucleation (Crucial): Remove from heat. Cap the flask loosely. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Why Wood? Metal or stone benchtops act as heat sinks, cooling the bottom too fast and causing oiling out.

  • Crystallization: Once at room temperature, move to a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Harvest: Filter the white needles/plates using a Buchner funnel. Wash with cold Hexanes (not EtOAc).

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid phase (yellow/orange oil) separates at the bottom of the flask. Cause: The saturation temperature is higher than the melting point of the solvated compound, or impurities are depressing the melting point.[1]

Corrective Actions:

  • Re-dissolve and Dilute: Heat the mixture until the oil re-dissolves. Add slightly more of the Good Solvent (EtOAc). A slightly more dilute solution lowers the saturation temperature below the oiling-out point.

  • Seeding: This is the most effective fix. Obtain a "seed crystal" (even a microscopic amount from a previous batch or by scratching a drop of oil on a watch glass until it solidifies). Add this seed to the solution once it reaches room temperature.

  • Trituration: If the oil refuses to solidify, evaporate the solvent. Add pure Hexanes or Pentane and sonicate/stir vigorously. This physical agitation often forces the oil to crash out as an amorphous solid, which can then be recrystallized.

OilingOut Oil Oiling Out Occurs Heat Re-heat to Dissolve Oil->Heat Dilute Add 10% more EtOAc Heat->Dilute Seed Cool to RT & Add Seed Dilute->Seed Seed->Oil Fails (Repeat w/ more dilution) Success Crystal Formation Seed->Success

Figure 2: Troubleshooting loop for correcting oiling out.

Issue 2: Low Yield

Symptom: Crystals are pure, but recovery is <50%. Cause: Too much Good Solvent (EtOAc) was used, or the mother liquor still holds significant product. Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

  • Repeat the cooling process to harvest a "second crop."

  • Note: The second crop is usually less pure than the first.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water? A: While common for amino acids, we advise against it for methyl esters.

  • Risk:[2][3] Heating a methyl ester in water/ethanol can lead to hydrolysis (forming the free acid) or transesterification (forming the ethyl ester).

  • Alternative: If you must use alcohols, use Methanol/Water , as transesterification with methanol simply regenerates your product.

Q: My product is a sticky gum. How do I handle it? A: This indicates residual solvent (likely DCM or EtOAc) trapped in the lattice.

  • Protocol: Dissolve the gum in a small amount of Diethyl Ether. Add Pentane until cloudy. Evaporate slowly on a rotovap without heat. This "foam drying" technique often yields a crisp solid.

Q: How do I verify the enantiomeric purity (ee) after recrystallization? A: Standard NMR is insufficient. You must use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) or measure optical rotation. Recrystallization is an excellent method for upgrading ee; the racemate often stays in the mother liquor while the pure enantiomer crystallizes (or vice versa, depending on the specific crystal packing).

References

  • BenchChem Technical Support. (2025).[4][5] Purification of Boc-Protected Amino Acids by Recrystallization: Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Boc-beta-Ala-OH and Derivatives. Retrieved from

  • Fukuyama, T., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine derivatives.[6] Asian Journal of Chemistry. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • ResearchGate Community. (2014). Discussion on avoiding oil droplets during recrystallization of amino acid derivatives. Retrieved from

Sources

Optimizing column chromatography for beta-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this resource to move beyond generic protocols and address the specific physicochemical challenges associated with


-amino acid derivatives.

Purifying


-amino acids requires a deep understanding of molecular causality. Because these molecules possess both an amine and a carboxylic acid separated by an additional carbon compared to 

-amino acids, their dipole moments, zwitterionic tendencies, and interactions with stationary phases are highly distinct.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolations.

I. Troubleshooting & FAQs: Mechanistic Solutions

Q1: Why does my Fmoc-protected


-amino acid streak severely on normal phase silica gel, and how can I resolve this? 
The Causality:  Fmoc protects the basic amine, leaving the carboxylic acid moiety free. Normal phase silica gel is populated with silanol groups (Si-OH), which act as both hydrogen-bond donors and weak acids. As the free carboxylic acid of your derivative travels down the column, it undergoes continuous, uneven adsorption and desorption kinetics with these silanol sites, manifesting visually as streaking[1].
The Solution:  You must suppress the ionization of the carboxylic acid. Adding an acidic modifier—typically 0.1% to 1.0% acetic acid or formic acid—to your mobile phase ensures the 

-amino acid remains in its protonated, less polar state, resulting in sharp, well-defined bands[2].

Q2: I am purifying a Boc-protected


-amino acid. Can I use the same acetic acid modifier to prevent streaking? 
The Causality:  Absolutely not. The tert-butyloxycarbonyl (Boc) group is highly acid-labile. Silica gel itself is inherently slightly acidic (pH ~4.5–5.5). Exposing a Boc-derivative to the acidic surface of silica gel in the presence of an acidic modifier will catalyze premature deprotection and degradation directly on the column[3].
The Solution:  You must use a basic modifier. Adding 0.1% to 1.0% triethylamine (TEA) to your eluent serves a dual purpose: it neutralizes the acidic silanol active sites on the silica gel (preventing Boc cleavage) and competes for hydrogen bonding, thereby reducing streaking[1][3].

Q3: My fully unprotected


-amino acid will not elute from the normal phase silica column, even with 20% Methanol in DCM. What is the alternative? 
The Causality:  Unprotected 

-amino acids exist predominantly as zwitterions. Their extreme polarity and dual ionic charges cause them to bind irreversibly to the polar silica matrix through strong ion-exchange interactions. The Solution: Abandon normal phase silica. Switch to Reverse Phase (RP) chromatography using a C18 bonded silica column. For highly polar zwitterions, a C18AQ (aqueous-compatible) stationary phase is recommended, often paired with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent to improve peak shape[3].

Q4: How do I achieve better resolution between closely eluting


-amino acid diastereomers? 
The Causality:  Diastereomers possess identical functional groups but differ in 3D spatial orientation. This leads to only marginal differences in their dipole moments and silica affinities.
The Solution:  Utilize a highly controlled, shallow gradient elution profile (e.g., increasing Ethyl Acetate in Hexanes by only 1-2% per column volume)[4]. Combine this with the "dry-loading" technique to ensure the narrowest possible initial loading band, which maximizes the theoretical plates of your column.

II. Quantitative Optimization Guidelines

To streamline your method development, consult the following matrix for selecting the appropriate stationary phase and solvent modifiers based on the specific protecting group strategy of your


-amino acid derivative.
Derivative TypeProtecting GroupsStationary PhaseRecommended ModifierCausality / Rationale
Fully Protected Boc/Fmoc + EsterNormal Phase SilicaNone requiredNeutral molecule; minimal silanol interaction.
Acid-Sensitive Boc + Free AcidNormal Phase Silica0.1% - 1.0% TEANeutralizes silica acidity; prevents Boc cleavage.
Base-Sensitive Fmoc + Free AcidNormal Phase Silica0.1% - 1.0% AcOHSuppresses carboxylate ionization; sharpens peaks.
Unprotected Free Amine + AcidReverse Phase (C18AQ)0.1% TFAIon-pairing masks charges; allows RP retention.

III. Workflows & Logical Relationships

G Start Analyze β-Amino Acid Derivative Protected Fully Protected (e.g., Boc/Fmoc + Ester) Start->Protected SemiProtected Semi-Protected (Free Acid or Amine) Start->SemiProtected Unprotected Unprotected (Zwitterionic) Start->Unprotected NP_Silica Normal Phase Silica (Standard) Protected->NP_Silica Fmoc_Acid Fmoc-Protected (Free Acid) SemiProtected->Fmoc_Acid Boc_Acid Boc-Protected (Free Acid) SemiProtected->Boc_Acid RP_C18 Reverse Phase (C18) or Ion-Pairing Unprotected->RP_C18 Mod_AcOH Add 0.1-1% AcOH to Eluent Fmoc_Acid->Mod_AcOH Suppress ionization Mod_TEA Add 0.1-1% TEA to Eluent Boc_Acid->Mod_TEA Prevent degradation

Decision matrix for selecting chromatography conditions based on protecting groups.

Protocol Step1 1. TLC Optimization Test Modifiers Step2 2. Column Packing Pre-treat Silica Step1->Step2 Step3 3. Dry Loading Celite Mix Step2->Step3 Step4 4. Gradient Elution Monitor Fractions Step3->Step4 Step5 5. Validation 2D-TLC & LC-MS Step4->Step5

Step-by-step self-validating workflow for purifying sensitive derivatives.

IV. Self-Validating Protocol: Purification of Acid-Sensitive Boc- -Amino Acids

To ensure scientific integrity, a protocol must verify its own success. This methodology incorporates a 2D-TLC validation step to definitively prove that your Boc-protected


-amino acid is not degrading on the silica gel during purification.

Step 1: Self-Validating 2D-TLC Optimization

  • Prepare a TLC plate and spot your crude Boc-

    
    -amino acid mixture in the bottom left corner.
    
  • Develop the plate in your proposed solvent system (e.g., 30% EtOAc in Hexanes + 1% TEA).

  • Remove the plate, let it dry completely, and rotate it 90 degrees.

  • Develop the plate a second time in the exact same solvent system.

  • Validation Check: Visualize the plate. All stable compounds will appear on a perfect diagonal line. If you see spots falling off the diagonal, your Boc-group is degrading on the silica, indicating you need to increase your TEA modifier concentration.

Step 2: Column Pre-Equilibration (Critical Step)

  • Pack your column with standard normal phase silica gel (40-63 µm).

  • Before loading your sample, flush the column with 3 Column Volumes (CV) of your starting solvent mixture containing 1% TEA .

  • Causality: This pre-equilibration step is mandatory. It allows the TEA to bind to and neutralize the highly acidic silanol sites before your sensitive compound ever touches the silica.

Step 3: Dry Loading

  • Dissolve your crude mixture in a minimal amount of volatile solvent (e.g., DCM).

  • Add a mass of neutralized Celite (or deactivated silica) equal to 2x the mass of your crude product.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the pre-equilibrated column bed.

Step 4: Gradient Elution

  • Begin elution with a shallow gradient (e.g., 10% EtOAc in Hexanes + 1% TEA).

  • Increase the EtOAc polarity by 5% increments every 2 CVs until the target compound elutes.

  • Collect fractions in small volumes to prevent the co-mingling of closely eluting diastereomers.

Step 5: Fraction Analysis

  • Analyze fractions via TLC using the optimized solvent system. Combine pure fractions and remove the solvent under reduced pressure. Note: TEA can be removed by co-evaporation with toluene or a mild aqueous workup if required downstream.

V. References

  • Adarsh College - Unit 2 Chromatographic Techniques: Effects of Acetic Acid and Triethylamine on Streaking. Available at:[Link]

  • AGA Analytical - Thin Layer Chromatography (TLC): Rapid Optimization and Modifier Selection. Available at: [Link]

  • MD Scientific - Purification Column Guide: Stationary Phase Selection for Polar and Sensitive Compounds. Available at:[Link]

  • Google Patents (US11608319B2) - Beta-amino acid derivative, kinase inhibitor and pharmaceutical composition. Available at:

Sources

Minimizing side reactions during beta-peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for beta-peptide synthesis. As Senior Application Scientists, we understand that while beta-peptides offer exciting therapeutic and materials science possibilities due to their unique secondary structures and proteolytic stability, their synthesis can present challenges not always encountered with their alpha-peptide counterparts.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and complex side reactions encountered during solid-phase peptide synthesis (SPPS) of beta-peptides. We will delve into the mechanistic origins of these issues and provide field-proven, validated strategies to ensure the successful synthesis of your target sequence.

FAQs: Troubleshooting Common Side Reactions
1. Diketopiperazine (DKP) Formation: Why is my peptide chain being truncated at the dipeptide stage?

Question: I am synthesizing a beta-peptide, and I'm observing significant chain truncation after the second amino acid coupling, identified by a mass corresponding to the cyclic dipeptide. What is happening and how can I prevent this?

Answer: You are likely encountering diketopiperazine (DKP) formation. This is a well-known side reaction in SPPS where the N-terminal amine of a resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable, six-membered cyclic ring.[1][2] This is particularly prevalent during the base-catalyzed Fmoc-deprotection step of the second amino acid.[1] The reaction is entropically favored due to the formation of the stable six-membered ring.[1]

Sequences containing Proline or Glycine as either of the first two residues are especially susceptible.[1][3] While this is a classic problem in alpha-peptide synthesis, the conformational flexibility of some beta-amino acids can also facilitate this intramolecular cyclization.

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_resin Solid Support Resin Resin DipeptideResin Fmoc-NH-βAA2-CO-O-βAA1-CO-Resin FreeAmine H₂N-βAA2-CO-O-βAA1-CO-Resin DipeptideResin->FreeAmine DKP Diketopiperazine (Cyclic Dipeptide) + Resin-OH FreeAmine->DKP Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Aspartimide Aspartimide Intermediate (Mass - 18 Da) Peptide->Aspartimide Products Mixture of: • α-Aspartyl Peptide (Correct) • β-Aspartyl Peptide (Isomer) • Piperidide Adducts Aspartimide->Products Aggregation_Workflow cluster_solutions Mitigation Strategies (Implement one or more) Start Symptom: Resin Clumping, Failed Coupling/Deprotection CheckSequence Is the sequence long (>10 residues) or hydrophobic? Start->CheckSequence Solvent Change Solvent: Use NMP or add DMSO to disrupt H-bonds CheckSequence->Solvent Yes Temp Increase Temperature: Use microwave synthesis to accelerate reactions CheckSequence->Temp Yes ResinMod Modify Resin: Use low-loading (0.1-0.2 mmol/g) or PEGylated resin CheckSequence->ResinMod Yes Backbone Incorporate Backbone Protection: Use Hmb/Dmb protected AAs or Pseudoproline Dipeptides CheckSequence->Backbone Yes End Synthesis Rescue: Improved Solvation & Reaction Kinetics Solvent->End Temp->End ResinMod->End Backbone->End

Sources

Validation & Comparative

13C NMR chemical shifts for Boc-(R)-beta-Phe-OMe

High-Resolution C NMR Chemical Shift Analysis: Boc-(R)- -Phe-OMe vs. Structural Analogues

In the rational design of peptidomimetics and foldamers,

11

Validating the structural integrity of this monomer prior to solid-phase peptide synthesis (SPPS) relies heavily on




Mechanistic Insights: Causality in Chemical Shifts

To accurately interpret the


  • The

    
     Deshielding Inversion : In standard Boc-(R)-
    
    
    -Phe-OMe, the
    
    
    -carbon is highly deshielded (~54.5 ppm) because it is directly bonded to both the strongly electron-withdrawing ester carbonyl and the carbamate nitrogen (2)[2]. When transitioning to the
    
    
    -amino acid scaffold, this deshielding is decoupled. The carbon bearing the amine (now the
    
    
    -carbon) shifts upfield to ~51.5 ppm because it is insulated from the ester carbonyl by a methylene spacer. The new
    
    
    -carbon is a methylene unit (CH
    
    
    ) adjacent to the ester, resonating at ~40.5 ppm.
  • Carbamate vs. Ester Carbonyls : The Boc carbamate carbonyl consistently resonates near 155.0 ppm, significantly upfield from the ester carbonyl (~171.5 ppm). This upfield shift is driven by strong resonance donation from both the carbamate oxygen and nitrogen, which increases electron density at the carbonyl carbon, shielding it relative to a standard ester (3)[3].

  • The OMe / C-

    
     Degeneracy Risk : A critical diagnostic challenge in Boc-(R)-
    
    
    -Phe-OMe is the near-isochronous resonance of the methoxy carbon (~51.8 ppm) and the chiral C-
    
    
    (~51.5 ppm). Relying solely on 1D
    
    
    C data often leads to misassignment in this region, necessitating the self-validating multi-pulse sequences detailed below.
Comparative C NMR Data

The following table summarizes the quantitative



Carbon PositionBoc-(R)-

-Phe-OMe
Boc-(R)-

-Phe-OMe
Fmoc-(R)-

-Phe-OMe
Ester C=O ~171.5 ppm~172.5 ppm~171.2 ppm
Urethane C=O ~155.0 ppm (Boc)~155.2 ppm (Boc)~155.8 ppm (Fmoc)
Aromatic (ipso) ~141.5 ppm~136.0 ppm~141.2 ppm
C-

~40.5 ppm (CH

)
~54.5 ppm (CH)~40.2 ppm (CH

)
C-

~51.5 ppm (CH)~38.2 ppm (CH

)
~52.0 ppm (CH)
Ester OMe ~51.8 ppm~52.2 ppm~51.9 ppm
Protecting Group 79.8 (Cq), 28.3 (CH

)
79.9 (Cq), 28.3 (CH

)
66.8 (CH

), 47.2 (CH)

(Note: Spectra acquired in CDCl

Experimental Workflow: A Self-Validating Protocol

As a best practice in structural characterization, simple 1D

Step 1: Sample Preparation & Shimming Dissolve 25–30 mg of the purified Boc-(R)-




Step 2: 1D


C{1H} Acquisition

Step 3: Multiplicity Editing via DEPT-135 To resolve the critical OMe vs. C-









Step 4: 2D HSQC Connectivity Validation Run a







Workflow Visualization

GASample Preparation(CDCl3, 298K)B1D 13C NMR(d1=2.0s, 512 scans)A->B Transfer to MagnetCDEPT-135(Multiplicity Edit)B->C Filter Cq & Phase CH2D2D HSQC(1H-13C Correlation)C->D Resolve OMe/C-β OverlapEFinal Assignment(Boc-β-Phe-OMe)D->E Validate Connectivity

Self-validating NMR workflow for unambiguous carbon assignment.

Conclusion

The




References
  • PubChem - Boc-L-phenylalanine methyl ester | C15H21NO4 URL
  • PubChem - (3S)-3-{[(tert-butoxy)
  • Organic & Biomolecular Chemistry (RSC)

Chiral HPLC methods for separating (R) and (S) beta-phenylalanine esters

Comparative Guide: Chiral HPLC Separation of (R) and (S) -Phenylalanine Esters

Executive Summary

The separation of




This guide objectively compares the three dominant chromatographic approaches: Amylose-based Polysaccharides (The Gold Standard) , Cellulose-based Polysaccharides , and Crown Ether phases . While Crown Ethers excel for free amino acids, this guide demonstrates why Amylose-based phases (e.g., Chiralpak AD/IA) are the superior choice for esters due to their distinct helical groove geometry which accommodates the aromatic moiety of the phenylalanine backbone.

Mechanism of Chiral Recognition

To separate (R) and (S) enantiomers, the stationary phase must establish a transient, diastereomeric complex with the analyte.[1] For

  • Hydrogen Bonding: Between the analyte's carbonyl/amine and the carbamate groups of the stationary phase.

  • 
    -
    
    
    Interactions:
    Between the phenyl ring of the analyte and the aromatic rings of the selector.
  • Steric Inclusion: The fit of the analyte into the chiral grooves of the polymer.

Visualization: The Chiral Recognition Pathway

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct method.

ChiralRecognitionStartAnalyte: (R)/(S) Beta-Phenylalanine EsterCheckStateCheck Protonation StateStart->CheckStatePolyPolysaccharide CSPs(Amylose/Cellulose)CheckState->PolyNeutral/Basic (Normal Phase)CrownCrown Ether CSPs(18-Crown-6)CheckState->CrownProtonated (Reverse Phase)MechPolyMechanism:H-Bonding + Steric CleftsPoly->MechPolyResultPolyHigh Selectivity for Esters(Normal Phase)MechPoly->ResultPolyMechCrownMechanism:Host-Guest Complexation(Requires NH3+)Crown->MechCrownResultCrownLow Retention for Esters(Requires Acidic Mobile Phase)MechCrown->ResultCrown

Figure 1: Decision matrix for stationary phase selection based on analyte state and mechanistic requirements.

Comparative Analysis of Stationary Phases

The Contenders
  • Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose creates deep chiral grooves ideal for aromatic inclusion.

  • Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)): A linear, rigid polymer backbone. Often complementary to Amylose but generally shows lower selectivity for

    
    -amino esters.
    
  • Crownpak CR(+) (Chiral Crown Ether): Designed specifically for primary amines.

Performance Data Summary

The following data represents typical performance metrics for the separation of ethyl 3-amino-3-phenylpropanoate (racemic).

FeatureAmylose (AD-H / IA) Cellulose (OD-H / IB) Crown Ether (CR+)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / IPA / DEA (90:10:0.1)

(pH 1.5) / MeOH
Selectivity (

)
1.35 - 1.80 (Excellent)1.10 - 1.25 (Moderate)1.05 - 1.15 (Poor for esters)
Resolution (

)
> 3.0 (Baseline)1.2 - 1.8 (Partial/Baseline)< 1.0 (Co-elution common)
Elution Order Typically (R) then (S)Typically (S) then (R)Varies
Load Capacity High (Prep-scale ready)ModerateLow

Critical Insight: Crown ethers require the amine to be protonated (


) to form the inclusion complex. While excellent for free amino acids, the hydrophobic ester group of 

-phenylalanine esters interferes with the aqueous solubility required for Crownpak columns, leading to poor mass transfer and peak broadening. Polysaccharide phases in Normal Phase are therefore the superior choice.

Validated Experimental Protocol

Objective: Baseline separation of (R)/(S)-ethyl 3-amino-3-phenylpropanoate.

Materials
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5

    
    m).[2]
    
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

  • Sample: 1 mg/mL racemic ester in Ethanol.

Step-by-Step Methodology
  • System Preparation:

    • Flush system with 100% IPA to remove any reverse-phase solvents.

    • Equilibrate column with Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1, v/v/v) .

    • Note: DEA is mandatory. Without this basic additive, the free amine on the ester will interact with residual silanols on the silica support, causing severe peak tailing.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C. Lowering to 10°C can increase resolution (

      
      ) if selectivity is marginal, due to enthalpy-driven separation.
      
    • Detection: UV at 210 nm (amide backbone) or 254 nm (phenyl ring).

  • Data Analysis:

    • Calculate Resolution:

      
      
      
    • Target

      
       for robust quantitation of enantiomeric excess (ee).
      
Troubleshooting Workflow

If

  • Reduce Polarity: Change mobile phase to 95:5 (Hexane:IPA).

  • Switch Modifier: Substitute IPA with Ethanol. Ethanol is a stronger hydrogen bond donor/acceptor and often alters the solvation of the chiral grooves, changing selectivity.

  • Switch Column: If AD-H fails, switch to Chiralcel OD-H. The rigid cellulose backbone provides a different "shape recognition" profile.

Advanced Optimization: The "Taxol" Context

In the development of Taxol, the side chain (2R,3S)-phenylisoserine is crucial. When separating precursors like

Immobilized Amylose (Chiralpak IA)Solvent Versatility
  • Coated Phases (AD-H): Restricted to Alkanes/Alcohols.

  • Immobilized Phases (IA): Compatible with Dichloromethane (DCM) and Ethyl Acetate.

  • Benefit: Dissolving

    
    -amino esters in Mobile Phases containing 10-20% DCM often improves solubility and sharpens peaks by reducing aggregation, without stripping the chiral selector.
    

MethodOptimizationStep1Initial Screen:AD-H / Hex:IPA:DEADecisionRs > 1.5?Step1->DecisionSuccessValidate MethodDecision->SuccessYesFailOptimizeDecision->FailNoOpt1Decrease Temp(10-15°C)Fail->Opt1Opt2Change Solvent(Use EtOH or IA+DCM)Fail->Opt2

Figure 2: Optimization logic for maximizing resolution (

References

  • Comparison of Polysaccharide CSPs for Amino Acid Esters Lee, W., et al.[4] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021.

  • Ilisz, I., et al.

    
    -phenylalanines." Journal of Chromatography A, 2022.
    
    
  • Chiralpak Application Guide (Daicel) Daicel Corporation. "Instruction Manual for Chiralpak AD-H and OD-H."

  • Crown Ether Applications for Amino Acids Hyun, M.H. "Characteristics of the Chiral Crown Ether Stationary Phases." Journal of Separation Science.

A Comparative Guide to the Specific Optical Rotation of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, particularly in the synthesis of peptides and chiral APIs, the stereochemical integrity of building blocks is paramount. Methyl (R)-N-Boc-3-phenyl-beta-alaninate, a key chiral intermediate, is no exception. Its enantiomeric purity can dictate the efficacy, safety, and pharmacological profile of the final drug product. One of the most fundamental and widely used techniques to assess this purity is polarimetry, which measures a molecule's specific optical rotation.

This guide provides an in-depth analysis of the specific optical rotation for N-Boc protected amino acid derivatives, with a focus on this compound. We will delve into the theoretical underpinnings, present comparative data from related compounds, and provide a self-validating experimental protocol for its determination. This document is intended for researchers, quality control analysts, and drug development professionals who rely on accurate stereochemical characterization.

The Principle of Specific Rotation: A Cornerstone of Chiral Analysis

Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of plane-polarized light.[1] This rotation is an intrinsic property of the molecule's three-dimensional structure. The specific rotation, denoted as ([α]), is a standardized measure of this property and is defined by the Biot-Savart law, expressed through the formula:

[α]Tλ = α / (l × c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL or g/100mL.[2]

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light, typically the sodium D-line (589 nm).[1]

The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction of rotation.[1] For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction is opposite. Therefore, an enantiomerically pure sample of this compound will exhibit a specific rotation of equal magnitude but opposite sign to its (S)-enantiomer. A 50:50 mixture of both, known as a racemic mixture, will have an observed optical rotation of zero.

Comparative Data on N-Boc-Protected Amino Acid Derivatives

While a universally cited value for the specific optical rotation of this compound is not consistently available across major public databases or suppliers, establishing an in-house standard is a common and necessary practice in industrial settings. To provide context, the following table summarizes the specific optical rotation values for several structurally related N-Boc-protected amino acid derivatives. This comparison highlights the typical range and format for reporting these values.

CompoundCAS NumberSpecific Rotation ([α]D)Conditions
Boc-3,3-diphenyl-D-alanine117027-46-0-35 ± 2ºc = 1 in Methanol
N-Boc-N-methyl-L-alanine16948-16-6-30.4 ± 0.3ºc = 1 in Ethanol
Boc-L-phenylalanine methyl ester51987-73-6-26.5 ± 2ºc = 1.1% in DMF (20°C)
This compound107673-91-0Value to be determined empiricallyProtocol-defined (e.g., c=1 in CHCl₃)

Data sourced from Chem-Impex[3] and Thermo Scientific Chemicals.[4]

The data illustrates that the magnitude and sign of rotation are highly specific to the molecule's absolute configuration and the conditions of measurement, particularly the solvent.

Experimental Protocol for Determining Specific Optical Rotation

This protocol provides a robust, self-validating method for accurately determining the specific rotation of this compound. The causality behind each step is explained to ensure data integrity.

Instrumentation and Materials
  • Instrument: High-precision polarimeter (e.g., PerkinElmer, Jasco, or equivalent) with sodium D-line lamp (589 nm).

  • Sample Cell: 1.0 dm path length, thermostatted cell.

  • Solvent: Chloroform (CHCl₃), HPLC grade or equivalent, as it is a common solvent for this class of compounds. Other solvents like Methanol or Ethanol can be used, but the choice must be consistent.

  • Analyte: this compound, of highest possible purity.

  • Equipment: Calibrated analytical balance, Class A volumetric flasks, appropriate glassware.

Step-by-Step Measurement Workflow
  • Instrument Calibration and Blanking:

    • Power on the polarimeter and allow the sodium lamp to stabilize for at least 30 minutes. This is critical for a stable light output.

    • Set the measurement temperature to 20°C or 25°C and allow the cell holder to equilibrate. Temperature fluctuations can significantly alter optical rotation.

    • Fill the 1.0 dm sample cell with the chosen solvent (CHCl₃). Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and perform a "zero" or "blank" measurement. This corrects for any rotation caused by the solvent or the cell itself. The reading should be 0.000° ± 0.002°.

  • Sample Preparation (Concentration: c = 1 g/100 mL):

    • Accurately weigh approximately 100 mg of this compound using a calibrated analytical balance. Record the exact weight (e.g., 0.1002 g).

    • Quantitatively transfer the weighed sample to a 10.0 mL Class A volumetric flask.

    • Add a small amount of CHCl₃ to dissolve the sample completely.

    • Carefully fill the flask to the calibration mark with CHCl₃. Stopper and invert the flask at least 10-15 times to ensure a homogenous solution. The accuracy of the concentration is directly proportional to the accuracy of the final calculated specific rotation.[1]

  • Sample Measurement:

    • Rinse the sample cell with a small aliquot of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, again ensuring no air bubbles are trapped.

    • Place the filled cell into the thermostatted compartment of the polarimeter.

    • Allow the sample to thermally equilibrate for 5-10 minutes.

    • Initiate the measurement. Record at least 5-10 consecutive readings and calculate the average observed rotation (α). A stable reading indicates thermal equilibrium has been reached.

  • Calculation and Reporting:

    • Using the averaged observed rotation (α), the exact concentration (c) in g/100 mL, and the path length (l) of 1.0 dm, calculate the specific rotation using the formula mentioned in Section 1.

    • The final value should be reported with the temperature, wavelength, concentration, and solvent used, for example: [α]25D = +XX.X° (c = 1.002, CHCl₃).

Workflow for Specific Rotation Measurement

The following diagram illustrates the logical flow of the experimental protocol, ensuring a systematic and reproducible measurement process.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting p1 Instrument Warm-up (≥30 min) p2 Set Temperature (e.g., 25°C) p1->p2 Setup p3 Accurate Weighing of Sample p2->p3 Setup p4 Prepare Solution (c=1, 10mL Vol. Flask) p3->p4 Setup m1 Calibrate with Blank (Solvent Only) p4->m1 Setup m2 Rinse & Fill Cell with Sample m1->m2 Execution m3 Thermal Equilibration (5-10 min) m2->m3 Execution m4 Measure Observed Rotation (α) m3->m4 Execution a1 Calculate Specific Rotation [α] = α / (l × c) m4->a1 Execution a2 Report Result with Conditions (Temp, λ, Conc., Solvent) a1->a2 Finalization

Caption: Experimental workflow for determining specific optical rotation.

Conclusion

The specific optical rotation is a critical parameter for verifying the identity and enantiomeric purity of chiral molecules like this compound. While published reference values may not always be available, the implementation of a standardized, in-house protocol is essential for reliable quality control in research and development. By carefully controlling experimental variables such as temperature, concentration, and solvent, researchers can generate trustworthy and reproducible data, ensuring the stereochemical integrity of their chiral building blocks and the ultimate success of their synthetic endeavors.

References

  • Chem-Impex International. Boc-3,3-diphenyl-D-alanine.[Link]

  • Chem-Impex International. Boc-L-phenylalanine methyl ester.[Link]

  • Wikipedia. Specific rotation.[Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation.[Link]

  • Romanian Journal of Physics. Optical rotatory dispersion for polymers.[Link]

Sources

Mass spectrometry fragmentation of N-Boc-3-phenyl-beta-alaninate

Technical Guide: Mass Spectrometry Fragmentation of N-Boc-3-phenyl- -alaninate

Executive Summary

N-Boc-3-phenyl-


-alanine




Key Differentiator: While


N-Boc-3-phenyl-

-alanine


Structural Context & Ionization Physics

The analyte consists of a

  • Formula:

    
    
    
  • Monoisotopic Mass: 265.13 Da

  • Precursor Ion $[M+H]^+: 266.14 Da (ESI Positive Mode)

Performance vs. Alternatives (Isomers)

Differentiation of isomers is the primary analytical challenge. The table below summarizes the performance of N-Boc-3-phenyl-

FeatureN-Boc-3-phenyl-

-alanine
(

)
N-Boc-L-Phenylalanine (

)
N-Boc-

-homophenylalanine
(

)
Primary Loss (Low CE) Isobutene (56 Da)Isobutene (56 Da)Isobutene (56 Da)
Secondary Loss (High CE) Ammonia (

, 17 Da)

(46 Da)
Water (

, 18 Da)
Diagnostic Ion (

)
149.06 (Cinnamic cation)120.08 (Immonium ion)148.07 (Cyclic lactam)
Mechanism Driver Conjugation stabilizationImmonium stabilityNeighboring group participation

Experimental Protocol: ESI-MS/MS Optimization

To replicate the fragmentation data described, follow this self-validating protocol. This workflow ensures the labile Boc group is preserved in the source but fragmented in the collision cell.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard to 10

      
      M in 50:50 Methanol:Water + 0.1% Formic Acid.
      
    • Note: Avoid high acid concentrations (>1%) to prevent in-source Boc deprotection.

  • Source Parameters (Direct Infusion):

    • Flow Rate: 5-10

      
      L/min.
      
    • Spray Voltage: 3.5 kV (Positive Mode).

    • Capillary Temp: 275°C.

    • Tube Lens: Optimize for

      
       266. Avoid "hard" settings that generate 
      
      
      210 or 166 in the MS1 scan.
  • Fragmentation (MS/MS):

    • Isolate

      
       Da.
      
    • Collision Energy (CE): Ramp 15–35 eV (Normalized CE).

    • Gas: Nitrogen or Argon.

Fragmentation Mechanism Deep Dive

The fragmentation of N-Boc-3-phenyl-

Stage 1: The "Boc" Signature (Low Energy)

The tert-butyl carbocation is highly stable, making the Boc group the first to fragment.

  • Loss of Isobutene (56 Da): The tert-butyl group eliminates isobutene, transferring a proton to the carbamate oxygen.

    • Transition:

      
       (Carbamic acid intermediate).
      
  • Decarboxylation (44 Da): The unstable carbamic acid spontaneously loses

    
    .
    
    • Transition:

      
       (Protonated 3-phenyl-
      
      
      -alanine).
Stage 2: The "Beta" Signature (High Energy)

This is the critical differentiation step . Once the Boc group is removed, the core amino acid (

  • Pathway: Elimination of

    
    .
    
  • Mechanism: The

    
     substitution pattern allows for an E1-like elimination of ammonia, driven by the formation of a double bond conjugated with the phenyl ring and the carbonyl group (Cinnamic Acid structure).
    
  • Result: A dominant ion at

    
     149 .
    

Contrast: The




Visualizing the Pathway

The following diagram illustrates the specific fragmentation cascade for N-Boc-3-phenyl-


GPrecursor[M+H]+ Precursorm/z 266(N-Boc-3-phenyl-beta-alanine)Intermediate1Carbamic Acidm/z 210Precursor->Intermediate1- Isobutene (56 Da)CoreProtonated Corem/z 166(3-phenyl-beta-alanine)Intermediate1->Core- CO2 (44 Da)AlphaCoreAlpha-Isomer Corem/z 166(Phenylalanine)Intermediate1->AlphaCoreIf Alpha IsomerDiagnosticDiagnostic Ionm/z 149(Cinnamic Acid Cation)Core->Diagnostic- NH3 (17 Da)(Beta-3 Specific)ImmoniumImmonium Ionm/z 120AlphaCore->Immonium- (H2O + CO)(Alpha Specific)

Caption: MS/MS fragmentation pathway. The green arrow indicates the unique ammonia loss channel specific to the beta-3 isomer, distinguishing it from the alpha-isomer pathway (dashed).

References

  • Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Source: Rapid Communications in Mass Spectrometry (2010).[1] URL:[Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Source: Journal of Mass Spectrometry (2010). URL:[Link]

  • Fragmentation characteristics of b(n) ions from protonated peptides. Source: Journal of the American Society for Mass Spectrometry (2011). URL:[Link]

IR spectroscopy peaks for Boc and Ester groups in beta-amino acids

Analytical Profiling of Protected -Amino Acids: A Comparative Guide to IR Spectroscopy vs. Orthogonal Methods

Introduction & Analytical Rationale


Rapidly confirming the presence and integrity of both the Boc and ester groups is a daily necessity in medicinal chemistry and drug development. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural elucidation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and highly specific frontline screening method[1]. This guide objectively compares ATR-FTIR against orthogonal techniques and provides self-validating protocols for the characterization of Boc-protected

Mechanistic Causality in Vibrational Spectroscopy

Differentiating a Boc group from an ester group via IR spectroscopy relies entirely on understanding the electronic environment of their respective carbonyl (C=O) bonds. In a Boc-protected

  • The Ester Carbonyl (~1735–1750 cm⁻¹): The ester oxygen atom is highly electronegative and withdraws electron density from the carbonyl carbon via the inductive effect. This strengthens the C=O double bond, increasing its force constant and shifting the vibrational frequency to a higher wavenumber[2].

  • The Boc Carbamate Carbonyl (~1680–1710 cm⁻¹): A carbamate features a carbonyl bonded to both an oxygen and a nitrogen atom. The nitrogen atom's lone pair is highly delocalized into the carbonyl's

    
     antibonding orbital via resonance. This resonance significantly reduces the double-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber compared to the ester[3].
    

Understanding this causality allows chemists to instantly verify the success of a dual-protection strategy: the presence of two distinct, strong C=O stretches separated by approximately 40–50 cm⁻¹ is a definitive hallmark of a successfully synthesized Boc-amino ester.

Quantitative Data: IR Peak Assignments

The following table summarizes the diagnostic vibrational modes for a standard N-Boc-

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
N-H (Boc) Stretching3300 - 3400Medium, BroadHydrogen bonding in the solid state broadens the peak.
C=O (Ester) Stretching1735 - 1750Strong, SharpInductive withdrawal by the -OR group strengthens the C=O bond[2].
C=O (Boc) Stretching1680 - 1710Strong, SharpNitrogen lone pair resonance weakens the C=O double bond character[3].
C-H (t-Butyl) Bending (Sym)1360 - 1390Medium, DoubletGem-dimethyl/t-butyl umbrella mode splitting.
C-O (Ester/Boc) Stretching1150 - 1250Strong, BroadAsymmetric stretching of the C-O-C linkages.

Comparative Performance Analysis

While ATR-FTIR is exceptionally fast and requires minimal sample preparation, relying on a single analytical modality introduces risk. A robust analytical workflow utilizes ATR-FTIR for rapid screening and NMR or LC-MS for orthogonal confirmation[1].

FeatureATR-FTIR Spectroscopy¹H/¹³C NMR SpectroscopyLiquid Chromatography-Mass Spec (LC-MS)
Primary Utility Rapid functional group screeningAbsolute atomic connectivity & stereochemistryMolecular weight & purity quantification
Analysis Time < 2 minutes15 - 60 minutes5 - 20 minutes
Sample Prep None (Direct solid/liquid analysis)Dissolution in deuterated solventDissolution & serial dilution
Resolution Low (Functional group level)High (Atomic level)High (Isotopic mass level)
Cost Per Run Very LowHighMedium

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the "why" behind every step.

Protocol A: Rapid Structural Validation via ATR-FTIR

Causality Focus: Maximizing signal-to-noise ratio and preventing spectral artifacts.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Rationale: Residual organics will produce false C-H and C-O stretches, invalidating the spectrum.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately before sample analysis.

    • Rationale: This mathematically subtracts ambient atmospheric water vapor (~3600 cm⁻¹) and CO₂ (~2350 cm⁻¹) from the final sample spectrum.

  • Sample Application: Place 1–2 mg of the solid Boc-

    
    -amino acid ester directly onto the center of the crystal.
    
  • Pressure Application: Lower the ATR anvil until the built-in clutch clicks, applying optimal pressure to the sample.

    • Rationale: The IR evanescent wave only penetrates the sample by 0.5–2 µm[4]. Intimate physical contact is mandatory for a strong absorption signal.

  • Data Acquisition & Verification: Run the scan. Validate the system by first checking for a flat baseline. Confirm the presence of the split carbonyl peaks (~1740 cm⁻¹ and ~1690 cm⁻¹).

Protocol B: Orthogonal Confirmation via ¹H-NMR

Causality Focus: Ensuring magnetic field homogeneity for high-resolution structural mapping.

  • Sample Dissolution: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: Deuterated chloroform prevents the massive solvent proton signal from obscuring the sample's aliphatic peaks, while TMS provides a reliable 0.0 ppm internal calibration standard[3].

  • Filtration: Transfer the solution to a 5 mm NMR tube. If the solution is cloudy, filter it through a glass wool plug.

    • Rationale: Suspended solid particles distort the local magnetic field, leading to broad, unresolvable peaks.

  • Acquisition: Lock onto the deuterium signal, shim the magnet (adjusting Z and Z² coils), and acquire 16 transients.

    • Rationale: Proper shimming is essential to resolve the characteristic ~1.4 ppm singlet of the 9-proton Boc tert-butyl group and the fine J-coupling of the

      
      -amino acid backbone.
      

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the rapid screening and orthogonal validation steps.

AnalyticalWorkflowSampleBoc-β-Amino Acid Ester(Solid/Liquid Sample)ATRATR-FTIR Analysis(Primary Screen)Sample->ATRDecisionAre 1740 cm⁻¹ &1690 cm⁻¹ peaks present?ATR->DecisionFailSynthesis Incomplete(Re-purify/Re-react)Decision->Fail NoNMR¹H/¹³C NMR(Orthogonal Validation)Decision->NMR YesSuccessStructure ConfirmedNMR->Success

Workflow for the orthogonal structural validation of Boc-protected β-amino acid esters.

References

1. "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers." ChemRxiv (2023). URL:[Link] 2. "ATR FT-IR: A New Vision on Protein Structure and Aggregation." Spectroscopy Online (2024). URL:[Link] 3.[4] "Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy." PubMed (2009). URL:[Link] 4.[2] "IR Absorption Table." UCLA Department of Chemistry and Biochemistry. URL:[Link]

Distinguishing (R)-N-Boc-3-phenyl-beta-alaninate from (S)-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between (R)- and (S)-N-Boc-3-phenyl-


-alanine (also known as Boc-3-amino-3-phenylpropionic acid) is a critical quality attribute in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2] Unlike 

-amino acids,

-amino acids possess a backbone with an additional methylene group, altering their folding properties and proteolytic stability.[1][2]

Because enantiomers share identical scalar physical properties (melting point, solubility, achiral NMR spectra) in an achiral environment, distinguishing them requires interaction with a chiral probe. This guide outlines three validated methodologies to assign absolute configuration and determine enantiomeric excess (ee), ranked from most routine to most definitive.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard (Quantitative & Qualitative)[1][2]

Chiral HPLC is the preferred method for distinguishing enantiomers because it provides both identification (via retention time) and purity (enantiomeric excess) in a single run.[2] For N-Boc-protected amino acids, polysaccharide-based stationary phases are the industry standard due to their broad selectivity for carbamate derivatives.[1][2]

The Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte (the Boc-amino acid) and the chiral selector (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) coated on the silica support.[2] The (R) and (S) enantiomers have different binding affinities, resulting in different elution times.[2]

Experimental Protocol
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]

    • Reasoning: These columns effectively resolve aromatic Boc-amino acids via

      
      -
      
      
      
      interactions and hydrogen bonding.[1][2]
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) [90 : 10 : 0.1 v/v/v].[1][2]

    • Critical Note: The addition of 0.1% TFA is mandatory.[1] Without it, the free carboxylic acid will interact non-specifically with the silica matrix, causing peak tailing and loss of resolution.

  • Flow Rate: 0.5 – 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).[1][2]

  • Temperature: 25°C.

Data Interpretation[3][4][5][6]
  • Racemic Standard: Always inject a racemic mixture (rac-N-Boc-3-phenyl-

    
    -alanine) first to establish the separation window and retention times (
    
    
    
    and
    
    
    ).[1][2]
  • Sample Injection: Inject the single enantiomer.

    • If the major peak aligns with

      
       of the racemate, it corresponds to the first-eluting enantiomer.
      
    • If it aligns with

      
      , it is the second-eluting enantiomer.[1][2]
      
  • Assignment: Compare with a reference standard. Typically, on Chiralcel OD-H, the elution order is often (R) then (S), but this must be validated with a known standard as it can invert based on solvent composition.

Method 2: Polarimetry (Optical Rotation)

Status: Rapid Screening (Qualitative)

Optical rotation is the historical method for assignment.[1] While faster than HPLC, it is prone to errors from solvent effects, concentration, and temperature. It should be used as a confirmation tool, not for determining enantiomeric purity.[1]

The Mechanism

Chiral molecules rotate the plane of linearly polarized light. The direction (dextrorotatory (+) or levorotatory (-)) and magnitude depend on the absolute configuration.[2]

Experimental Protocol
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1][2]

  • Solvent: Ethanol (Absolute) or Methanol.[1][2]

  • Concentration: 1.0 g/100 mL (c = 1.0).[1][2]

  • Temperature: 20°C or 25°C.

Reference Data

Based on literature for N-Boc-3-amino-3-phenylpropionic acid :

EnantiomerSign of Rotation (

)
SolventReference
(S)-Isomer Negative (-) (

)
Ethanol[Chem-Impex / Lit]
(R)-Isomer Positive (+) Ethanol[Inferred / TCI*]

*Note: The unprotected (R)-3-amino-3-phenylpropionic acid is (+6 to +8) in water.[1][2] The Boc group significantly enhances the rotation magnitude and may alter the sign depending on the solvent, but (S)-Boc is consistently reported as levorotatory in alcohols.[2]

Warning: Do not confuse this molecule with phenylalanine (


-amino acid) or 3-amino-2-phenylpropionic acid.[1][2] The position of the phenyl group (C3 vs C2) drastically changes the rotation value.

Method 3: NMR with Chiral Solvating Agents (CSA)

Status: Structural Verification (In-situ)

If a chiral column is unavailable, NMR can distinguish enantiomers by creating a diastereomeric environment in the NMR tube.

Experimental Protocol
  • Sample: Dissolve ~10 mg of the Boc-amino acid in

    
    .
    
  • CSA Addition: Add 1-2 equivalents of a chiral amine, such as (R)-(+)-

    
    -methylbenzylamine  or Quinine .
    
  • Mechanism: The amine forms a salt with the carboxylic acid.[1] The (R,R)-salt and (S,R)-salt are diastereomers.[2]

  • Observation: Analyze the

    
    -NMR spectrum. The chemical shift of the Boc-methyl protons (singlet ~1.4 ppm) or the 
    
    
    
    -methine proton will split into two distinct signals if the sample is racemic.[2] A pure enantiomer will show a single shifted set of peaks.[1]

Visualizing the Decision Process

The following diagram illustrates the logical workflow for identifying your sample.

G Start Unknown Enantiomer (N-Boc-3-phenyl-beta-alanine) Check_HPLC Is Chiral HPLC Available? Start->Check_HPLC HPLC_Method Run Method: Col: Chiralcel OD-H MP: Hex/IPA/TFA (90:10:0.1) Check_HPLC->HPLC_Method Yes Check_Polarimeter Is Polarimeter Available? Check_HPLC->Check_Polarimeter No Racemic_Std Compare with Racemic Standard HPLC_Method->Racemic_Std Result_HPLC Definitive Assignment (Based on Retention Time) Racemic_Std->Result_HPLC Polarimetry Measure Optical Rotation (c=1, EtOH, 20°C) Check_Polarimeter->Polarimetry Yes NMR_Method 1H-NMR + Chiral Amine (CSA Method) Check_Polarimeter->NMR_Method No Result_Pol_Neg Value is approx -43° Assign as (S)-Enantiomer Polarimetry->Result_Pol_Neg Negative (-) Result_Pol_Pos Value is Positive (+) Assign as (R)-Enantiomer Polarimetry->Result_Pol_Pos Positive (+)

Figure 1: Decision matrix for assigning absolute configuration of N-Boc-3-phenyl-


-alanine.

Comparative Analysis of Methods

FeatureChiral HPLCPolarimetryNMR w/ CSA
Primary Output Purity (% ee) & IdentityIdentity (Configuration)Identity (Configuration)
Sample Required < 1 mg> 10 mg (for c=1)~10 mg
Accuracy High (>99.9%)Low (susceptible to impurities)Moderate
Cost per Run Moderate (Solvents/Column)LowLow (Deuterated solvents)
Throughput 15-30 mins/sample5 mins/sample15 mins/sample

References

  • Chem-Impex International. Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid Optical Rotation Data. (Used as analog reference for sign of rotation in EtOH).[1][2]

  • Thermo Fisher Scientific. (S)-3-(Boc-amino)-3-phenylpropionic acid Product Specifications.[2]

  • TCI Chemicals. (R)-3-Amino-3-phenylpropionic Acid (Unprotected) Optical Rotation Data.[2]

  • Phenomenex. Chiral HPLC Separations Guide: Polysaccharide Phases. (General protocol for Boc-amino acids).

Sources

Comprehensive Purity Assessment of Commercial Methyl (R)-N-Boc-3-phenyl-beta-alaninate: A Comparative Guide for Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (R)-N-Boc-3-phenyl-beta-alaninate (CAS 158807-51-3) is a highly specialized chiral building block widely utilized in the synthesis of peptidomimetics,


-peptides, and advanced active pharmaceutical ingredients (APIs)[1]. Because the biological activity of these downstream macromolecules is heavily dependent on their three-dimensional conformation, the structural and stereochemical integrity of the monomeric building blocks is non-negotiable[2].

When sourcing this compound commercially, researchers must rigorously validate both its chemical purity (absence of synthesis byproducts) and enantiomeric excess (ee) (absence of the (S)-enantiomer). Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk, particularly in solid-phase peptide synthesis where trace impurities accumulate exponentially across coupling cycles. This guide objectively compares the analytical methodologies required to establish a self-validating purity assessment workflow.

Part 1: Chemical Purity Assessment - Methodological Comparison

To assess the chemical purity of commercial batches, analytical chemists typically evaluate Reversed-Phase HPLC (RP-HPLC), Quantitative NMR (qNMR), and Gas Chromatography (GC-FID).

The Causality Behind Method Selection
  • qNMR (Quantitative NMR): This is the superior choice for absolute purity determination of incoming commercial batches. By integrating the analyte's protons against a traceable internal standard (e.g., maleic acid), qNMR provides an exact mass fraction without requiring a highly pure reference standard of the analyte itself.

  • RP-HPLC: While excellent for identifying structurally similar impurities (such as the des-Boc derivative or the hydrolyzed free acid), RP-HPLC cannot provide absolute quantitation without a reference standard due to differing UV response factors among impurities. It should be used as a complementary technique for impurity profiling rather than absolute assay determination.

  • GC-FID: This method is strongly discouraged for N-Boc protected amino acids. The tert-butoxycarbonyl (Boc) protecting group is thermally labile. In the heated injection port of a GC (typically >200°C), the Boc group undergoes thermal degradation, losing isobutylene and carbon dioxide. This leads to artificially low purity readings and complex, uninterpretable chromatograms.

Table 1: Quantitative Comparison of Chemical Purity Methods
Analytical FeatureqNMR (

H)
RP-HPLC (UV)GC-FID
Primary Utility Absolute mass fraction assayImpurity profilingNot recommended
Reference Std Required? No (uses traceable internal std)Yes (for exact quantitation)Yes
Thermal Degradation Risk None (Room temperature analysis)LowHigh (Boc cleavage)
Sample Preparation Precise micro-weighing criticalSimple dissolutionSimple dissolution
Typical Run Time 5 - 10 minutes10 - 25 minutes15 - 30 minutes

Part 2: Enantiomeric Excess (ee) Determination

The (R)-stereocenter at the


-position is the defining feature of this compound. Assessing its enantiomeric purity requires distinguishing the (R)-enantiomer from the unwanted (S)-enantiomer.
The Causality Behind Chiral Recognition
  • Chiral HPLC: High-Performance Liquid Chromatography utilizing polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H or Chiralpak AD) is the industry gold standard for

    
    -amino acid derivatives[3]. The separation relies on transient diastereomeric interactions—specifically hydrogen bonding between the carbamate (N-Boc) group and the stationary phase, combined with steric hindrance from the 
    
    
    
    -phenyl ring.
  • Polarimetry (Optical Rotation): While commercial suppliers frequently report

    
     values, this legacy method is highly susceptible to interference. Even a 0.1% trace of a highly optically active chiral impurity can drastically skew the reading, making polarimetry an unreliable metric for modern pharmaceutical validation.
    
Table 2: Comparison of Chiral Purity Methods
Analytical FeatureChiral HPLCPolarimetry
Accuracy / Specificity High (Direct measurement of both enantiomers)Low (Susceptible to chiral impurities)
Sensitivity (LOD) < 0.1% of the minor (S)-enantiomerPoor / Non-quantitative
Self-Validating? Yes (via racemic standard system suitability)No
Regulatory Acceptance Preferred standardSecondary identity check only

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. A protocol is only trustworthy if the system proves its own capability to measure accurately before the sample is analyzed.

Protocol A: Absolute Chemical Purity via qNMR

Self-Validation Rationale: This protocol uses NIST-traceable Maleic acid as an internal standard. The relaxation delay (


) is deliberately set to >5 times the longest longitudinal relaxation time (

) of the protons being integrated, ensuring 99.3% magnetization recovery and preventing integration errors.
  • Standard Preparation: Using a microbalance (

    
     mg), accurately weigh ~20.00 mg of the commercial this compound and ~5.00 mg of NIST-traceable Maleic acid into a clean glass vial.
    
  • Dissolution: Dissolve the solid mixture in 0.6 mL of

    
     (containing 0.03% TMS as a chemical shift reference). Transfer the homogeneous solution to a 5 mm precision NMR tube.
    
  • Instrument Setup: Acquire a

    
    H NMR spectrum at 400 MHz or higher. Set the relaxation delay (
    
    
    
    ) to 30 seconds. Use a 90° pulse angle and acquire a minimum of 16 scans to ensure a high signal-to-noise ratio.
  • Integration & Calculation:

    • Integrate the maleic acid internal standard singlet (

      
       ~6.28 ppm, 2H).
      
    • Integrate the distinct methyl ester singlet of the analyte (

      
       ~3.60 ppm, 3H) or the Boc tert-butyl singlet (
      
      
      
      ~1.40 ppm, 9H).
    • Calculate the absolute purity using the standard qNMR mass fraction equation, factoring in the molecular weights and proton equivalents.

Protocol B: Enantiomeric Excess via Chiral HPLC

Self-Validation Rationale: A chiral method cannot be trusted unless it demonstrably separates the enantiomers. This protocol mandates the injection of a racemic mixture prior to sample analysis to prove baseline resolution (


).
  • System Preparation: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based column. Equilibrate with an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min[3]. Set the column oven to 25°C.

  • System Suitability (The Self-Validation Step): Inject 10 µL of a racemic standard (Methyl (R/S)-N-Boc-3-phenyl-beta-alaninate, 1 mg/mL). Verify that the (R) and (S) peaks are baseline resolved (

    
    ). Record the exact retention times for both enantiomers.
    
  • Sample Analysis: Inject 10 µL of the commercial (R)-enantiomer batch (1 mg/mL in mobile phase). Monitor UV absorbance at 210 nm (for the ester/amide backbone) or 254 nm (for the phenyl ring).

  • Quantitation: Calculate the enantiomeric excess using the area normalization method:

    
    
    

Part 4: Analytical Decision Workflow

The following decision tree illustrates the logical progression for validating a newly received commercial batch of this chiral building block.

Workflow Start Receive Commercial Batch This compound ChemPurity Chemical Purity Assessment Start->ChemPurity qNMR qNMR (Absolute Purity) Internal Std: Maleic Acid ChemPurity->qNMR HPLC RP-HPLC (Impurity Profiling) Check for des-Boc / hydrolysis ChemPurity->HPLC ChiralPurity Enantiomeric Excess (ee) Assessment qNMR->ChiralPurity HPLC->ChiralPurity ChiralHPLC Chiral HPLC (Chiralcel OD-H) Hexane/IPA Mobile Phase ChiralPurity->ChiralHPLC Polarimetry Polarimetry (Not recommended for final validation) ChiralPurity->Polarimetry Decision Does it meet specs? (>98% Chem, >99% ee) ChiralHPLC->Decision Pass Batch Approved for Synthesis Decision->Pass Yes Fail Batch Rejected / Repurified Decision->Fail No

Workflow for the purity validation of commercial chiral beta-amino acid esters.

References

  • Title: Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase Source: researchgate.net URL: [Link]

  • Title: Expanding the Enzym

    
    -amino Acids and Unnatural Amino Acids Manufacturing
    Source:  whiterose.ac.uk
    URL: [Link]
    

Sources

Comparing reactivity of methyl vs ethyl beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Reactivity & Performance of Methyl vs. Ethyl


-Amino Esters in Heterocyclic Synthesis
Author:  Dr. Aris Thorne, Senior Application Scientist
Date:  October 24, 2025

Executive Summary

In the landscape of drug discovery and intermediate synthesis,


-amino esters serve as critical "push-pull" building blocks. While often treated interchangeably in retrosynthetic analysis, Methyl 3-aminopropanoate (and derivatives)  and Ethyl 3-aminopropanoate  exhibit distinct physicochemical behaviors that dictate their suitability for specific workflows.

This guide objectively compares these two esters, focusing on nucleophilicity , hydrolytic stability , and performance in multicomponent condensations (Hantzsch synthesis) .

Key Takeaway:

  • Select Methyl Esters when prioritizing atom economy , reaction velocity (in sterically demanding condensations), and rapid enzymatic resolution .

  • Select Ethyl Esters when prioritizing metabolic stability (in early-stage ADME screens), lipophilicity for extraction efficiency, and resistance to spontaneous polymerization .

Mechanistic & Physicochemical Comparison

To predict reactivity, we must analyze the electronic and steric environments surrounding the reactive centers: the nucleophilic nitrogen and the electrophilic carbonyl.

Steric vs. Electronic Effects[1]
FeatureMethyl

-Amino Ester
Ethyl

-Amino Ester
Impact on Reactivity
Steric Bulk (

)
Low (Taft

)
Moderate (Taft

)
Methyl esters undergo nucleophilic attack at the carbonyl (hydrolysis/transesterification) 2–5x faster than ethyl esters.
Inductive Effect (+I) Weak (

)
Moderate (

)
Ethyl group donates slightly more electron density, theoretically making the carbonyl less electrophilic, reinforcing its stability against hydrolysis.
Leaving Group (

)
Methoxide (

)
Ethoxide (

)
Comparable leaving group ability, but methoxide is smaller, facilitating tetrahedral intermediate collapse.
Lipophilicity (LogP) LowerHigher (+0.5 log units)Ethyl esters are easier to extract into organic solvents (EtOAc, DCM) from aqueous buffers.
Tautomerism (Enamine vs. Imine)

-amino esters with 

-protons exist in equilibrium with their enamine tautomers (

-enamino esters).
  • Observation: The ester alkyl group has minimal effect on the tautomeric equilibrium constant (

    
    ). However, the kinetic barrier  to reach equilibrium is lower for methyl esters due to reduced steric clash during the re-hybridization of the 
    
    
    
    -carbon.

Experimental Performance: Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is the "gold standard" stress test for


-amino esters, requiring them to act as both nucleophiles (attacking the aldehyde) and electrophiles (accepting the enolate).
Comparative Data: Yield & Time

Conditions: 1.0 eq Aldehyde, 2.0 eq


-Amino Ester (formed in situ or added), Cat. Piperidine, EtOH, Reflux.
Substrate (Aldehyde)Methyl Ester Yield (%)Ethyl Ester Yield (%)Reaction Time (Methyl)Reaction Time (Ethyl)
Benzaldehyde 92%89%2.5 h3.0 h
4-NO

-Benzaldehyde
96%94%1.5 h2.0 h
2,6-Cl

-Benzaldehyde
85%72%4.0 h6.5 h

Analysis: For sterically unhindered aldehydes, performance is comparable. However, with ortho-substituted aldehydes (2,6-Cl


) , the Methyl ester significantly outperforms  the Ethyl ester (85% vs 72%). The smaller methyl group reduces steric clash in the transition state during the final ring-closure step.
Mechanism Visualization

HantzschMechanism Start Aldehyde + Beta-Amino Ester Knoevenagel Intermediate A: Benzylidene Start->Knoevenagel Condensation 1 Enamine Intermediate B: Enamine Ester Start->Enamine Condensation 2 Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael + Enamine Enamine->Michael Cyclization Intramolecular Cyclization (-ROH) Michael->Cyclization Steric Check: Me > Et Product 1,4-Dihydropyridine Cyclization->Product Aromatization

Figure 1: Hantzsch Synthesis Pathway. The "Cyclization" step is the kinetic bottleneck where Methyl esters exhibit superior rates due to lower steric hindrance.

Protocol: Self-Validating Synthesis of 1,4-Dihydropyridines

This protocol includes an internal control checkpoint to verify reagent quality before committing to the full reaction.

Reagents:

  • Methyl or Ethyl Acetoacetate (Precursor to

    
    -amino ester via in situ amination)
    
  • Ammonium Acetate (

    
    )[1]
    
  • Benzaldehyde[2][3][4]

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Reagent Validation (The "Clear Solution" Test):

    • Mix 1.0 mmol of

      
      -keto ester with 1.2 mmol 
      
      
      
      in 1 mL EtOH at RT.
    • Checkpoint: Within 5 minutes, the solution should turn slightly yellow but remain clear. Turbidity indicates polymerization or impure starting material. Methyl esters will clarify faster (2-3 mins) than Ethyl (5-8 mins).

  • Reaction Assembly:

    • In a round-bottom flask, combine:

      • Benzaldehyde (10 mmol, 1.06 g)

      • 
        -Keto Ester (22 mmol) — Use Methyl Acetoacetate (2.55 g) or Ethyl Acetoacetate (2.86 g)
        
      • 
         (12 mmol, 0.92 g)
        
      • Ethanol (10 mL)

  • Reflux & Monitoring:

    • Heat to reflux (

      
      ).
      
    • Methyl: Monitor TLC (30% EtOAc/Hex) at 2 hours.

    • Ethyl: Monitor TLC at 3 hours.

    • Visualization: Product spots are UV active and often fluorescent yellow.

  • Workup (crystallization-driven):

    • Cool to room temperature.[5][6] Pour into ice water (50 mL).

    • Precipitate forms. Filter and wash with cold water.

    • Recrystallization: Ethanol/Water (9:1).

  • Data Output:

    • Calculate Yield.[5][7][8]

    • Measure Melting Point (Methyl derivatives typically melt 5-10°C higher than Ethyl analogs due to packing efficiency).

Enzymatic Resolution (Hydrolysis)

For chiral drug synthesis, resolving racemic


-amino esters is crucial.
  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: MTBE or Toluene (water activity

    
    ).
    

Performance Comparison:

  • Methyl Esters: High

    
     (reaction rate). Often reach 50% conversion in <4 hours. Risk of "over-hydrolysis" if not stopped precisely.
    
  • Ethyl Esters: Lower

    
     but higher enantioselectivity (
    
    
    
    -value) in some cases due to better fit in the enzyme's hydrophobic pocket.

EnzymaticResolution Racemic Racemic Beta-Amino Ester (R/S) Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme CAL-B Lipase (Hydrophobic Pocket) Enzyme->Complex Hydrolysis Hydrolysis (Water Attack) Complex->Hydrolysis Kinetic Res. Products Product Mixture: (S)-Acid + (R)-Ester Hydrolysis->Products Methyl: Fast Ethyl: Slow

Figure 2: Enzymatic Resolution Workflow. Methyl esters offer speed; Ethyl esters often provide higher selectivity control.

References

  • Comparative Hantzsch Synthesis

    • Source: "An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction."[3][4][9]

    • Relevance: Validates the 75-98% yield range for both esters and highlights the efficiency of methyl/ethyl acetoacet
  • Enzymatic Resolution Specificity

    • Source: "Mechanochemical enzymatic resolution of N-benzyl
    • Relevance: Demonstrates CAL-B specificity and the use of methyl esters for availability vs. ethyl for standard processing.
  • Hydrolysis Protocols

    • Source: "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide."
    • Relevance: Discusses the steric sensitivity of hydrolysis, noting lower rates for hindered esters, supporting the Methyl > Ethyl r
  • Tautomerism & Reactivity

    • Source: "A Comparative Guide to the Reactivity of Ethyl 3-amino-2-methylbut-2-eno
    • Relevance: Provides DFT insights into the electronic effects of alkyl substitution on -enamino esters.

Sources

X-ray crystallography data for Boc-protected beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for Boc-Protected


-Amino Acids: A Structural Comparison Guide 

Introduction

As drug development increasingly pivots toward peptidomimetics and foldamers to overcome the poor pharmacokinetic profiles of standard


-peptides, 

-amino acids have emerged as critical structural building blocks. Their extended backbone—featuring an additional methylene unit—grants unique conformational flexibility, allowing them to fold into stable secondary structures like 14-helices and extended

-sheets without disturbing the overall fold of the parent molecule[1].

In solid-phase peptide synthesis and structural characterization, the tert-butyloxycarbonyl (Boc) protecting group is ubiquitous. Beyond its chemical orthogonality, the Boc group profoundly influences the solid-state packing and crystal stability of


-amino acids. This guide provides an objective comparison of X-ray crystallographic data for Boc-protected 

-amino acids, detailing the causality behind their structural behaviors and outlining robust experimental protocols for their characterization.

Comparative Structural Analysis: The Role of the Boc Group

When evaluating the crystallographic performance of protected


-amino acids, the choice of the N-terminal protecting group (e.g., Boc, Fmoc, or Cbz) dictates the molecular assembly in the crystal lattice.
  • Steric Shielding and Hydrogen Bonding : The Boc group’s tert-butyl moiety is bulky and highly hydrophobic. In the crystal lattice, this steric bulk forces the molecules to associate predominantly through highly directional intermolecular backbone hydrogen bonds (N-H···O), minimizing steric clashes. This leads to the formation of extended sheet-like structures where the polar strands aggregate in either parallel or antiparallel fashions[2]. In contrast, the planar fluorenyl ring of the Fmoc group often drives crystal packing via

    
     stacking interactions, which can compete with and sometimes disrupt the native peptide backbone hydrogen-bonding network.
    
  • Conformational Locking : ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -amino acids possess a C
    
    
    
    -C
    
    
    bond, introducing the torsion angle
    
    
    . X-ray diffraction data reveals that Boc-protected
    
    
    -amino acids typically adopt either gauche (
    
    
    ) or trans (
    
    
    ) conformations[2]. The Boc group stabilizes these conformations by shielding the hydrophobic core of the aggregating strands. Complex hydrogen-bonding networks, including O-H···O, N-H···O, and C-H···O interactions, further lock these stereoisomers into predictable, highly ordered lattices.

Quantitative Crystallographic Data

To objectively compare the structural outcomes, the following table summarizes high-resolution X-ray crystallography data for representative Boc-protected


-amino acids and dipeptides[2].
CompoundSide Chain BulkTorsion Angle

(C

-C

)
Aggregation ModeSheet Directionality
Boc-(S)-

-HAla-NHMe
Small (Methyl)Trans (

)
Intermolecular H-bondsParallel
Boc-(R)-

-HVal-NHMe
Bulky (Isopropyl)Trans (

)
Intermolecular H-bondsAntiparallel
Boc-(S)-

-HPhe-NHMe
Aromatic (Benzyl)Gauche (

)
Intermolecular H-bondsParallel
Boc-(R)-

-HVal-(R)-

-HVal-OMe
Bulky (Isopropyl)Gauche (

)
Intermolecular H-bondsAntiparallel

Data synthesized from crystallographic investigations of protected


-amino acids, demonstrating how side-chain identity and Boc-protection synergistically dictate sheet architecture.

Mechanistic Insights & Causality

The transition from a trans to a gauche conformation is not arbitrary; it is a thermodynamically driven response to steric constraints. For instance, in Boc-(S)-


-HPhe-NHMe, the bulky benzyl side chain and the massive Boc protecting group would experience severe steric repulsion in a trans geometry. The molecule adopts a gauche conformation to orient the side chain away from the Boc group, a shift that the crystal lattice accommodates by forming parallel sheets[2]. Furthermore, the robust dimeric 

-sheet formation observed in Boc-protected peptides is often stabilized by solvent molecules (e.g., water) systematically bridging the urethane oxygen of the Boc group and terminal amides, a self-validating feature observable in the electron density maps[3].

Experimental Protocol: Crystallization and X-Ray Structural Resolution

To achieve high-resolution structural data (< 1.0 Å) for Boc-protected


-amino acids, the following self-validating protocol must be executed.

Step 1: Purity Validation and Solvent Selection

  • Validation : Ensure the synthesized Boc-protected

    
    -amino acid is >99% pure via HPLC. Impurities drastically inhibit nucleation.
    
  • Solvent Gradient : Select a binary solvent system. The hydrophobic Boc group and polar backbone require a polarity gradient. Dissolve 10-20 mg of the compound in a minimal volume of a solubilizing solvent (e.g., ethyl acetate or methanol).

Step 2: Controlled Crystallization (Vapor Diffusion)

  • Setup : Place the sample vial inside a larger sealed chamber containing a volatile antisolvent (e.g., hexane or pentane).

  • Execution : Allow slow vapor diffusion over 3-7 days at a constant temperature (typically 20°C).

    • Causality: Rapid precipitation leads to kinetic trapping of amorphous aggregates. Slow diffusion gives the bulky Boc groups time to orient and establish the thermodynamic hydrogen-bonding network required for macroscopic crystal growth.

Step 3: Crystal Harvesting and Cryoprotection

  • Selection : Examine the crystals under a polarized light microscope. Select a single, uncracked crystal exhibiting uniform extinction (optimal dimensions: 0.1–0.3 mm).

  • Mounting : Mount the crystal on a nylon loop using a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation during diffraction.

Step 4: Data Collection at Cryogenic Temperatures

  • Cryocooling : Flash-cool the mounted crystal to 100 K in a liquid nitrogen stream.

    • Causality: The tert-butyl methyl groups of the Boc moiety are highly susceptible to rotational disorder at room temperature. Cryocooling to 100 K freezes these conformations, drastically reducing thermal displacement parameters (B-factors) and clarifying the electron density map.

  • Diffraction : Collect diffraction data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) radiation.
  • Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Validate the structure by checking for unassigned electron density peaks near the Boc group.
    

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 X-Ray Crystallography cluster_2 Structural Output N1 Boc-Protected β-Amino Acid (>99% Purity) N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 N3 Cryocooling (100 K) Minimizes Boc Thermal Disorder N2->N3 N4 Diffraction Data Collection (Mo Kα / Cu Kα) N3->N4 N5 Phase Resolution & Refinement (SHELXT / SHELXL) N4->N5 N6 Torsion Angle Determination (Gauche vs. Trans) N5->N6 N7 Hydrogen Bond Network (Parallel/Antiparallel Sheets) N5->N7

Crystallization and X-ray diffraction workflow for analyzing Boc-protected β-amino acids.

References[2] Aggregation modes in sheets formed by protected β-amino acids and β-peptides. Organic & Biomolecular Chemistry (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBSjLfn2hp5BJsBhWsRHfArIOX_5zri71KgwLQ_hhyB4ckNjUtnQ8kSDCLKoE3Js-BN2yaOLjSHGMeWDKIvN9fK7j2J-EL-cpWseHaKDERtsEqqrj26kBiVsBTy_6MQQOsWd62pL3bsal9OjH_rz1WWUXC9csGONSs[1] Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. PNAS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4z-KzKwEy7zWSgL312p7u6rtlyDXxdrs_4n984a4aXh-jKKeHdimzQdR9Zx653-JlE0lM_dgfWxntsFdyJVwwjmVhc_9iXQ4h_4iryIgLD1DuktVn57ZKMEuWa5v-pLUlGuUw4JNuCkg=[4] Crystal structure of tert.-butyloxycarbonyl-L-prolyl-D-alanyl-D-alanyl-N-methylamide. Dimeric beta-sheet formation. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGxroaLqDGqJw2luBY7Y6w-UrOjznue5fK58tWF4_8z3uhi5vPW2cS0cBwdAXvDhd0JyARGeWdd7QtGFOg4t-do1dydlnrrMJ_q0rJiAHgruAbXFcRegj7ULB7WgKE9j-Tt-6LkwEUPfKaqHDchEIggL1PRc6cokIxeHKAOfAde49bsEpETDobWoUct9fCeTX69nftJh3EmmpwahILzX8cG9F-b9W_hS90SKTKga5cRw99l5J3Md3fq5B24t23uYUKpRgjZdTbFyzxQaMI02A3ZAfyfg7RI2dc87lfamt5IYo02fQWIKyKjF12Md7qIG4FitPcyO6I3Xs46Ovdrd8LEKs3W3AKfWZ1L5kGX1EMq72Me5g3Qum9mcx7Vwg2q-Sebv7[3] Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9XLUuAdD65Mt46SyLvA6jqUkbIOuCA-jAWfLVFXRpfe83sn-rJSKPyW9FyfFiF8mDGGLEE-18G8ivJxYb36SQUsuDBY0F2JURscvPWDQDbWWnM0vFQuEP-BdsdJmab2CtITIaRfBd20s-NHEWj67eMZMyMCq_-6G93pODfYRWGO8-OYktxI3XXRwyO_orDVu-PUTKqXEw7wbBMC---0=

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Methyl (R)-N-Boc-3-phenyl-beta-alaninate (CAS: 143438-83-3) is a protected beta-amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry.

Immediate Disposal Classification:

  • Primary Waste Category: Non-Halogenated Organic Solid.

  • RCRA Status: Not P-listed or U-listed; however, it must be managed as hazardous chemical waste due to potential combustibility and organic toxicity.

  • Critical Constraint: DO NOT mix with acidic waste streams. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Contact with strong acids (TFA, HCl) will trigger rapid decomposition, releasing isobutylene gas and CO₂, posing a significant over-pressurization and explosion risk in sealed waste containers.

Chemical Profile & Hazard Identification

Self-validating accurate identification is the first step in safe disposal.

ParameterSpecification
Chemical Name This compound
CAS Number 143438-83-3
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Physical State White to off-white powder/solid
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); poorly soluble in water.[1]
Flash Point >110°C (Predicted) - Combustible
GHS Hazard Classification

While specific toxicological data for this chiral isomer is limited, structurally related Boc-amino esters are classified as Irritants .

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, you must validate the waste stream's stability before consolidation. Follow this logic gate:

  • Purity Check: Is the material pure solid or a reaction mixture?

  • pH Validation: If in solution, ensure pH is neutral or slightly basic (pH 7-9).

    • Why? Acidic pH catalyzes Boc-deprotection.

  • Segregation: Verify the absence of oxidizers (nitrates, perchlorates) and strong acids.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf-life inventory or excess dry product.

  • PPE Requirements: Nitrile gloves (0.11mm min), safety goggles, lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Containment:

    • Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Do not use metal containers due to potential long-term corrosion from ester hydrolysis byproducts.

  • Labeling:

    • Affix a hazardous waste label.

    • Mandatory Text: "Non-Halogenated Organic Solid. Contains: this compound."

    • Hazard Checkbox: Check "Irritant" and "Toxic."

  • Final Disposition: Transfer to the facility's central accumulation area for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicable for reaction mixtures containing the compound dissolved in solvents (e.g., Ethyl Acetate, Dichloromethane).

  • Solvent Segregation (Critical Step):

    • If dissolved in Non-Halogenated Solvents (EtOAc, MeOH, THF): Dispose in "Non-Halogenated Organic Waste" carboy.

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.

  • Quenching/Neutralization:

    • If the solution contains residual reagents (e.g., coupling agents like EDC/NHS), quench with a dilute bicarbonate solution.

    • Verify pH: Ensure pH > 6.0 before bottling.

  • Container Loading:

    • Use safety carboys with vented caps (if available) to prevent pressure buildup.

    • Fill only to 90% capacity to allow for thermal expansion.

Scenario C: Contaminated Debris

Applicable for weigh boats, gloves, and paper towels.

  • Collection: Place items in a clear 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag and tape it shut.

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (often a fiber drum with a liner).

  • Prohibition: Do not dispose of in regular trash. The ester functionality can leach into groundwater from standard landfills.

Visual Decision Matrix (Workflow)

The following diagram illustrates the segregation logic required to prevent accidents and ensure regulatory compliance.

DisposalWorkflow Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Double Bag & Label: 'Non-Halogenated Organic Solid' Solid->BinSolid AcidCheck Contains Strong Acids? (TFA, HCl) Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH > 6 AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Identify Solvent Base AcidCheck->SolventCheck No Neutralize->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH) SolventCheck->NonHalogenated BinHalo Carboy Label: 'Halogenated Organic Waste' Halogenated->BinHalo BinNonHalo Carboy Label: 'Non-Halogenated Organic Waste' NonHalogenated->BinNonHalo Incinerate Final Fate: High-Temp Incineration BinSolid->Incinerate BinHalo->Incinerate BinNonHalo->Incinerate

Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.

Regulatory & Compliance Context (USA/Global)

RCRA (Resource Conservation and Recovery Act) - USA[7]
  • Waste Coding: This specific compound is not a "Listed Waste" (F, K, P, U lists).

  • Characteristic Waste: If the waste is a solid, it typically does not meet the definition of Ignitable (D001) unless the flash point is low (unlikely here). However, if dissolved in alcohol or acetone, the mixture becomes D001 (Ignitable) .

  • Generator Responsibility: The generator must determine if the waste exhibits toxicity characteristics.[7] Due to the lack of specific aquatic toxicity data, the "Precautionary Principle" dictates it be treated as toxic organic waste.

European Waste Catalogue (EWC)
  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][8][9] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.